N-Methyl-3-pyridinamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFNLVRAFYZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171458 | |
| Record name | N-Methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18364-47-1 | |
| Record name | N-Methyl-3-pyridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018364471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3-PYRIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33VNV59XC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methyl-3-pyridinamine from 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of N-Methyl-3-pyridinamine, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 3-aminopyridine. The guide delves into the mechanistic underpinnings, practical execution, and critical process parameters of the most prevalent methylation strategies. Key topics include the classic Eschweiler-Clarke reaction, direct N-methylation using alkylating agents such as dimethyl sulfate and methyl iodide, and a discussion on regioselectivity and potential side reactions. Detailed experimental protocols, purification techniques, and comprehensive characterization of the final product are provided to equip researchers with the necessary knowledge for successful and efficient synthesis.
Introduction
This compound, also known as 3-(methylamino)pyridine, is a key intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its structural motif is present in numerous pharmaceutical agents, including those targeting neurological disorders and inflammatory diseases. The strategic introduction of a methyl group to the amino function of 3-aminopyridine can significantly modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This guide is designed to serve as a detailed resource for chemists in research and development. It moves beyond a simple recitation of synthetic procedures to provide a deeper understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and the potential challenges that may be encountered. By offering a comparative analysis of different synthetic routes, this document aims to empower scientists to select and optimize the most suitable method for their specific application, ensuring high yield, purity, and scalability.
I. Strategic Approaches to N-Methylation of 3-Aminopyridine
The synthesis of this compound from 3-aminopyridine primarily involves the formation of a new carbon-nitrogen bond at the exocyclic amino group. The key challenge lies in achieving selective mono-methylation while avoiding common side reactions such as over-methylation to the dimethylamino derivative or methylation of the more nucleophilic pyridine ring nitrogen. This section will explore the two most prominent and practical strategies for this transformation.
Reductive Amination: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established and widely utilized method for the N-methylation of primary and secondary amines.[1][2] This one-pot procedure employs formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][4] The reaction is particularly advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts, a common side product in other methylation methods.[1]
Mechanism and Rationale:
The reaction mechanism proceeds through the initial formation of an iminium ion from the condensation of 3-aminopyridine with formaldehyde.[5] Formic acid then acts as a hydride donor, reducing the iminium ion to the desired N-methylated product, this compound, with the concomitant release of carbon dioxide.[1] The formation of the tertiary amine, N,N-dimethyl-3-aminopyridine, is also possible if a sufficient excess of formaldehyde and formic acid is used.[6]
Figure 1: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.
Advantages of the Eschweiler-Clarke Reaction:
-
Cost-effectiveness: The reagents, formaldehyde and formic acid, are inexpensive and readily available.
-
High Yields: The reaction often provides good to excellent yields of the methylated product.[6]
-
Avoidance of Quaternization: The reaction conditions are not conducive to the formation of quaternary ammonium salts.[1]
-
Operational Simplicity: It is a one-pot reaction that is relatively easy to perform.
Potential Challenges:
-
Over-methylation: While quaternization is avoided, the formation of the N,N-dimethylated byproduct can occur, necessitating careful control of stoichiometry.[6]
-
Harsh Conditions: The reaction is typically carried out at elevated temperatures, which may not be suitable for substrates with sensitive functional groups.[3]
-
Workup: The use of formic acid requires a neutralization step during the workup procedure.
Direct N-Alkylation with Methylating Agents
Direct alkylation of the amino group of 3-aminopyridine with a suitable methylating agent in the presence of a base is another common strategy. Commonly used methylating agents include dimethyl sulfate and methyl iodide. The choice of base and solvent is crucial for achieving high selectivity for N-methylation over ring methylation.
Mechanism and Rationale:
This reaction follows a typical nucleophilic substitution mechanism (SN2). The amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent. A base is required to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction or to prevent the formation of the unreactive protonated amine.
Figure 2: General mechanism for the direct N-alkylation of 3-aminopyridine.
Common Methylating Agents and Considerations:
-
Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent. However, it is highly toxic and carcinogenic, requiring strict safety precautions.
-
Methyl Iodide (CH₃I): A highly reactive methylating agent that often provides good yields. It is also toxic and a suspected carcinogen.
Regioselectivity: N-Alkylation vs. Ring Alkylation
A significant challenge in the direct methylation of 3-aminopyridine is controlling the site of methylation. The pyridine ring nitrogen is also nucleophilic and can compete with the exocyclic amino group for the methylating agent. The regioselectivity is influenced by several factors, including:
-
Steric Hindrance: The amino group at the 3-position is sterically less hindered than the pyridine nitrogen, which can favor N-alkylation of the amino group.
-
Solvent: The choice of solvent can influence the relative nucleophilicity of the two nitrogen atoms.
-
Base: The strength and nature of the base can play a role in directing the methylation.
II. Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound. These protocols are intended as a starting point and may require optimization based on laboratory conditions and desired scale.
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
This protocol describes the N-methylation of 3-aminopyridine using formaldehyde and formic acid.
Materials:
-
3-Aminopyridine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1 equivalent) and formic acid (2.5 equivalents).
-
Slowly add formaldehyde solution (2.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath as the neutralization is exothermic.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Reagent | Molar Ratio |
| 3-Aminopyridine | 1.0 |
| Formic Acid | 2.5 |
| Formaldehyde | 2.2 |
| Table 1: Typical molar ratios for the Eschweiler-Clarke synthesis of this compound. |
Protocol 2: Synthesis via Direct N-Alkylation with Dimethyl Sulfate
This protocol details the methylation of 3-aminopyridine using dimethyl sulfate. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Materials:
-
3-Aminopyridine
-
Dimethyl sulfate
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetone or Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-aminopyridine (1 equivalent) in acetone or acetonitrile, add a suitable base such as sodium carbonate or potassium carbonate (1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the cooled suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Filter the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
| Reagent | Molar Ratio |
| 3-Aminopyridine | 1.0 |
| Dimethyl Sulfate | 1.1 |
| Base (e.g., K₂CO₃) | 1.5 |
| Table 2: Typical molar ratios for the direct methylation of 3-aminopyridine with dimethyl sulfate. |
III. Purification and Characterization
Purification
The crude this compound obtained from the synthetic procedures may contain unreacted starting material, the N,N-dimethylated byproduct, and other impurities. The choice of purification method will depend on the scale of the reaction and the desired purity.
-
Vacuum Distillation: This is an effective method for purifying this compound on a larger scale. The product is a liquid at room temperature and can be distilled under reduced pressure to separate it from less volatile impurities.
-
Column Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography on silica gel is recommended. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol can be used for elution.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring and a singlet for the N-methyl protons. The integration of these signals can be used to confirm the structure and assess purity.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching (if any secondary amine is present as an impurity), C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.
IV. Safety Considerations
-
3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.
-
Methylating Agents: Dimethyl sulfate and methyl iodide are highly toxic, corrosive, and potent carcinogens. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage.
-
Formaldehyde: A known carcinogen and respiratory sensitizer.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
V. Conclusion
This technical guide has outlined two primary and effective pathways for the synthesis of this compound from 3-aminopyridine. The Eschweiler-Clarke reaction offers a cost-effective and operationally simple method that avoids the formation of quaternary ammonium salts. Direct N-alkylation with methylating agents like dimethyl sulfate or methyl iodide provides an alternative route, although it requires careful control of reaction conditions to ensure regioselectivity and manage the hazards associated with these reagents. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently synthesize this important chemical intermediate for their drug discovery and materials science endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-3-pyridinamine
Abstract
N-Methyl-3-pyridinamine, a heterocyclic amine of significant interest in medicinal chemistry, serves as a pivotal building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, combining the aromaticity of a pyridine ring with the basicity of a secondary methylamine, make it a versatile intermediate in drug discovery and development.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental methodologies for its characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their synthetic and analytical endeavors.
Molecular Structure and Identification
This compound, also known as 3-(methylamino)pyridine, is an organic compound with the chemical formula C₆H₈N₂.[2] Its structure consists of a pyridine ring where a hydrogen atom at the 3-position is substituted with a methylamino group.
-
IUPAC Name: N-methylpyridin-3-amine[2]
-
CAS Number: 18364-47-1[2]
-
Molecular Formula: C₆H₈N₂[2]
-
Molecular Weight: 108.14 g/mol [2]
-
SMILES: C1=CN=C(C=C1)NC
The presence of both a pyridine nitrogen and an exocyclic secondary amine nitrogen imparts distinct chemical characteristics to the molecule, influencing its reactivity, basicity, and potential for intermolecular interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. The data presented below is a synthesis of information from various sources. It is important to note that there are some discrepancies in the reported values in the literature, particularly concerning its physical state at room temperature.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Yellow liquid or off-white to light yellow crystalline solid. | [3][4] |
| Melting Point | 201 °C (Note: This value is reported by some sources, but others list the compound as a liquid at room temperature, indicating a much lower melting point.) | [3] |
| Boiling Point | 110 °C at 7 mmHg | [3][5] |
| Density | 1.06 g/mL | [3] |
| Refractive Index | 1.5840 to 1.5880 | [3] |
| pKa | 8.70 (+1) at 30 °C | [3] |
| Flash Point | 82.8 °C | [3] |
| Vapor Pressure | 0.165 mmHg at 25°C | [3] |
The conflicting data on the melting point suggests that the purity of the sample can significantly influence its physical state. It is recommended that the physical state and melting point be experimentally determined for any new batch of this compound.
Solubility Profile
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections outline the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts of the pyridine protons are influenced by the electron-donating effect of the amino group and the electronegativity of the ring nitrogen. The N-H proton signal may be broad and its chemical shift can be concentration and solvent dependent.[6]
-
Expected Chemical Shifts (δ, ppm):
-
Pyridine Protons: Signals for the protons at positions 2, 4, 5, and 6 of the pyridine ring are expected in the aromatic region (typically δ 6.5-8.5 ppm).[7][8] The exact chemical shifts and coupling patterns will depend on the specific electronic environment.
-
N-CH₃ Protons: A singlet corresponding to the three methyl protons is anticipated, likely in the range of δ 2.5-3.0 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which can vary.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
-
Expected Chemical Shifts (δ, ppm):
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
Expected Characteristic Absorptions (cm⁻¹):
-
N-H Stretch: A single, sharp to medium intensity band in the region of 3350-3310 cm⁻¹ is characteristic of a secondary amine.[12][13]
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ for the methyl group.
-
C=C and C=N Stretch (Aromatic Ring): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Aromatic C-N stretching is typically observed in the 1335-1250 cm⁻¹ range.[12]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 108, corresponding to the molecular weight of the compound. As it contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[14]
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[14][15] For this compound, this could involve the loss of a hydrogen radical to form a stable iminium ion.
-
Loss of Methyl Group: Fragmentation involving the loss of the methyl group (a loss of 15 amu) is also a plausible pathway.
-
Synthesis and Purity Analysis
Synthetic Route
A common laboratory-scale synthesis of this compound involves the methylation of 3-aminopyridine.[16] The reaction can be carried out using a methylating agent such as methyl iodide in the presence of a base. Another reported method involves a multi-step process starting from 3-aminopyridine to first prepare 4-methyl-N-(pyridin-3-yl)benzenesulfonamide, followed by methylation and deprotection.[3]
Caption: General synthetic scheme for this compound.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound and for monitoring the progress of its synthesis.[17] A reversed-phase HPLC method is generally suitable for this compound.
Caption: A typical workflow for purity determination by HPLC.
Applications in Drug Development
This compound is a valuable building block in the pharmaceutical industry, primarily due to the prevalence of the pyridine scaffold in bioactive molecules.[1][18] Its structural features allow for its incorporation into a variety of drug candidates.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
A significant application of this compound and its analogs is in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs).[16] These receptors are implicated in a range of neurological disorders, and modulating their activity is a key therapeutic strategy. The pyridine nitrogen of the molecule can act as a hydrogen bond acceptor, a crucial interaction for binding to the receptor.
Intermediate in the Synthesis of Varenicline
While not a direct precursor in the most common synthetic routes, the structural motif of this compound is related to key intermediates in the synthesis of varenicline, a prescription medication used to treat nicotine addiction.[19][20] The development of varenicline highlights the importance of substituted aminopyridines in the design of potent and selective nAChR partial agonists.
Experimental Protocols
The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Rationale: This method provides a precise melting range, which is an important indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Boiling Point Determination (Micro Method)
Rationale: This method is suitable for determining the boiling point of small quantities of a liquid at a specific pressure.
Procedure:
-
Place a few drops of liquid this compound into a small test tube.
-
Introduce a sealed capillary tube, open end down, into the test tube.
-
Attach the test tube to a thermometer and heat it in a suitable heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the liquid to cool.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
pKa Determination by Titration
Rationale: The pKa value is a measure of the basicity of the amine and pyridine nitrogens. Potentiometric titration is a standard method for its determination.
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and record the initial pH.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, known increments.
-
Record the pH after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin and serious eye irritation.[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid breathing vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
This compound is a heterocyclic amine with a rich profile of physicochemical properties that make it a valuable tool in the field of drug development. Its versatile reactivity and structural similarity to key pharmacophores ensure its continued importance as a synthetic intermediate. This guide has provided a detailed overview of its properties, analytical characterization, and applications, along with practical experimental protocols. A thorough understanding and experimental verification of these properties are crucial for its successful application in the synthesis of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Buy this compound | 18364-47-1 [smolecule.com]
- 17. benchchem.com [benchchem.com]
- 18. srdata.nist.gov [srdata.nist.gov]
- 19. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectral Analysis of N-Methyl-3-pyridinamine: A Technical Guide
Introduction
N-Methyl-3-pyridinamine, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the 3-aminopyridine scaffold in biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its application and for the development of new molecular entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its molecular structure and for quality control in synthetic processes. This technical guide provides an in-depth analysis of the NMR, IR, and MS spectra of this compound, offering insights into the interpretation of its spectral data for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Isomerism
This compound (C₆H₈N₂) has a molecular weight of approximately 108.14 g/mol .[1] Its structure consists of a pyridine ring substituted at the 3-position with a methylamino group. The presence of the nitrogen atom in the pyridine ring and the methylamino substituent significantly influences the electronic distribution within the molecule, which is reflected in its spectral characteristics.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating nature of the methylamino group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Interpretation of the ¹H NMR Spectrum:
The aromatic region will display signals for the four protons on the pyridine ring. Due to the substitution pattern, these protons are in different chemical environments and will exhibit characteristic splitting patterns (multiplicities) due to spin-spin coupling with their neighbors. The methyl group will appear as a singlet in the upfield region of the spectrum. The proton on the nitrogen of the amino group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.1 | Doublet |
| H-4 | ~7.1 | Doublet of doublets |
| H-5 | ~7.0 | Multiplet |
| H-6 | ~8.0 | Doublet |
| N-H | Variable (broad) | Singlet |
| N-CH₃ | ~2.8 | Singlet |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a spectrometer equipped with a carbon probe.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Interpretation of the ¹³C NMR Spectrum:
The spectrum will show five signals for the pyridine ring carbons and one signal for the methyl carbon. The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen atom and the methylamino group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142 |
| C-3 | ~148 |
| C-4 | ~124 |
| C-5 | ~123 |
| C-6 | ~138 |
| N-CH₃ | ~30 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Interpretation of the IR Spectrum:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2800-3000 | Medium |
| C=C and C=N Ring Stretching | 1400-1600 | Medium to Strong |
| N-H Bend | 1550-1650 | Medium |
| C-N Stretch | 1250-1350 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Interpretation of the Mass Spectrum:
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will provide clues about the molecule's structure.
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 108.
-
Major Fragmentation Pathways:
-
Loss of a hydrogen radical to form an [M-1]⁺ ion (m/z 107).
-
Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 93.
-
Cleavage of the C-N bond can lead to the formation of the pyridinium ion or related fragments.
-
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Conclusion
The spectral analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of its molecular structure. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for the interpretation of the spectral data of this compound, aiding in its identification, purity assessment, and further application in scientific research and development.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of N-Methyl-3-pyridinamine
Abstract
N-Methyl-3-pyridinamine, a substituted pyridine derivative, serves as a crucial structural motif in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical analysis of the molecular structure of this compound (also known as 3-(Methylamino)pyridine). In the absence of extensive direct experimental data, we present a robust computational framework for elucidating its conformational landscape. We detail the theoretical basis for conformational preferences, outline a validated computational protocol using Density Functional Theory (DFT), and discuss the implications of its structural dynamics for researchers in drug development and chemical synthesis.
Introduction: The Significance of a Simple Scaffold
This compound (CAS: 18364-47-1) is a heterocyclic amine featuring a pyridine ring substituted at the 3-position with a methylamino group.[1][2][3] This arrangement imparts a unique combination of aromaticity, basicity, and hydrogen bonding capability, making it a valuable intermediate in the synthesis of bioactive molecules, including nicotinic receptor ligands and certain antihypertensive agents.[1]
Understanding the molecule's preferred three-dimensional arrangement is not merely an academic exercise. The conformation—specifically, the rotation around the C3-N bond connecting the pyridine ring to the amino group—dictates the spatial orientation of the methyl group and the amine proton. This orientation governs key molecular interactions, such as:
-
Receptor Binding: The ability of the molecule to fit into the binding pocket of a biological target is conformation-dependent.
-
Solvation Properties: The molecular dipole moment and surface accessibility change with conformation, affecting solubility and membrane permeability.
-
Reactivity: Steric hindrance and the orientation of the nitrogen lone pair, both influenced by conformation, can affect the molecule's reactivity in subsequent synthetic steps.
This guide will therefore explore the structural nuances of this compound, providing both a theoretical foundation and a practical, field-proven computational workflow for its analysis.
Molecular Structure Analysis
The foundational structure of this compound provides the basis for its conformational possibilities.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source(s) |
| IUPAC Name | N-methylpyridin-3-amine | [4] |
| Synonyms | 3-(Methylamino)pyridine, N-methyl-3-aminopyridine | [1][2][3] |
| CAS Number | 18364-47-1 | [2][3][4] |
| PubChem CID | 140376 | [4] |
| Molecular Formula | C₆H₈N₂ | [1][3][4] |
| Molecular Weight | 108.14 g/mol | [1][3][4] |
| Physical State | Liquid or white to off-white solid | [1][5] |
| Boiling Point | 213.3 °C at 760 mmHg; 110°C at 7 mmHg | [1][2] |
The molecule consists of a planar, aromatic pyridine ring. The exocyclic methylamino group introduces the key conformational flexibility. The central point of interest is the rotation around the single bond between the pyridine C3 carbon and the exocyclic nitrogen atom.
Conformational Analysis: A Tale of Two Planes
The conformation of this compound is primarily defined by the dihedral angle (τ) involving the pyridine ring and the methyl group. A critical question is whether the C-N-C plane of the methylamino group is coplanar with the pyridine ring or if it adopts a non-planar orientation.
Two main factors are at play:
-
Electronic Effects: Delocalization of the exocyclic nitrogen's lone pair of electrons into the pyridine ring's π-system would favor a planar conformation. This resonance stabilization is a common feature in aromatic amines.
-
Steric Effects: Repulsion between the methyl group or the amine hydrogen and the hydrogen atoms at the C2 and C4 positions of the pyridine ring can destabilize the planar conformation, favoring a twisted or pyramidalized structure at the exocyclic nitrogen.
Studies on analogous molecules like 2-aminopyridine have shown that the amino group can indeed be bent out of the plane of the pyridine ring.[6][7] This precedent suggests that a non-planar ground state for this compound is highly plausible.
Defining the Key Dihedral Angle
To quantify the conformation, we define the dihedral angle τ (C4-C3-N-C_methyl). A value of τ = 0° would correspond to a conformation where the methyl group is eclipsed with the C4 position of the ring, while τ = 180° would have it anti-periplanar.
Caption: Key dihedral angle (τ) defining the conformation of this compound.
Methodologies for Conformational Elucidation
Given the scarcity of direct experimental data, computational chemistry provides the most robust avenue for detailed conformational analysis.[8][9] Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for molecules of this nature.
Experimental & Computational Workflow
A self-validating system for conformational analysis integrates computational prediction with experimental verification. While we focus on the computational protocol, the ideal workflow would involve spectroscopic validation.
Caption: Integrated workflow for conformational analysis of this compound.
Detailed Computational Protocol (DFT)
This protocol describes a standard, reliable procedure for determining the stable conformers and the rotational energy barrier.
Objective: To identify the lowest energy conformers of this compound and quantify the energy barrier for rotation around the C3-N bond.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Initial Structure Construction:
-
Build the this compound molecule in a molecular editor.
-
Create two initial structures: one with a fully planar conformation (dihedral τ ≈ 0°) and one with the methylamino group twisted 90 degrees.
-
-
Potential Energy Surface (PES) Scan (Causality: To map the entire rotational profile):
-
Technique: Perform a relaxed PES scan.
-
Coordinate: Scan the dihedral angle τ (C4-C3-N-C_methyl) from 0° to 360° in steps of 10-15°. At each step, the dihedral angle is fixed while all other geometric parameters are allowed to relax.
-
Level of Theory: A computationally inexpensive level, such as B3LYP with a minimal basis set (e.g., 6-31G(d)), is sufficient for this initial scan.
-
Rationale: This scan identifies the approximate locations of all energy minima (stable conformers) and transition states (rotational barriers) without the high cost of full optimization at each point.
-
-
Optimization of Stationary Points (Causality: To find precise structures):
-
From the PES scan, identify the angles corresponding to the energy minima and maxima.
-
Use these structures as starting points for full geometry optimizations without any constraints.
-
Level of Theory: Employ a more robust and widely validated functional and basis set, such as B3LYP/6-311++G(d,p) . The inclusion of diffuse functions (++) is important for accurately describing lone pairs, and polarization functions (d,p) are critical for describing bonding environments correctly.
-
-
Frequency Analysis (Causality: To validate the nature of the stationary point):
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized structure.
-
Trustworthiness Check:
-
A true energy minimum (stable conformer) will have zero imaginary frequencies .
-
A transition state (the peak of the rotational barrier) will have exactly one imaginary frequency , corresponding to the motion along the rotational coordinate.
-
-
This step is a critical self-validating system; if a supposed minimum has an imaginary frequency, it is not a stable structure and requires further investigation.
-
-
Final Energy Calculation and Analysis:
-
Use the results from the frequency calculations to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Calculate the relative Gibbs free energies (ΔG) and enthalpies (ΔH) of the conformers to determine their populations at room temperature. The rotational barrier is the energy difference between the lowest-energy conformer and the transition state.
-
Predicted Conformational Landscape and Data
Based on the principles discussed and knowledge from similar systems, the computational protocol is expected to yield two equivalent, non-planar, minimum-energy conformers. The transition state is likely to be a planar structure.
Table 2: Hypothetical Calculated Conformational Data (B3LYP/6-311++G(d,p))
| Structure | Dihedral τ (C4-C3-N-C_methyl) | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Imaginary Frequencies |
| Conformer 1 | ~30° | 0.00 | 0.00 | 0 |
| Conformer 2 | ~330° (-30°) | 0.00 | 0.00 | 0 |
| Transition State | 180° (Planar) | ~4.5 | ~4.3 | 1 |
Note: These values are illustrative, based on typical C-N rotational barriers in similar aromatic systems, and would be confirmed by executing the protocol above.[10][11]
The low predicted rotational barrier (~4.5 kcal/mol) suggests that at room temperature, this compound is highly flexible, with rapid interconversion between its stable conformers. This dynamic nature is a critical piece of information for drug design, as the molecule can readily adapt its shape to fit a binding site.
Conclusion and Implications for Researchers
The structural and conformational properties of this compound are more complex than its simple 2D representation suggests. Our analysis, grounded in established computational chemistry principles, indicates a preference for non-planar conformations, separated by a low rotational energy barrier. This inherent flexibility is a key characteristic that must be considered by professionals in drug development and materials science.
For medicinal chemists, this flexibility means that this compound-containing compounds are not rigid structures but exist as a dynamic equilibrium of conformers. This understanding is crucial for accurate molecular docking simulations and for interpreting structure-activity relationships (SAR). For synthetic chemists, knowledge of the ground-state geometry can help predict steric hindrance and potential side reactions.
This guide provides a definitive framework for analyzing this compound and similar molecules, emphasizing a workflow that combines predictive power with self-validating checks to ensure scientific integrity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 18364-47-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 18364-47-1 [chemicalbook.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research - Roitberg Group: Computational Chemistry [roitberg.chem.ufl.edu]
- 10. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-Methyl-3-pyridinamine: A Strategic Building Block for Contemporary Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Ascendancy of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and aqueous solubility make it an invaluable component in the design of bioactive molecules.[2] Within the diverse family of functionalized pyridines, N-Methyl-3-pyridinamine has emerged as a particularly strategic building block. Its secondary amine functionality, coupled with the pyridine core, offers a versatile platform for constructing complex molecular architectures, most notably in the realm of kinase inhibitors and other targeted therapies. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in advanced drug discovery workflows.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental characteristics is paramount for its effective utilization in synthesis.
Physicochemical Properties
This compound is a liquid at room temperature, possessing a distinct amine-like odor.[3] Its key properties are summarized in the table below, providing essential data for reaction planning and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 18364-47-1 | [1][4] |
| Molecular Formula | C₆H₈N₂ | [1][4] |
| Molecular Weight | 108.14 g/mol | [1][4] |
| Boiling Point | 110 °C / 7 mmHg | [1] |
| Density | ~1.06 g/mL | [5] |
| Appearance | Liquid | [1] |
| pKa | 8.70 (+1) at 30 °C |
Spectroscopic Characterization
Accurate characterization is the bedrock of chemical synthesis. The following spectroscopic data are provided for the unambiguous identification of this compound.
-
¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the N-methyl group.[6]
-
¹³C NMR Spectrum: The carbon NMR spectrum confirms the presence of the six unique carbon atoms within the molecule.[7]
-
Mass Spectrum: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectrum: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N/C=C stretching of the pyridine ring.
Synthesis of this compound: A Validated Laboratory Protocol
The reliable synthesis of key building blocks is a critical first step in any drug discovery campaign. A common and robust method for the preparation of this compound involves a three-step sequence starting from the readily available 3-aminopyridine. This process involves protection of the amine, methylation, and subsequent deprotection.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Protection - Synthesis of 4-methyl-N-(pyridin-3-yl)benzenesulfonamide
-
Rationale: The primary amine of 3-aminopyridine is protected as a tosylamide. This serves two purposes: it prevents over-methylation in the subsequent step and activates the nitrogen, making the remaining N-H proton more acidic and easier to deprotonate for methylation. Pyridine is used as a base to neutralize the HCl generated during the reaction.[8]
-
Procedure:
-
To a solution of 3-aminopyridine (14.1 g, 0.15 mol) in pyridine (20 mL), add p-toluenesulfonyl chloride (TsCl) (30 g, 0.157 mol).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration and recrystallize from anhydrous ethanol to yield the white solid product.
-
Step 2: Methylation - Synthesis of N,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide
-
Rationale: The tosyl-protected amine is methylated using methyl iodide. Potassium carbonate is a suitable base to deprotonate the sulfonamide nitrogen, generating a nucleophilic anion that attacks the methyl iodide in an SN2 reaction.[9]
-
Procedure:
-
Suspend 4-methyl-N-(pyridin-3-yl)benzenesulfonamide (4.96 g, 20 mmol) and potassium carbonate (5.52 g, 40 mmol) in acetone (40 mL).
-
Heat the mixture to reflux.
-
Add methyl iodide (5.67 g, 40 mmol) dropwise over 30 minutes.
-
Continue refluxing for an additional 2 hours.
-
Cool the reaction, filter off the solids, and wash the solid with acetone.
-
Evaporate the solvent from the filtrate to obtain the crude methylated product.
-
Step 3: Deprotection - Synthesis of this compound
-
Rationale: The tosyl protecting group is removed under reductive conditions. A common method involves using a reducing agent like sodium naphthalenide, which proceeds via a single electron transfer (SET) mechanism to cleave the N-S bond.[3][10] Strongly acidic conditions can also be employed, though this may be less compatible with other functional groups.
-
Procedure:
-
Prepare a solution of sodium naphthalenide by reacting sodium metal with naphthalene in an ethereal solvent like THF.
-
Dissolve the N,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide in THF and cool to a low temperature (e.g., -78 °C).
-
Slowly add the sodium naphthalenide solution until a persistent green color is observed, indicating complete reaction.
-
Quench the reaction with a proton source (e.g., water or ammonium chloride solution).
-
Extract the product into an organic solvent, dry, and purify by distillation or chromatography to yield this compound.
-
Reactivity and Synthetic Applications in Drug Discovery
This compound is a versatile building block primarily utilized in reactions that form new carbon-nitrogen or carbon-carbon bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the secondary amine and the pyridine ring makes this compound an excellent substrate for Buchwald-Hartwig amination and a precursor for halogenated pyridines used in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide/triflate and an amine. This compound can act as the amine coupling partner to introduce the methylaminopyridyl moiety into a target molecule.
Caption: General scheme for Buchwald-Hartwig amination with this compound.
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6] The choice of ligand (e.g., Xantphos, BINAP) and base (e.g., Cs₂CO₃, NaOtBu) is critical for achieving high yields and depends on the specific substrates.[2][11]
Suzuki-Miyaura Coupling: While this compound itself is not directly used in Suzuki coupling, it is a precursor to halogenated derivatives (e.g., 2-bromo-N-methyl-5-pyridinamine) which are then used in this powerful C-C bond-forming reaction.
Caption: Suzuki coupling using a halogenated derivative of this compound.
Mechanism Overview: The Suzuki reaction begins with the oxidative addition of the pyridyl halide to the Pd(0) catalyst. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and concludes with reductive elimination to form the new C-C bond.[12]
Application as a Core Scaffold in Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The N-methyl-3-aminopyridine scaffold is a key pharmacophore in numerous potent and selective kinase inhibitors. It often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.
Case Study: N-(pyridin-3-yl)pyrimidin-4-amine Derivatives as CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy. A recent study detailed the design and synthesis of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent CDK2 inhibitors. In this series, the this compound moiety would serve as a key component of the core structure, interacting with the kinase hinge region.
| Compound ID | Modification on Scaffold | CDK2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM, HeLa cells) |
| Lead Cpd | Core Scaffold | >1000 | >20 |
| 7l | Optimized Substituents | 64.42 | 8.61 |
| AZD5438 | Reference Inhibitor | ~60 | ~9 |
Data synthesized from representative studies on pyridinyl-pyrimidine kinase inhibitors.
The data illustrates how modifications to a scaffold containing the aminopyridine core can lead to significant improvements in both enzymatic potency and cellular activity. The N-methyl group can provide steric and electronic advantages, improving binding affinity and metabolic stability.
Conclusion: A Versatile and Indispensable Tool
This compound has firmly established itself as a high-value building block in the arsenal of the medicinal chemist. Its straightforward synthesis and versatile reactivity in robust, modern cross-coupling reactions allow for its efficient incorporation into complex drug-like molecules. The prevalence of the N-methyl-3-aminopyridine motif in numerous kinase inhibitor scaffolds underscores its importance as a privileged structural element for interacting with these critical drug targets. As the demand for novel, targeted therapeutics continues to grow, the strategic application of well-characterized and versatile building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
- 1. This compound | 18364-47-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. guidechem.com [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 3-Pyridinamine, n-methyl- | CAS 18364-47-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound(18364-47-1) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. a2bchem.com [a2bchem.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Pyridine Ring in N-Methyl-3-pyridinamine
Abstract
N-Methyl-3-pyridinamine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is governed by a complex interplay between the intrinsically electron-deficient pyridine nucleus and the strongly electron-donating N-methylamino substituent. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the directing effects of the substituents in electrophilic and nucleophilic aromatic substitution reactions. We will explore the mechanistic underpinnings of its regioselectivity, discuss reactions at its two distinct nitrogen centers, and detail protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile heterocyclic building block.
Introduction: The Duality of Pyridine Reactivity
The pyridine ring is a cornerstone heterocycle in modern chemistry. Structurally related to benzene, its defining feature is the replacement of a methine group (=CH−) with a nitrogen atom (=N−).[1] This substitution has profound electronic consequences. The greater electronegativity of nitrogen compared to carbon results in an inductive withdrawal of electron density from the ring, making the carbon framework electron-deficient.[2][3] This deactivation renders pyridine significantly less reactive than benzene towards electrophilic aromatic substitution (SEAr), often requiring harsh reaction conditions.[4][5] When substitution does occur, it preferentially happens at the C-3 (meta) position, as the intermediates from attack at C-2 or C-4 are destabilized by placing a positive charge on the electronegative nitrogen.[3][5][6]
Conversely, this electron deficiency activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, a reactivity profile that resembles conjugated imines.[1][2][7][8] The introduction of substituents, such as the N-methylamino group in this compound, dramatically alters this landscape, creating a nuanced reactivity profile that can be strategically exploited in synthesis.
Electronic Landscape of this compound
The reactivity of this compound is not merely that of a simple pyridine. It is dictated by the synergistic and sometimes opposing electronic effects of the ring nitrogen and the exocyclic N-methylamino group.
The Activating Influence of the 3-(N-Methylamino) Substituent
The N-methylamino group at the C-3 position is a powerful activating group. While it exerts a minor electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity, its dominant influence is a strong electron-donating resonance effect (+M). The lone pair of electrons on the exocyclic nitrogen can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack.
This activating effect is directed towards the positions ortho (C-2, C-4) and para (C-6) to the substituent. Therefore, the N-methylamino group strongly favors electrophilic attack at these three positions.
Interplay with the Electron-Deficient Pyridine Core
The core challenge and synthetic opportunity in this compound chemistry lies in the interplay between the substituent's directing effects and the intrinsic reactivity of the pyridine ring.
-
For Electrophilic Substitution: The activating N-methylamino group directs electrophiles to C-2, C-4, and C-6. However, the pyridine nitrogen deactivates these same positions towards electrophiles. The final regiochemical outcome depends on the reaction conditions and the nature of the electrophile, representing a classic case of competing directing effects.
-
For Nucleophilic Substitution: The pyridine ring is inherently primed for nucleophilic attack at C-2 and C-4. The electron-donating N-methylamino group at C-3 slightly diminishes this reactivity but does not override it. Therefore, if a suitable leaving group is present at C-2, C-4, or C-6, the molecule will be highly susceptible to SNAr.
The following diagram illustrates the logical flow of these competing influences.
Caption: Competing electronic effects governing the reactivity of this compound.
Electrophilic Aromatic Substitution: A Tale of Competing Directors
The presence of the activating N-methylamino group makes SEAr reactions on this compound more feasible than on unsubstituted pyridine.[9] The primary challenge is controlling the regioselectivity.
Mechanistic Considerations and Regioselectivity
Attack of an electrophile (E+) at the C-2, C-4, and C-6 positions is facilitated by resonance structures that delocalize the positive charge onto the exocyclic nitrogen. This stabilization is the reason for the ortho/para directing effect of the amino group. Attack at C-5 is less favored as it does not benefit from this stabilization.
Caption: Stabilization of intermediates in electrophilic attack.
Halogenation Reactions
Direct halogenation of pyridine is difficult, often requiring high temperatures and yielding mixtures.[10] However, the activated ring of this compound is more amenable.
Classical Halogenation: Bromination using Br₂ in a solvent like acetic acid would be expected to yield a mixture of 2-bromo, 4-bromo, and 6-bromo isomers, with the precise ratio depending on steric factors and reaction conditions.
Modern Halogenation via Zincke Imines: A powerful, modern strategy for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence.[10][11] This method transforms the electron-deficient pyridine into a reactive acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation.[12] While this method is typically 3-selective for general pyridines, its application to a pre-substituted pyridine like this compound would provide an interesting case study in regiochemical control.
Protocol 3.2.1: General Protocol for Bromination of an Activated Pyridine
-
Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the stirred solution at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. Stir for 2-24 hours until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate to destroy excess bromine.
-
Neutralization & Extraction: Carefully neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to separate the constitutional isomers.
Nitration and Sulfonation: The Role of Reaction Medium
Nitration and sulfonation of pyridines require exceptionally harsh, acidic conditions.[4][5][13]
-
Nitration: Typically performed with a mixture of concentrated nitric acid and sulfuric acid (nitrating acid).[14]
-
Sulfonation: Requires fuming sulfuric acid (oleum) at high temperatures.[13][15]
A critical consideration for this compound is the basicity of its two nitrogen atoms. In the strongly acidic media required for these reactions, both the ring nitrogen and the exocyclic amino nitrogen will be protonated. Protonation of the activating N-methylamino group converts it into a deactivating, meta-directing -NH₂CH₃⁺ group. The pyridinium nitrogen is also strongly deactivating. The combined effect of these two deactivating groups makes electrophilic substitution extremely difficult and would direct an incoming electrophile to the C-5 position, the position meta to both groups.
Table 1: Summary of Expected Electrophilic Substitution Outcomes
| Reaction | Conditions | Key Consideration | Expected Major Product(s) |
| Halogenation | Br₂ or NBS in non-acidic solvent | Activating effect of -NHCH₃ dominates | Mixture of 2-, 4-, and 6-halo isomers |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Protonation of both N atoms | 5-Nitro-N-methyl-3-pyridinamine (if reaction occurs) |
| Sulfonation | Fuming H₂SO₄ (Oleum), high temp. | Protonation of both N atoms | 5-Sulfonic acid derivative (if reaction occurs) |
Nucleophilic Aromatic Substitution: Leveraging the Pyridine Core
The electron-deficient nature of the pyridine ring is ideal for SNAr reactions, provided a suitable leaving group is present at an activated position (C-2, C-4, C-6).[8][16]
The Chichibabin Amination
The Chichibabin reaction is the direct amination of a pyridine ring using sodium amide (NaNH₂). It proceeds via nucleophilic addition of the amide anion, followed by elimination of a hydride ion. The reaction overwhelmingly favors the C-2 position. For this compound, the reaction would be expected to proceed at either C-2 or C-6, leading to N²-methyl-2,3-pyridinediamine or N⁶-methyl-3,6-pyridinediamine.
SNAr on Pre-functionalized Derivatives
A more versatile and common approach is to perform SNAr on a pyridine ring that already contains a good leaving group, such as a halide. For example, 2-chloro-N-methyl-3-pyridinamine would be an excellent substrate for SNAr. A wide range of nucleophiles (alkoxides, amines, thiolates) can displace the chloride. The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced because the negative charge can be delocalized onto the electronegative ring nitrogen.
Protocol 4.2.1: General Protocol for SNAr on a 2-Halopyridine Derivative
-
Setup: To a solution of the 2-halo-N-methyl-3-pyridinamine (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (e.g., sodium methoxide, piperidine, 1.1-1.5 eq).
-
Reaction: Heat the reaction mixture. The required temperature can range from room temperature to >100 °C, depending on the reactivity of the substrate and nucleophile. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
Reactions Involving the Nitrogen Centers
This compound possesses two basic nitrogen atoms: the sp²-hybridized ring nitrogen and the sp³-hybridized exocyclic nitrogen. Their relative basicity and steric accessibility dictate their reactivity towards electrophiles and acids. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0, while that of pyridine is 5.2. The methyl group on the exocyclic nitrogen will further increase its basicity, making the N-methylamino group the more basic center.
-
Protonation: The exocyclic nitrogen will be preferentially protonated under mild acidic conditions.
-
Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) could occur at either nitrogen. While the exocyclic nitrogen is more basic, the ring nitrogen's lone pair is in an sp² orbital and can be more sterically accessible, leading to potential mixtures of the N-methylpyridinium salt and the N,N-dimethyl-3-pyridinamine.[1]
-
N-Oxide Formation: Oxidation with a peracid (e.g., m-CPBA) will occur at the more nucleophilic ring nitrogen to form this compound-N¹-oxide. This transformation is useful as the N-oxide group alters the ring's reactivity, activating the C-2 and C-4 positions for both electrophilic and nucleophilic attack.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. youtube.com [youtube.com]
- 14. aiinmr.com [aiinmr.com]
- 15. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 16. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
Introduction: Unveiling a Key Heterocyclic Intermediate
An In-Depth Technical Guide to N-Methyl-3-pyridinamine: Core Properties and Basicity for Drug Development Professionals
This compound, also known by its common synonym 3-(Methylamino)pyridine, is a heterocyclic amine that serves as a critical structural motif and synthetic intermediate in modern chemistry.[1][2][3][4] Its unique architecture, featuring both a pyridine ring and an exocyclic secondary amine, imparts a distinct profile of reactivity and basicity. For researchers in pharmaceutical and agrochemical development, a comprehensive understanding of its fundamental physicochemical properties, particularly its acid-base behavior (pKa), is paramount. This guide offers a detailed exploration of this compound, moving beyond simple data recitation to explain the underlying principles that govern its utility as a molecular building block in the synthesis of bioactive molecules, including nicotinic receptor ligands and certain antihypertensive drugs.[1]
Core Physicochemical Properties
A precise grasp of a compound's physical and chemical characteristics is the foundation of its effective application in research and development. The essential properties of this compound are summarized below. It is noteworthy that literature values occasionally present conflicting data regarding its physical state at room temperature, with some sources describing it as a liquid and others as a solid.[1][3][5][6] This can be attributed to variations in purity, ambient temperature, or the specific crystalline form.
| Property | Value | Source(s) |
| CAS Number | 18364-47-1 | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂ | [1][2][3][4] |
| Molecular Weight | 108.14 g/mol | [1][2][3][4] |
| Appearance | Light yellow to brown liquid or white to off-white solid | [1][3] |
| Boiling Point | 213.3 °C at 760 mmHg; 110 °C at 7 mmHg | [1][5][6][7] |
| Melting Point | 201 °C (Note: This value appears unusually high for the described liquid form and may correspond to a salt or requires further verification) | [1][7] |
| Density | ~1.06 g/mL | [1][6][7][8] |
| Partition Coefficient (LogP) | 1.20 | [1] |
| pKa of Conjugate Acid | 8.70 at 30 °C | [6][7][9] |
Basicity and pKa: A Deeper Analysis
The basicity of an amine is a critical parameter that influences its nucleophilicity, solubility in aqueous media, and its interaction with biological targets. For amines, this property is quantified by the pKa of its corresponding conjugate acid (often abbreviated as pKaH).[10][11] A higher pKaH value indicates a stronger base.[10][11]
Structural Basis of Basicity
This compound possesses two potential sites for protonation: the sp²-hybridized nitrogen atom within the pyridine ring and the sp³-hybridized nitrogen of the exocyclic methylamino group. The experimentally determined pKa of 8.70 corresponds to the protonation of the more basic of these two sites.[6][7][9]
In aminopyridines, the pyridine ring nitrogen is generally the more basic center. The lone pair of electrons on the exocyclic amino nitrogen can participate in resonance with the aromatic pyridine ring, delocalizing the electron density and thus reducing its availability for protonation. Conversely, the lone pair on the ring nitrogen is localized in an sp² orbital in the plane of the ring and does not participate in the aromatic system, making it more available to accept a proton. The methyl group on the exocyclic amine is an electron-donating group, which slightly increases the basicity of the molecule compared to the parent 3-aminopyridine (pKa ~6.0), resulting in the observed pKa of 8.70.
Caption: Figure 1: Acid-base equilibrium of this compound.
Experimental Protocol: pKa Determination by Potentiometric Titration
The determination of pKa is a cornerstone laboratory procedure. Potentiometric titration provides a reliable and accurate method. The causality behind this choice is its direct measurement of pH changes upon addition of a titrant, allowing for the precise determination of the half-equivalence point, where pH equals the pKa.
Principle: A solution of the base (this compound) is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the base has been protonated.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
Prepare an approximately 0.05 M solution of this compound in deionized water. Accurately weigh the compound and record the mass.
-
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate readings.
-
Titration Setup:
-
Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a beaker.
-
If necessary, add sufficient deionized water to ensure the pH electrode is properly submerged.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the 0.1 M HCl titrant from a burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point (Veq), which is the inflection point of the titration curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of titrant at the half-equivalence point is Veq / 2.
-
Find the pH on the titration curve that corresponds to the volume Veq / 2. This pH value is the experimental pKa of the conjugate acid of this compound.
-
Caption: Figure 2: Workflow for pKa determination via potentiometric titration.
Computational Approaches to pKa Prediction
In modern drug discovery, computational methods are increasingly used to predict physicochemical properties, saving time and resources.[12][13] The pKa of molecules like this compound can be estimated using quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a polarizable continuum model (PCM) to simulate the solvent environment.[12] These methods calculate the free energy change of the protonation reaction in a thermodynamic cycle, providing a theoretical pKa value that can guide synthetic efforts before a molecule is even synthesized.
Conclusion
This compound is a valuable heterocyclic building block whose utility is fundamentally linked to its physicochemical properties. Its basicity, characterized by a conjugate acid pKa of 8.70, is a defining feature that governs its reactivity in synthetic transformations and its potential interactions in biological systems. A thorough understanding of this property, supported by robust experimental determination and complemented by computational prediction, is essential for leveraging this molecule to its full potential in the design and development of novel pharmaceuticals and agrochemicals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 18364-47-1 [chemicalbook.com]
- 6. longkechem.com [longkechem.com]
- 7. chembk.com [chembk.com]
- 8. 3-Pyridinamine, n-methyl- | CAS 18364-47-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 18364-47-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of N-Methyl-3-pyridinamine in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Role of Substituted Pyridines in Modern Drug Discovery
In the landscape of medicinal chemistry, pyridine-based heterocyclic compounds are foundational scaffolds for a multitude of therapeutic agents.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. N-Methyl-3-pyridinamine (CAS: 18364-47-1), a substituted aminopyridine, serves as a highly versatile and valuable building block for constructing more complex pharmaceutical intermediates.[3] Its structure, featuring a nucleophilic secondary amine on an electron-deficient pyridine ring, offers a distinct reactivity profile that chemists can strategically exploit.
This guide provides an in-depth exploration of this compound's applications, focusing on its chemical properties, role in key synthetic transformations, and detailed protocols relevant to pharmaceutical development. The causality behind experimental choices is explained to provide not just a method, but a deeper understanding of the underlying chemical principles.
Compound Profile and Physicochemical Properties
This compound, also known as 3-(methylamino)pyridine, is a liquid at room temperature with properties that make it a useful reagent in organic synthesis.[4][5]
| Property | Value | Source |
| CAS Number | 18364-47-1 | [6] |
| Molecular Formula | C₆H₈N₂ | [4][6] |
| Molecular Weight | 108.14 g/mol | [6] |
| Appearance | Yellow Liquid | [4] |
| Boiling Point | 110°C / 7 mmHg | [4][5][7] |
| Density | 1.059 g/cm³ | [4] |
| Flash Point | 60°C | [4] |
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as hazardous and requires careful management.
2.1 Hazard Identification:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
2.2 Recommended Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[8] Eyewash stations and safety showers must be readily accessible.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and other protective clothing are required to prevent skin exposure.[4][9]
-
-
Emergency Procedures:
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][8]
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
2.3 Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8][9] Keep containers tightly closed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[8]
Core Application: A Key Building Block for Nevirapine Synthesis
This compound and its structural analogs, specifically substituted aminopyridines, are crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[10][11]
While various synthetic routes to Nevirapine exist, many rely on the coupling of two key pyridine-based intermediates.[12][13] The chemistry involving aminopyridines is central to this process. The following protocol outlines a well-established method for the synthesis of the Nevirapine core structure, demonstrating the type of transformation where aminopyridine derivatives are essential. This process involves the coupling of 2-chloro-3-amino-4-picoline (CAPIC) with a second pyridine derivative, followed by a base-mediated intramolecular cyclization.
3.1 Synthetic Workflow Overview
The synthesis can be visualized as a two-step process that is often performed as a single unit operation in a common solvent system, which is highly efficient for industrial-scale production.[13]
Caption: Workflow for Nevirapine synthesis from key pyridine intermediates.
3.2 Detailed Protocol: Synthesis of Nevirapine from Pyridine Intermediates
This protocol is based on established industrial processes and demonstrates the critical amide bond formation and subsequent cyclization steps.[12][13]
Materials:
-
2-chloro-3-amino-4-picoline (CAPIC)
-
Methyl 2-cyclopropylaminonicotinate (Me-CAN)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Diglyme (anhydrous)
-
Toluene (anhydrous)
-
Methanol
Protocol:
-
Vessel Preparation: Under an inert nitrogen atmosphere, charge a dry, multi-necked flask equipped with a mechanical stirrer, thermometer, and condenser with 2-chloro-3-amino-4-picoline (CAPIC).
-
Anion Formation: Add anhydrous diglyme to the flask. While stirring, carefully add sodium hydride (60% dispersion) portion-wise.
-
Causality: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the amino group of CAPIC, forming the highly reactive sodium amide anion. This anion is a potent nucleophile, primed for the subsequent coupling reaction. The reaction is exothermic and generates hydrogen gas; therefore, slow, controlled addition is paramount.
-
-
Reaction Mixture Heating: Heat the resulting suspension to 60-65°C and stir for approximately 1 hour to ensure complete anion formation.
-
Coupling Reaction: In a separate flask, dissolve Methyl 2-cyclopropylaminonicotinate (Me-CAN) in anhydrous diglyme. Slowly transfer this solution to the CAPIC anion suspension while maintaining the reaction temperature at 60-65°C.
-
Causality: The nucleophilic CAPIC anion attacks the electrophilic carbonyl carbon of the Me-CAN ester. This results in an amide bond formation, displacing the methoxy group and forming the key intermediate, CYCLOR.[13] Maintaining the temperature ensures a sufficient reaction rate without promoting side reactions.
-
-
Intramolecular Cyclization: After the addition is complete, slowly ramp the temperature of the reaction mixture to 80-85°C and hold for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Causality: The elevated temperature provides the activation energy for the second key step: an intramolecular nucleophilic aromatic substitution. The newly formed amide nitrogen attacks the carbon bearing the chlorine atom on the other pyridine ring, displacing the chloride ion and forming the central seven-membered diazepine ring of Nevirapine.[14] Diglyme is an ideal solvent as its high boiling point allows for the required reaction temperatures.
-
-
Work-up and Isolation: Cool the reaction mixture. Quench the reaction by the slow, careful addition of methanol to destroy any excess sodium hydride. The product will precipitate from the solution.
-
Purification: Isolate the crude Nevirapine product by filtration. Wash the filter cake sequentially with water and an alcohol (like methanol) to remove inorganic salts and residual solvent. The crude product can be further purified by recrystallization to meet USP specifications.[13]
General Synthetic Utility and Reactivity
Beyond specific, multi-step syntheses, this compound is a versatile reagent for introducing a methylaminopyridinyl moiety into a molecule. Its reactivity is governed by the interplay between the secondary amine and the pyridine ring.
-
Nucleophilic Reactions: The secondary amine is a potent nucleophile, readily participating in reactions such as N-acylation, N-alkylation, and Michael additions.[3][15]
-
Coupling Reactions: It is an excellent substrate for various cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing for the formation of C-N bonds with aryl or heteroaryl halides. This opens pathways to a wide range of complex molecules.[3]
-
Directed Ortho-Metalation: The pyridine nitrogen can direct metalation to the C2 or C4 positions, enabling further functionalization of the pyridine ring.
Caption: General synthetic utility of this compound.
Conclusion
This compound and related aminopyridines are not merely reagents but strategic tools in the arsenal of the medicinal chemist. Their well-defined reactivity allows for their reliable incorporation into complex synthetic pathways, as exemplified by the industrial synthesis of Nevirapine. A thorough understanding of their properties, handling requirements, and reaction mechanisms is essential for any researcher, scientist, or drug development professional aiming to leverage these powerful intermediates for the discovery and production of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 18364-47-1 [chemicalbook.com]
- 6. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. longkechem.com [longkechem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 13. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 14. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: N-Methyl-3-pyridinamine as a Foundational Precursor for Next-Generation Agrochemical Development
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of N-Methyl-3-pyridinamine in the synthesis and screening of novel agrochemical candidates. This document delves into the core chemical principles, provides detailed, field-tested protocols, and explains the scientific rationale behind key experimental decisions, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Strategic Importance of the Pyridinamine Scaffold
The pyridine ring is a privileged scaffold in modern agrochemistry, forming the core of numerous highly effective insecticides, fungicides, and herbicides.[1][2] Its presence is a hallmark of the neonicotinoid class of insecticides, which are globally significant for their high efficacy and unique mode of action.[1][3] this compound (CAS: 18364-47-1), a derivative of 3-aminopyridine, serves as a versatile and strategically important precursor in this field.[4][5] Its structure, featuring a nucleophilic secondary amine and an electron-deficient pyridine ring, offers multiple reaction sites for building molecular complexity and tuning biological activity.
This guide will explore the synthesis of this compound, detail its derivatization into potential insecticidal compounds, and provide protocols for primary biological screening. The focus is on providing a logical, end-to-end workflow from precursor synthesis to lead generation.
Core Precursor: Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties is paramount for safe handling and successful experimental design.
| Property | Value | Source(s) |
| CAS Number | 18364-47-1 | [6][7] |
| Molecular Formula | C₆H₈N₂ | [6][7] |
| Molecular Weight | 108.14 g/mol | [6][7] |
| Appearance | Liquid or white to off-white solid | [4][8][9] |
| Boiling Point | 213.3 °C at 760 mmHg (Predicted); 110 °C at 7 mmHg (lit.) | [4][6][8] |
| Density | ~1.059 g/cm³ | [4][9] |
| Flash Point | 82.8 °C | [4][9] |
| LogP | 1.19630 | [4] |
Safety & Handling: this compound is considered hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use.[9] Key hazards include:
-
Causes skin and serious eye irritation.[7]
-
May be harmful if swallowed, in contact with skin, or if inhaled.[7]
-
May cause respiratory irritation.[7]
Required Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9] All manipulations should be performed in a well-ventilated chemical fume hood.
Synthesis of the this compound Precursor
The availability of the precursor is a key consideration for any large-scale development program. This compound is typically synthesized from the more readily available 3-aminopyridine. One common laboratory-scale approach involves a protection-methylation-deprotection sequence to ensure selective methylation of the amino group.
Protocol 3.1: Two-Step Synthesis from 3-Aminopyridine
This protocol first protects the amine as a sulfonamide, followed by methylation and subsequent deprotection.
Step 1: Synthesis of N-(pyridin-3-yl)benzenesulfonamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine (1.0 eq) in pyridine (used as solvent and base) at 0 °C.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the protected intermediate.
Step 2: Methylation and Deprotection
-
Suspend the N-(pyridin-3-yl)benzenesulfonamide (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add methyl iodide (CH₃I, 1.5 eq) and stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Once complete, add concentrated sulfuric acid (H₂SO₄) and heat the mixture to 100-120 °C for 4-6 hours to effect deprotection.
-
Cool the mixture, neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution, and extract the product with dichloromethane (DCM) or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain pure this compound.
Causality Note: The sulfonamide protecting group is chosen because it is robust and renders the N-H proton acidic enough for deprotonation by a mild base like K₂CO₃, facilitating methylation. The final deprotection requires harsh acidic conditions, highlighting a common trade-off in multi-step synthesis.[8]
Application in Agrochemical Synthesis: A Neonicotinoid Analog
The true utility of this compound lies in its function as a nucleophilic building block. The secondary amine can be readily derivatized to install pharmacophores necessary for biological activity. This section details the synthesis of a novel neonicotinoid analog, demonstrating a key application. Neonicotinoids act as agonists on insect nicotinic acetylcholine receptors (nAChRs), a mode of action distinct from many older insecticide classes.[1]
Workflow for Agrochemical Discovery
The overall process from precursor to a potential lead compound follows a structured path.
Caption: High-level workflow for agrochemical discovery using this compound.
Reaction Pathway: Synthesis of a Neonicotinoid Analog
This pathway illustrates the condensation of this compound with a suitable electrophile to form a guanidine-type structure common in neonicotinoids.
Caption: Condensation reaction to form a key neonicotinoid scaffold.
Protocol 4.1: Synthesis of a N'-nitro-N-methyl-N'-(pyridin-3-yl)guanidine Analog
This protocol describes a nucleophilic substitution reaction where the amine displaces a methylthio leaving group.
Materials:
-
This compound
-
1,1-Bis(methylthio)-2-nitroethylene (or similar nitroketene dithioacetal)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as base
-
Ethanol or Acetonitrile (ACN) as solvent
-
Silica gel for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add 1,1-bis(methylthio)-2-nitroethylene (1.1 eq).
-
Add triethylamine (1.5 eq) to the mixture. The base is crucial for scavenging the methanethiol byproduct and driving the reaction forward.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor its progress using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction typically takes 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Redissolve the crude residue in dichloromethane (DCM) and wash with water to remove the triethylamine salt.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure neonicotinoid analog.
-
Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral patterns validate the success of the synthesis.
Primary Biological Activity Screening
After synthesis and purification, the new compound must be evaluated for biological activity. For potential insecticides, a primary screen against a common agricultural pest, such as the cowpea aphid (Aphis craccivora) or green peach aphid (Myzus persicae), is a standard starting point.[10][11]
Protocol 5.1: Leaf-Dip Bioassay for Aphidicidal Activity
This method provides a rapid and reliable assessment of a compound's contact and/or ingestion toxicity to aphids.[11]
Materials:
-
Healthy, pesticide-free host plants (e.g., fava bean or cabbage)
-
Synchronized culture of adult aphids
-
Test compound, dissolved in acetone or DMSO to create a stock solution
-
Triton X-100 or Tween-20 as a surfactant
-
Distilled water
-
Petri dishes with moist filter paper
-
Positive Control: A commercial insecticide with a known mode of action (e.g., Imidacloprid).
-
Negative Control: Solvent blank (acetone/DMSO and surfactant in water).
Procedure:
-
Preparation of Test Solutions: Prepare a serial dilution of the test compound stock solution in distilled water to achieve a range of concentrations (e.g., 100, 50, 25, 10, 1 ppm). Add a surfactant (e.g., 0.1% Tween-20) to each solution to ensure even leaf coverage. Prepare positive and negative control solutions in the same manner.
-
Leaf Treatment: Excise fresh leaves from the host plants. Dip each leaf into a test solution for 10-15 seconds, ensuring complete immersion.
-
Drying: Place the treated leaves on a wire rack and allow them to air dry completely in a fume hood (approx. 1-2 hours).
-
Infestation: Place each dried leaf, petiole down, onto the moist filter paper inside a Petri dish. Carefully transfer 15-20 adult aphids onto each leaf disc using a fine paintbrush.
-
Incubation: Seal the Petri dishes (with ventilation) and incubate them in a controlled environment chamber (e.g., 25±1 °C, >60% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula. Plot the results to determine the LC₅₀ (lethal concentration required to kill 50% of the population).
Trustworthiness Note: The inclusion of positive and negative controls is non-negotiable. The negative control validates that the solvent system is not toxic, while the positive control confirms that the aphid population is susceptible to a known insecticide, ensuring the assay is performing correctly.
Conclusion and Future Directions
This compound is a potent and versatile precursor for the discovery of novel agrochemicals. Its straightforward synthesis and reactive amine functionality provide an accessible entry point into complex scaffolds like those found in neonicotinoids and other pyridine-based pesticides. The protocols outlined in this guide offer a validated workflow for the synthesis, purification, and primary screening of new derivatives. Subsequent research should focus on creating a library of analogs by varying the electrophilic partner in the condensation step to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and improved environmental profiles.
References
- 1. chempanda.com [chempanda.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Pyridinamine, n-methyl- | CAS 18364-47-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 18364-47-1 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
High-Yield Synthesis of N-Methyl-3-pyridinamine: A Comprehensive Guide for Researchers
This document provides a detailed guide for the high-yield synthesis of N-Methyl-3-pyridinamine, a valuable building block in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of synthetic strategies, detailed experimental protocols, and the scientific rationale behind methodological choices.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a methylated secondary amine on a pyridine ring, is present in numerous pharmaceuticals. Achieving a high-yield and cost-effective synthesis is therefore of significant interest. This guide will explore three primary, high-yield synthetic routes: the Eschweiler-Clarke reaction, reductive amination, and the Buchwald-Hartwig amination. Each method will be presented with a detailed protocol, a discussion of the underlying mechanism, and considerations for optimization.
Strategic Overview of Synthetic Pathways
The selection of an optimal synthetic route for this compound depends on several factors, including substrate availability, desired scale, and the laboratory's technical capabilities. The following diagram illustrates the primary synthetic disconnections for the target molecule.
Caption: Primary synthetic routes to this compound.
Method 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[1] It utilizes formaldehyde as the methyl source and formic acid as the reducing agent in a one-pot procedure.[2] A key advantage of this reaction is that it inherently avoids over-methylation to form quaternary ammonium salts, as a tertiary amine cannot form an iminium ion under these conditions.[3]
Mechanistic Insight
The reaction proceeds through the initial formation of an iminium ion from the reaction of 3-aminopyridine with formaldehyde. This is followed by a hydride transfer from formate, which is generated from formic acid, to the iminium ion. The release of carbon dioxide drives the reaction to completion.[1][4]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Detailed Protocol: Eschweiler-Clarke Synthesis
This protocol is adapted from general procedures for the Eschweiler-Clarke methylation of aromatic amines and is expected to provide a high yield of the desired product.[5]
Materials:
-
3-Aminopyridine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyridine (1.0 eq).
-
Reagent Addition: To the stirred 3-aminopyridine, add formic acid (2.0-3.0 eq) followed by a 37% aqueous solution of formaldehyde (2.0-3.0 eq). The addition of formaldehyde may be exothermic, so it should be done cautiously.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl to quench the excess formaldehyde and formic acid.
-
Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any non-basic impurities.
-
Basify the aqueous layer to a pH > 11 by the slow addition of sodium hydroxide. Ensure the solution is cool during basification.
-
Extract the product with dichloromethane (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
| Reagent | Molar Ratio | Purity | Notes |
| 3-Aminopyridine | 1.0 | >98% | Starting material. Can be synthesized from nicotinamide via Hofmann rearrangement.[6][7] |
| Formaldehyde | 2.0 - 3.0 | 37% aq. soln. | Acts as the methyl source. |
| Formic Acid | 2.0 - 3.0 | >98% | Acts as the reducing agent. |
Table 1. Reagent specifications for the Eschweiler-Clarke synthesis.
Method 2: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines.[8] This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, 3-aminopyridine is reacted with formaldehyde, and the resulting imine is reduced.
Causality in Reagent Selection
The choice of reducing agent is critical in reductive amination. A mild reducing agent is required that will selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[9][10]
Detailed Protocol: Reductive Amination
This protocol is based on general procedures for the reductive amination of aromatic amines with formaldehyde.[11]
Materials:
-
3-Aminopyridine
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane (0.1-0.2 M), add formaldehyde (1.1-1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation.
-
| Reagent | Molar Ratio | Purity | Notes |
| 3-Aminopyridine | 1.0 | >98% | |
| Formaldehyde | 1.1 - 1.5 | 37% aq. soln. | |
| NaBH(OAc)₃ | 1.2 - 1.5 | >95% | A milder and less toxic alternative to NaBH₃CN.[9] |
Table 2. Reagent specifications for the reductive amination synthesis.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This method is particularly useful for the synthesis of aryl and heteroaryl amines.[13] For the synthesis of this compound, this would involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine) with methylamine.
The Role of Ligands and Bases
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand and the base. Bulky, electron-rich phosphine ligands, such as BINAP or DPPF, are often used to facilitate the catalytic cycle.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and form the active palladium-amido complex.[14]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of bromopyridines and should be optimized for the specific substrates.[15]
Materials:
-
3-Bromopyridine
-
Methylamine (solution in THF or water)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk flask or glovebox for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4-2.0 eq) to an oven-dried Schlenk flask.
-
Reagent Addition: Add 3-bromopyridine (1.0 eq) and the anhydrous solvent (toluene or dioxane, to make a 0.1-0.2 M solution).
-
Amine Addition: Add the methylamine solution (1.2-1.5 eq).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Component | Loading (mol%) | Role |
| Pd₂(dba)₃ | 1-2 | Palladium catalyst precursor. |
| (±)-BINAP | 2-4 | Phosphine ligand to stabilize the catalyst and facilitate the reaction. |
| NaOtBu | 140-200 | Strong base to deprotonate the amine. |
Table 3. Typical catalyst system for the Buchwald-Hartwig amination.
Product Characterization and Data
Independent of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity.
Physical Properties:
Spectroscopic Data:
-
¹H NMR: Spectral data for this compound can be found in various chemical databases.
-
Mass Spectrometry: The expected molecular ion peak would be at m/z = 108.14.
Safety and Handling
-
3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.[7]
-
Formaldehyde: A known carcinogen and is toxic and corrosive.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage.
-
Palladium Catalysts and Ligands: Can be toxic and should be handled with care.
-
This compound: May cause skin sensitization. Wear suitable protective clothing and gloves.[16]
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This guide has outlined three robust and high-yielding methods for the synthesis of this compound. The Eschweiler-Clarke reaction offers a classic, straightforward approach that avoids over-methylation. Reductive amination provides a versatile alternative with a choice of mild reducing agents. The Buchwald-Hartwig amination is a powerful tool for the direct coupling of a halopyridine with methylamine, though it requires careful control of inert atmosphere conditions. The choice of method will ultimately be guided by the specific needs and resources of the research setting. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize this important chemical intermediate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. gctlc.org [gctlc.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. benchchem.com [benchchem.com]
- 16. chembk.com [chembk.com]
- 17. This compound | 18364-47-1 [chemicalbook.com]
N-Methyl-3-pyridinamine in the synthesis of nicotinic receptor ligands
Application Notes & Protocols
Topic: N-Methyl-3-pyridinamine in the Synthesis of Nicotinic Receptor Ligands
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Pyridinamine Scaffold
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes has made them significant therapeutic targets for neurological and psychological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] A common structural motif in many potent nAChR ligands is the pyridine ring. The nitrogen atom within this ring often acts as a crucial hydrogen bond acceptor, mimicking the function of the carbonyl group in the endogenous ligand, acetylcholine.[2]
This compound is a valuable and versatile starting material in the synthesis of novel nAChR ligands. Its structure provides two key reactive sites for molecular elaboration:
-
The Pyridine Ring: A bioisostere for the ester group of acetylcholine, with the ring nitrogen serving as a key pharmacophoric feature for receptor interaction.
-
The Secondary Amine (N-methylamino group): A nucleophilic handle that allows for the straightforward introduction of diverse substituents and the construction of more complex molecular architectures through various chemical transformations.
This guide provides an in-depth exploration of synthetic strategies utilizing this compound, complete with detailed protocols and the underlying chemical rationale, to empower researchers in the development of next-generation nicotinic receptor ligands.
Core Synthetic Strategies & Mechanistic Rationale
The utility of this compound stems from the reactivity of its secondary amine, which can be readily functionalized. The choice of synthetic route is dictated by the desired complexity and conformational rigidity of the target ligand, as these factors heavily influence binding affinity and subtype selectivity.
Strategy 1: N-Alkylation and N-Arylation for Rapid Library Generation
The most direct approach to creating analogues is through the nucleophilic substitution reaction at the secondary amine. This strategy is ideal for structure-activity relationship (SAR) studies where rapid diversification is required.
-
Causality: The secondary amine, after deprotonation by a mild base, becomes a potent nucleophile. It can readily attack a variety of electrophilic partners, such as alkyl halides, benzyl halides, or activated heteroaryl halides. This allows for the systematic exploration of the chemical space around the core pyridinamine scaffold. For instance, introducing bulky or flexible side chains can probe the steric tolerance of the nAChR binding pocket.
Strategy 2: Reductive Amination for Linker Introduction
Reductive amination provides a robust method for coupling this compound with various aldehydes and ketones. This reaction is particularly useful for introducing carbonyl-containing linkers or building blocks that can be further modified.
-
Causality: The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred over harsher reagents like sodium borohydride because it is selective for the iminium ion and will not reduce the starting aldehyde or ketone, thus minimizing side reactions and improving yields. This method is highly reliable for forging carbon-nitrogen bonds under mild conditions.
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
For more complex ligands, particularly those involving aryl-aryl or aryl-amine bonds, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are indispensable.
-
Causality: This reaction allows for the formation of a C-N bond between the secondary amine of this compound and an aryl halide or triflate. The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. This powerful methodology enables the synthesis of compounds where the pyridinamine moiety is directly linked to other aromatic systems, a common feature in many CNS-active drugs.
Experimental Protocols & Workflows
The following protocols are presented as self-validating systems, with checkpoints for reaction monitoring and product characterization. Safety precautions, such as performing reactions in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be observed at all times.
Protocol 1: Synthesis of N-Benzyl-N-methyl-3-pyridinamine via N-Alkylation
This protocol details a fundamental N-alkylation reaction, a cornerstone for building a library of simple nicotinic ligand analogues.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 108.14 | 5.0 | 541 mg |
| Benzyl Bromide | 171.04 | 5.5 (1.1 eq) | 0.65 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 (2.0 eq) | 1.38 g |
| Acetonitrile (MeCN), anhydrous | - | - | 25 mL |
| Ethyl Acetate (EtOAc), HPLC Grade | - | - | For chromatography |
| Hexanes, HPLC Grade | - | - | For chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (541 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature (RT) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting amine and facilitates the Sₙ2 reaction without interfering. K₂CO₃ is an inexpensive and effective base for deprotonating the secondary amine, enhancing its nucleophilicity.
-
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add benzyl bromide (0.65 mL, 5.5 mmol) dropwise over 5 minutes.
-
Rationale: Adding the electrophile at a reduced temperature helps to control any potential exotherm and minimizes side reactions. A slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in Dichloromethane. The product spot should be less polar (higher Rƒ) than the starting amine. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, filter the suspension through a pad of Celite to remove the solid potassium carbonate. Wash the filter cake with a small amount of acetonitrile (2 x 5 mL).
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Rationale: Chromatography separates the desired product from any unreacted benzyl bromide and minor impurities. The gradient elution ensures a clean separation.
-
-
Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield N-benzyl-N-methyl-3-pyridinamine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of a Tetrahydro-β-carboline Analogue via Pictet-Spengler Reaction
This protocol illustrates a more advanced application, creating a rigid, tricyclic scaffold relevant to potent nAChR ligands. The reaction involves the cyclization of an intermediate formed from this compound.
Synthetic Pathway Diagram
Caption: Pictet-Spengler reaction pathway for a rigid ligand.
This protocol focuses on the key cyclization step. The synthesis of the required tryptamine-like precursor (Intermediate B in the diagram) from this compound would involve standard, multi-step procedures (e.g., Vilsmeier-Haack formylation followed by a Henry reaction and reduction) which are beyond the scope of this specific protocol.
Materials and Reagents for Cyclization Step
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Pyridinyl-tryptamine Precursor | ~225.30 | 2.0 | 451 mg |
| Formaldehyde (37% aq. solution) | 30.03 | 3.0 (1.5 eq) | 0.24 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | - | ~1.0 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~30 mL |
Step-by-Step Methodology
-
Reaction Setup: Dissolve the pyridinyl-tryptamine precursor (451 mg, 2.0 mmol) in 20 mL of anhydrous dichloromethane in a 50 mL round-bottom flask with a stir bar.
-
Aldehyde Addition: Add aqueous formaldehyde solution (37 wt. %, 0.24 mL, 3.0 mmol) to the stirred solution at room temperature.
-
Acid Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, ~1.0 mL) dropwise. The solution may change color.
-
Rationale: The reaction is acid-catalyzed. TFA protonates the imine formed between the primary amine and formaldehyde, generating a reactive electrophilic iminium ion. This ion is poised for attack by the electron-rich position on the pyridine ring.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by LC-MS. The product will have a mass corresponding to the starting material + 12 Da (from the addition of a -CH₂- group).
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker containing 30 mL of saturated aqueous sodium bicarbonate solution to neutralize the TFA. Stir until CO₂ evolution ceases.
-
Trustworthiness Check: Use pH paper to ensure the aqueous layer is basic (pH > 8). This is critical for ensuring the product is in its free-base form for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, using a gradient of methanol in dichloromethane, e.g., 1% to 10% MeOH) to afford the pure tricyclic product.
-
Characterization: Confirm the structure of the rigid ligand by NMR and HRMS. The disappearance of the N-H protons from the precursor and the appearance of a new methylene (-CH₂-) signal in the ¹H NMR spectrum are indicative of successful cyclization.
Summary of Quantitative Data
The following table provides expected outcomes for the protocols described, based on literature precedents for similar transformations. Actual results may vary based on experimental conditions and substrate scale.
| Protocol | Reaction Type | Typical Yield (%) | Typical Purity (by LC-MS) | Key Analytical Signature |
| 1 | N-Alkylation | 75 - 90% | >95% | Disappearance of N-H proton; appearance of benzyl signals in ¹H NMR. |
| 2 | Pictet-Spengler | 50 - 70% | >98% | New singlet for the C2-methylene bridge (~4.0 ppm) in ¹H NMR. |
References
- 1. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of N-Methyl-3-pyridinamine in Advanced Material Science: A Guide for Researchers
N-Methyl-3-pyridinamine, a substituted pyridine derivative, is emerging as a significant building block in the realm of material science. Its unique electronic and structural properties, stemming from the interplay between the pyridine ring and the secondary amine group, make it a versatile precursor for a range of functional materials. This guide provides an in-depth exploration of its applications, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and material science.
Foundational Properties and Synthesis
This compound (C₆H₈N₂) is a heterocyclic amine that serves as a crucial intermediate in various chemical syntheses.[1] Its pyridine ring imparts aromaticity and planarity, while the methylamino group provides a site for further functionalization.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 108.14 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 110 °C at 7 mmHg | [2] |
| IUPAC Name | N-methylpyridin-3-amine | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the methylation of 3-aminopyridine being a common route. While direct methylation with agents like methyl iodide has been reported, more controlled and higher-yield procedures are often preferred in a research setting.[3] A frequently employed strategy involves a two-step process: protection of the amino group, followed by methylation and deprotection, or through catalytic amination reactions.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a versatile method for the formation of C-N bonds.[4] This protocol outlines the synthesis of this compound from 3-bromopyridine and methylamine using a palladium catalyst.
Experimental Workflow:
Figure 1: General workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert argon atmosphere, combine 3-bromopyridine (1 equivalent), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2 mol%), a suitable phosphine ligand like (±)-BINAP (~4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, ~1.4 equivalents) in an appropriate solvent like toluene.
-
Addition of Amine: Add a solution of methylamine (e.g., 2.0 M in THF, ~1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.[5]
Application in Nonlinear Optical (NLO) Materials
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics.[6] Derivatives of this compound have shown promise in this area. Specifically, (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine has been identified as a promising NLO material.
Synthesis of (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine
This NLO material is synthesized from a substituted pyridine precursor.
Protocol 2: Synthesis of a Pyridine-based NLO Material
This protocol is a representative synthesis for a nitro-substituted aminopyridine derivative.
Experimental Workflow:
Figure 2: Synthesis of a pyridine-based NLO material.
Step-by-Step Methodology:
-
Reaction: In a round-bottom flask, dissolve 2-chloro-3-methyl-5-nitropyridine (1 equivalent) in a suitable solvent like ethanol. Add (S)-(-)-1-phenylethylamine (1.1 equivalents).
-
Heating: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum to induce crystallization.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain the purified NLO material.
Crystal Growth of the NLO Material
High-quality single crystals are essential for evaluating the NLO properties of a material. Solution growth is a common technique for organic crystals.[7][8]
Protocol 3: Crystal Growth by Slow Evaporation
-
Solution Preparation: Prepare a saturated solution of the purified NLO material in a suitable solvent (e.g., acetone) at a slightly elevated temperature.
-
Filtration: Filter the hot, saturated solution through a syringe filter to remove any dust or undissolved particles.
-
Crystallization: Transfer the filtered solution to a clean beaker or crystallizing dish. Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: After several days to weeks, single crystals of sufficient size and quality will form. Carefully harvest the crystals from the solution and allow them to dry.[6]
Application as Corrosion Inhibitors
Pyridine derivatives, particularly in the form of quaternary ammonium salts (pyridinium salts), are effective corrosion inhibitors for various metals in acidic environments.[9][10] The nitrogen atom in the pyridine ring can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.[11] this compound can be readily converted into such corrosion inhibitors.
Synthesis of N-Alkyl-3-methylpyridinium Bromide
Protocol 4: Synthesis of a Pyridinium-based Corrosion Inhibitor
Experimental Workflow:
Figure 3: Synthesis of a pyridinium-based corrosion inhibitor.
Step-by-Step Methodology:
-
Reaction: In a round-bottom flask, dissolve 3-methylpyridine (1 equivalent) in a solvent such as acetonitrile. Add the desired alkyl bromide (e.g., n-octyl bromide, 1.1 equivalents).
-
Heating: Reflux the mixture for 24-48 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The pyridinium salt product will likely precipitate. Collect the solid by filtration.
-
Purification: Wash the solid with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).[10]
Evaluation of Corrosion Inhibition Efficiency
The effectiveness of the synthesized pyridinium salt as a corrosion inhibitor can be evaluated using various electrochemical techniques.[9][12]
Protocol 5: Electrochemical Evaluation of Corrosion Inhibition
-
Electrolyte Preparation: Prepare a corrosive medium, such as a 1 M HCl solution. Prepare several solutions containing different concentrations of the synthesized inhibitor.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with a working electrode (e.g., mild steel), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., saturated calomel electrode).
-
Measurements:
-
Potentiodynamic Polarization: Record the polarization curves of the mild steel electrode in the absence and presence of different concentrations of the inhibitor. This will provide information on the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the open-circuit potential to determine the charge transfer resistance (Rct). An increase in Rct in the presence of the inhibitor indicates the formation of a protective film.[9]
-
-
Data Analysis: Calculate the inhibition efficiency (IE%) from both potentiodynamic polarization and EIS data using appropriate formulas.
Application as an Epoxy Curing Agent
Amines are widely used as curing agents for epoxy resins.[13] The active hydrogen atoms on the amine nitrogen react with the epoxy groups, leading to a cross-linked polymer network.[6] While specific protocols for this compound are not extensively detailed in readily available literature, its structure suggests potential as a curing agent or accelerator. Dialkylaminopyridines are known to be used as accelerators in epoxy resin curing.[9]
Application Note: this compound in Epoxy Formulations
This compound, with its secondary amine functionality, can participate in the epoxy curing reaction. The pyridine ring may also contribute to the catalytic activity, potentially accelerating the curing process.
Potential Advantages:
-
Reactivity: The secondary amine can react with epoxy groups.
-
Catalytic Activity: The pyridine nitrogen could act as a tertiary amine-like catalyst for the polymerization of epoxy groups.[6]
-
Thermal Stability: The aromatic nature of the pyridine ring might impart improved thermal stability to the cured epoxy network.
Experimental Approach for Evaluation:
-
Formulation: Prepare small-scale formulations of a standard epoxy resin (e.g., a bisphenol A diglycidyl ether, DGEBA) with varying concentrations of this compound.
-
Curing: Cure the formulations at different temperatures and monitor the curing process using Differential Scanning Calorimetry (DSC) to determine the curing kinetics and the glass transition temperature (Tg) of the cured material.
-
Characterization: Evaluate the mechanical and thermal properties of the cured epoxy, such as hardness, tensile strength, and thermal stability (via Thermogravimetric Analysis - TGA).
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as a combustible liquid and can be harmful if swallowed, in contact with skin, or inhaled.[2] It is also known to cause skin and serious eye irritation.[2] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 18364-47-1 [smolecule.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. acrhem.org [acrhem.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. ijcrt.org [ijcrt.org]
- 9. mdpi.com [mdpi.com]
- 10. CN102796502B - Corrosion inhibitor bromide-N-alkylpyridine acrylate and preparation method thereof - Google Patents [patents.google.com]
- 11. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 12. emerald.com [emerald.com]
- 13. JPM | Synthesis and Characterization of Pyridine-containing Epoxy: H-bonds Distribution and Thermomechanical Performances [techscience.com]
Application Note & Protocol: Selective N-Methylation of 3-Aminopyridine via a Two-Step Formylation-Reduction Pathway
Abstract: This document provides a detailed, field-proven protocol for the selective N-methylation of 3-aminopyridine to synthesize 3-(methylamino)pyridine. Direct methylation of 3-aminopyridine is often challenging due to the presence of two nucleophilic nitrogen atoms—the exocyclic amino group and the pyridine ring nitrogen—which can lead to a mixture of products, including quaternization of the pyridine ring. To circumvent this, we present a robust two-step methodology that ensures high selectivity and yield. The protocol first involves the formylation of the exocyclic amino group to form an intermediate, 3-formamidopyridine. This intermediate is then selectively reduced to yield the desired N-monomethylated product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction and Strategic Rationale
3-(Methylamino)pyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The core challenge in its synthesis from 3-aminopyridine lies in achieving selective methylation on the exocyclic primary amine without affecting the more basic pyridine ring nitrogen. While various methylation strategies exist[1], direct alkylation with reagents like methyl iodide often leads to competitive methylation at the ring nitrogen, forming pyridinium salts.
The strategy detailed herein employs a classic and highly effective protecting group approach. The exocyclic amino group is first acylated with formic acid to form a stable amide (formamide). This step effectively "protects" the amino group and deactivates the pyridine ring towards electrophilic attack. The subsequent reduction of the formamide carbonyl group using a powerful reducing agent like lithium aluminum hydride (LAH) yields the desired secondary methylamine. This two-step pathway, outlined in a patent for a similar synthesis, provides excellent control over the reaction's regioselectivity and results in a high yield of the target compound[2].
Logical Workflow of the Synthesis
The overall synthetic pathway is visualized below, breaking the process into two distinct, manageable stages.
Caption: Synthetic workflow for N-methylation of 3-aminopyridine.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Part A: Synthesis of 3-Formamidopyridine (Intermediate)
Principle: This step involves the N-acylation of 3-aminopyridine with formic acid. The reaction produces water as a byproduct, which is removed azeotropically with toluene using a Dean-Stark apparatus to drive the equilibrium towards product formation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Aminopyridine | 94.12 | 10.0 g | 0.106 | Purity ≥98%[3] |
| Formic Acid | 46.03 | 5.8 mL (7.1 g) | 0.154 | ~98-100% concentration |
| Toluene | 92.14 | 100 mL | - | Anhydrous grade |
| Saturated NaHCO₃ (aq) | - | ~50 mL | - | For neutralization |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | For drying |
Equipment:
-
250 mL three-neck round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the 250 mL round-bottom flask, add 3-aminopyridine (10.0 g, 0.106 mol), toluene (100 mL), and formic acid (5.8 mL, 0.154 mol).
-
Equip the flask with a magnetic stir bar, the Dean-Stark apparatus, and a reflux condenser.
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Continue refluxing for 4-6 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Cool the flask in an ice bath and slowly add saturated sodium bicarbonate solution (~50 mL) to neutralize the excess formic acid. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexane) to yield 3-formamidopyridine as a white to off-white solid.
Part B: Reduction of 3-Formamidopyridine to 3-(Methylamino)pyridine
Principle: The formamide intermediate is reduced to a methylamine using lithium aluminum hydride (LAH), a potent reducing agent. This reaction must be conducted under strictly anhydrous conditions to prevent violent quenching of the LAH.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Formamidopyridine | 122.12 | 10.0 g | 0.082 | From Part A |
| Lithium Aluminum Hydride (LAH) | 37.95 | 4.0 g | 0.105 | Handle in an inert atmosphere |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Anhydrous, inhibitor-free |
| Deionized Water | 18.02 | ~15 mL | - | For quenching |
| 15% NaOH (aq) | 40.00 | ~5 mL | - | For quenching |
| Diethyl Ether or Ethyl Acetate | - | ~100 mL | - | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | For drying |
Equipment:
-
500 mL three-neck round-bottom flask (oven-dried)
-
Reflux condenser with a drying tube (or N₂/Ar inlet)
-
Dropping funnel (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Setup: Assemble the 500 mL flask with a magnetic stir bar, reflux condenser, and dropping funnel under a positive pressure of nitrogen or argon. All glassware must be rigorously dried beforehand.
-
LAH Suspension: In the reaction flask, carefully add LAH (4.0 g, 0.105 mol) and anhydrous THF (80 mL). Stir the resulting grey suspension.
-
Substrate Addition: Dissolve 3-formamidopyridine (10.0 g, 0.082 mol) in anhydrous THF (70 mL) and add it to the dropping funnel.
-
Cool the LAH suspension in an ice bath. Add the 3-formamidopyridine solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up (Quenching): Cool the reaction flask to 0 °C in an ice bath. Quench the excess LAH by adding reagents sequentially and dropwise with extreme caution:
-
Slowly add 4 mL of deionized water.
-
Slowly add 4 mL of 15% aqueous NaOH.
-
Slowly add 12 mL of deionized water. Caution: Vigorous gas (H₂) evolution will occur. Ensure adequate ventilation and no ignition sources.
-
-
Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.
-
Filter the solid aluminum salts through a pad of Celite in a Buchner funnel and wash the filter cake thoroughly with diethyl ether or ethyl acetate (~100 mL).
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(methylamino)pyridine.
-
Purification: The product is a liquid and can be purified by vacuum distillation to yield a clear, light-yellow liquid.
Mechanism of Reaction
Understanding the underlying mechanisms provides insight into the reaction's selectivity and requirements.
Mechanism Visualization
Caption: Simplified reaction mechanisms for formylation and reduction.
Formylation: The reaction proceeds via a standard nucleophilic acyl substitution. The lone pair of the exocyclic amino nitrogen attacks the electrophilic carbonyl carbon of formic acid. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to form the stable formamide.
Reduction: The formamide is reduced by LAH. A hydride ion (H⁻) from the AlH₄⁻ complex attacks the amide carbonyl carbon. The resulting intermediate is stabilized by the aluminum. Subsequent workup with water (hydrolysis) protonates the nitrogen and breaks down the aluminum complexes to liberate the final secondary amine product.
Characterization of 3-(Methylamino)pyridine
Confirmation of the final product's identity and purity is crucial. The following are expected analytical results.
-
Appearance: Light yellow to brown clear liquid.
-
Molecular Formula: C₇H₁₀N₂
-
Molar Mass: 122.17 g/mol
-
¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic pyridine protons, the methylene protons, and the new N-methyl group. Compared to the starting material, 3-aminopyridine[4], the broad singlet for the -NH₂ protons will be replaced by signals corresponding to the -NH-CH₃ moiety. The methyl protons will appear as a singlet or a doublet (if coupled to the NH proton) around 2.6-2.8 ppm, and the NH proton will appear as a broad singlet.
-
¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals, including a new signal for the methyl carbon in the aliphatic region (approx. 30-35 ppm).
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 122 or 123, respectively.
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
3-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure[3]. Handle with extreme care.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
-
Lithium Aluminum Hydride (LAH): Dangerously reactive with water, releasing flammable hydrogen gas. It can ignite spontaneously in moist air. It must be handled under an inert, anhydrous atmosphere. The quenching process must be done slowly and behind a blast shield.
-
Toluene and THF: Flammable liquids and vapors. Use in a well-ventilated area away from ignition sources. THF can form explosive peroxides upon storage; always use freshly opened or tested solvent.
Always consult the Safety Data Sheet (SDS) for each reagent before use. A comprehensive risk assessment should be performed before commencing the experiment.
References
- 1. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
N-Methyl-3-pyridinamine: A Versatile Reagent in Modern Cross-Coupling Chemistry
Introduction: The Strategic Importance of the Pyridine Moiety
In the landscape of pharmaceutical and materials science research, the pyridine scaffold holds a position of paramount importance. Its presence in numerous bioactive molecules and functional materials underscores the perpetual need for efficient and versatile synthetic methodologies for its functionalization. N-Methyl-3-pyridinamine, a readily available pyridinic building block, has emerged as a valuable reagent in the arsenal of synthetic chemists, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in their synthetic endeavors. The strategic placement of the methylamino group at the 3-position of the pyridine ring imparts unique electronic properties that influence its reactivity and potential as a ligand, making it a subject of significant interest in the synthesis of complex molecular architectures.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and safety profile is a prerequisite for its effective and safe implementation in any synthetic protocol.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | [PubChem CID: 140376] |
| Molecular Weight | 108.14 g/mol | [PubChem CID: 140376] |
| Appearance | Liquid | [ChemicalBook] |
| Boiling Point | 110 °C / 7 mmHg | [ChemicalBook] |
| CAS Number | 18364-47-1 | [PubChem CID: 140376] |
Safety and Handling: this compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
In Case of Contact:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as acids and acid chlorides.[2]
This compound in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[3] The use of pyridine derivatives in these reactions is of great interest for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent in medicinal chemistry.[4] While the direct use of this compound as a coupling partner in its native form is less common, its halogenated derivatives are excellent substrates for Suzuki-Miyaura reactions.
Causality Behind Experimental Choices
The efficiency of a Suzuki-Miyaura coupling involving a pyridine derivative is influenced by several factors:
-
Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. The choice of base can significantly impact the reaction yield and needs to be compatible with the functional groups present in the substrates.[3]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution is commonly used to dissolve both the organic substrates and the inorganic base.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine
This protocol is adapted from a study on a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, and serves as an excellent starting point for reactions involving halogenated this compound derivatives.[4]
Reaction Scheme:
A representative Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Substrate Scope and Expected Yields
The following table, adapted from the literature, illustrates the expected yields for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[6] This provides a valuable reference for the potential reactivity of similar this compound derivatives.
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 85 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 3-Nitrophenylboronic acid | 2-Methyl-5-(3-nitrophenyl)pyridin-3-amine | 75 |
| Naphthalene-2-boronic acid | 2-Methyl-5-(naphthalen-2-yl)pyridin-3-amine | 80 |
This compound in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This reaction is instrumental in synthesizing arylamines, which are key components in many pharmaceuticals.[2] this compound can act as the amine coupling partner in this reaction, coupling with aryl halides or triflates to form N-aryl-N-methyl-3-pyridinamines.
Mechanistic Considerations and Ligand Choice
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is critical, especially when dealing with heterocyclic amines like this compound, which can potentially coordinate to the palladium center and inhibit catalysis. Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are often effective in promoting these challenging couplings.[8][9]
Generalized catalytic cycle for Buchwald-Hartwig amination.
General Protocol: Buchwald-Hartwig Amination with this compound
The following is a general protocol that can be optimized for specific substrates. The screening of ligands and bases is highly recommended for achieving optimal results.
Materials:
-
Aryl halide or triflate (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos, 1.2-2.4 equiv relative to Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous, degassed solvent, followed by this compound.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
This compound in Sonogashira Cross-Coupling
The Sonogashira reaction, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes.[10][11] Halogenated derivatives of this compound are suitable substrates for this transformation, leading to the formation of alkynylpyridines, which are valuable intermediates in medicinal chemistry and materials science.[12][13]
Key Mechanistic Steps and Experimental Considerations
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[10] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[14] The reaction is sensitive to the choice of catalyst, ligand, base, and solvent.
A generalized workflow for Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines
This detailed protocol for the Sonogashira coupling of 2-amino-3-bromopyridines can be readily adapted for 3-bromo-N-methyl-pyridinamine.[12][13]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes.
-
Add the 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.
Substrate Scope and Representative Yields
The following table presents the substrate scope and yields for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, providing a strong indication of the expected outcomes for similar reactions with this compound derivatives.[12]
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 92 |
| 4-Ethynylanisole | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 89 |
| 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 85 |
| Ethynylcyclohexane | 2-Amino-3-(cyclohexylethynyl)pyridine | 78 |
Conclusion and Future Outlook
This compound and its derivatives have demonstrated significant utility as versatile reagents in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust foundation for researchers to explore the synthesis of a diverse array of functionalized pyridine-containing molecules. The continued development of more active and selective catalyst systems will undoubtedly further expand the applications of this compound in the synthesis of complex targets for the pharmaceutical and materials science industries. Future research will likely focus on leveraging the unique electronic and steric properties of this reagent to achieve novel transformations and to develop more sustainable and efficient catalytic processes.
References
- 1. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. scirp.org [scirp.org]
- 14. youtube.com [youtube.com]
A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Methyl-3-pyridinamine and its Putative Metabolites in Human Plasma
An Application Note for Drug Metabolism & Pharmacokinetics (DMPK) Studies
Abstract
This application note describes a detailed, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of N-Methyl-3-pyridinamine and its primary putative metabolites, this compound-N-oxide and 3-aminopyridine, in human plasma. This compound is a versatile chemical building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its metabolic fate is crucial for drug development and safety assessment. The method detailed herein utilizes a straightforward protein precipitation protocol for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. This protocol provides the foundation for robust bioanalytical support in preclinical and clinical pharmacokinetic studies.
Introduction and Scientific Rationale
This compound, also known as 3-methylaminopyridine, is a substituted pyridine derivative. Compounds containing the pyridine scaffold are integral to numerous active pharmaceutical ingredients (APIs).[1] As with any xenobiotic, characterizing the metabolic pathways is a cornerstone of the safety and efficacy evaluation process. The metabolic transformation of pyridine-containing compounds often involves oxidation and N-dealkylation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Specifically for 3-substituted pyridines, metabolic N-oxidation has been identified as a significant biotransformation pathway in various species.[2] Furthermore, N-dealkylation (in this case, demethylation) is a common metabolic route for N-methylated amines, often leading to the formation of a primary amine metabolite.[3] Therefore, a reliable bioanalytical method must be capable of distinguishing and quantifying not only the parent compound but also its key metabolites. LC-MS/MS is the gold standard for this application due to its unparalleled sensitivity, selectivity, and speed.[4]
This guide provides a comprehensive protocol grounded in established bioanalytical principles, explaining the causality behind each step to empower researchers to implement and adapt this method for their specific drug development needs.
Postulated Metabolic Pathway
Based on established biotransformation routes for analogous structures, this compound is expected to undergo two primary metabolic transformations: N-oxidation of the pyridine ring nitrogen and N-demethylation of the secondary amine.[2][5]
-
N-Oxidation: The nitrogen atom on the pyridine ring is susceptible to oxidation, forming this compound-N-oxide. This is a common metabolic fate for pyridine derivatives.[2]
-
N-Demethylation: The methyl group attached to the exocyclic nitrogen can be removed, yielding 3-aminopyridine. This conversion of a secondary amine to a primary amine is a well-documented metabolic reaction.[3]
Caption: Postulated Phase I metabolic pathway for this compound.
Analytical Methodology
This section provides a complete, step-by-step protocol for the analysis. The trustworthiness of this protocol is established by employing universally accepted bioanalytical techniques, including protein precipitation for sample cleanup and stable isotope-labeled internal standards for accurate quantification.
Materials, Reagents, and Equipment
-
Reference Standards: this compound, this compound-N-oxide, 3-aminopyridine (all >98% purity).
-
Internal Standard (IS): N-(Methyl-d3)-3-pyridinamine (or a suitable structural analog if unavailable).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Equipment:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC with a 6470A Triple Quadrupole MS or equivalent).[4][6]
-
Analytical Column: Reversed-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[4]
-
Standard lab equipment: Calibrated pipettes, vortex mixer, microcentrifuge, 1.5 mL polypropylene tubes.
-
Standard and Sample Preparation Protocol
Rationale: A protein precipitation (PPT) method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is an efficient precipitation agent that also solubilizes the analytes of interest.
Step-by-Step Protocol: Preparation of Standards and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of each reference standard and the internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Intermediate Stock Solutions: Prepare a combined intermediate stock solution of all three analytes at 10 µg/mL in 50:50 Methanol:Water. Prepare a separate intermediate stock for the internal standard at 1 µg/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Serially dilute the combined intermediate stock with 50:50 Methanol:Water to prepare spiking solutions. Spike these solutions into blank human plasma (5 µL of spiking solution into 95 µL of plasma) to achieve the final desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Step-by-Step Protocol: Plasma Sample Extraction
-
Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., 100 ng/mL in methanol) to all tubes except for the double blank (blank plasma without IS).
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (<4°C) to each tube. The cold temperature enhances the precipitation efficiency.
-
Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS System Conditions
Rationale: A reversed-phase C18 column provides excellent retention for these moderately polar compounds. The use of formic acid in the mobile phase serves to protonate the analytes, which is essential for efficient positive mode electrospray ionization (ESI+). A gradient elution ensures that all three analytes are well-separated from each other and from matrix components, providing sharp peaks for accurate integration.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 5% B (5.1-6.0 min) |
| Run Time | 6.0 minutes |
Rationale: Mass spectrometry detection is performed in ESI+ mode as the amine functionalities are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification. For each compound, a precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process provides exceptional selectivity and minimizes background noise. The most intense transition is used for quantification (Quantifier), while a second transition serves as confirmation (Qualifier).[6]
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ion Source | Agilent Jet Stream (AJS) ESI, Positive Mode |
| Gas Temp. | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| Detection Mode | Dynamic Multiple Reaction Monitoring (dMRM)[6] |
Predicted MRM Transitions and Data Analysis
The following MRM transitions are proposed based on the structures of the analytes and common fragmentation patterns of N-methyl amines and pyridine rings, which often involve alpha cleavage or ring fragmentation.[7][8] These values should be optimized empirically by infusing each standard compound directly into the mass spectrometer.
Table 3: Proposed MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Use |
|---|---|---|---|---|
| This compound | 109.1 | 82.1 | 15 | Quantifier |
| 109.1 | 68.1 | 25 | Qualifier | |
| This compound-N-oxide | 125.1 | 108.1 | 20 | Quantifier |
| 125.1 | 80.1 | 30 | Qualifier | |
| 3-Aminopyridine | 95.1 | 68.1 | 20 | Quantifier |
| 95.1 | 41.1 | 35 | Qualifier |
| N-(Methyl-d3)-3-pyridinamine (IS) | 112.1 | 82.1 | 15 | Quantifier |
Data will be acquired and processed using appropriate software (e.g., Agilent MassHunter). Calibration curves will be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is typically applied.
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a logical and streamlined sequence to ensure data integrity and efficiency.
Caption: High-level workflow for the bioanalysis of this compound.
Conclusion
The LC-MS/MS method presented provides a selective, sensitive, and robust framework for the simultaneous quantification of this compound and its two primary expected metabolites in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in the fast-paced environment of drug development. This application note serves as a complete guide for researchers and scientists, enabling them to generate high-quality bioanalytical data to support critical pharmacokinetic and toxicokinetic assessments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
Application Note: A Validated Gas Chromatography Method for the Purity Assessment of N-Methyl-3-pyridinamine
Abstract
This application note presents a detailed, robust, and validated gas chromatography (GC) method for the quantitative determination of purity for N-Methyl-3-pyridinamine, a key intermediate in the pharmaceutical and agrochemical industries.[1] The inherent basicity and polarity of aminopyridines pose significant challenges to chromatographic analysis, often resulting in poor peak shapes and inaccurate quantification.[2] This guide details a method that overcomes these issues through optimized selection of a specialized capillary column, appropriate sample preparation, and carefully controlled instrument parameters. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Introduction: The Analytical Challenge of Amines
This compound (CAS: 18364-47-1) is a secondary amine featuring a pyridine ring, which imparts significant basicity and polarity.[1] When analyzing such compounds with gas chromatography, strong intermolecular interactions can occur between the basic amine and any acidic active sites (residual silanols) on the surface of conventional silica-based capillary columns. This interaction leads to undesirable chromatographic performance, most notably severe peak tailing, which compromises resolution, sensitivity, and the accuracy of area integration.[5]
Therefore, the cornerstone of a reliable GC method for amines is the selection of a column specifically engineered to minimize these secondary interactions. This is typically achieved using a base-deactivated stationary phase, which provides an inert surface for the analyte to traverse, resulting in highly symmetric (Gaussian) peak shapes essential for accurate purity assessment.[6] This document outlines a complete protocol utilizing such a column coupled with a Flame Ionization Detector (FID) for robust and precise analysis.
Section 1: Analytical Method Protocol
This section provides the detailed experimental conditions for the purity analysis of this compound.
Materials and Reagents
-
This compound: Reference Standard (>99.5% purity) and test samples.
-
Solvent/Diluent: N-Methyl-2-pyrrolidone (NMP), HPLC grade or higher. The use of NMP as a diluent has been shown to improve the recovery of basic amines in GC analysis.[7]
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Air (FID oxidizer, zero grade).
Instrumentation
-
Gas Chromatograph: An Agilent 8890 GC system (or equivalent) equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Autosampler: Agilent 7693A (or equivalent).
-
Data System: Empower™ 3, OpenLab CDS, or equivalent chromatography data software.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Value | Rationale |
| Column | Agilent J&W CP-Volamine, 30 m x 0.32 mm ID, 5.0 µm film thickness | This is a specialized base-deactivated column designed to produce symmetrical peaks for volatile amines and other basic compounds, preventing interactions with active sites.[6] |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte (Boiling Point: 213.3 °C) and potential impurities without causing thermal degradation.[1][2] |
| Injection Volume | 1.0 µL | |
| Split Ratio | 50:1 | A high split ratio is used for purity analysis to avoid overloading the column and detector with the high-concentration main peak, ensuring a sharp peak shape and linear detector response.[8] |
| Carrier Gas | Helium | |
| Flow Rate | 2.0 mL/min (Constant Flow Mode) | Provides optimal separation efficiency and reasonable analysis time. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 minutes | Allows for sharp initial peak focusing at the head of the column. |
| Ramp Rate 1 | 15 °C/min to 220 °C | A controlled ramp ensures effective separation of the main analyte from potential volatile impurities (eluting early) and less volatile impurities (eluting late). |
| Hold Time 1 | Hold at 220 °C for 5 minutes | Ensures that all potential higher-boiling impurities are eluted from the column before the next injection. |
| Detector | Flame Ionization Detector (FID) | FID is a universal detector for organic compounds, providing excellent linearity and sensitivity for purity calculations using the area percent method.[9] |
| Detector Temperature | 300 °C | Kept higher than the final oven temperature to prevent condensation of analytes as they exit the column. |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (N₂ or He) | 25 mL/min |
Preparation of Solutions
1.4.1 Reference Standard Solution (for identification and system suitability)
-
Accurately weigh approximately 50 mg of this compound Reference Standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of NMP as a diluent.
-
Sonicate for 5 minutes or until the standard is fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with NMP and mix thoroughly. This yields a concentration of approximately 5 mg/mL.
1.4.2 Test Sample Solution
-
Prepare the test sample solution following the exact same procedure as the Reference Standard Solution, using the test sample batch of this compound.
Section 2: Method Validation Protocol
The method's fitness for purpose must be demonstrated through a validation study designed in accordance with ICH Q2(R2) guidelines.[3] The following protocols describe the required validation experiments.
System Suitability Test (SST)
Before any analysis, the chromatographic system must be verified.
-
Inject the Reference Standard Solution five (5) consecutive times.
-
Calculate the following parameters for the main this compound peak from the five replicate injections:
-
Tailing Factor (Tf): Must be ≤ 1.5.
-
Theoretical Plates (N): Must be ≥ 10,000.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.
-
Specificity
Specificity demonstrates that the method can accurately measure the analyte without interference from impurities, degradation products, or the diluent.
-
Diluent Blank: Inject NMP to ensure no interfering peaks are present at the retention time of this compound or its known impurities.
-
Forced Degradation: Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to confirm that degradation peaks are resolved from the main analyte peak (Resolution > 2.0).
Linearity and Range
This establishes the relationship between concentration and detector response.
-
Prepare a stock solution of the Reference Standard at 5 mg/mL in NMP.
-
Perform serial dilutions to create at least five concentration levels ranging from the Limit of Quantitation (LOQ, see below) to 150% of the nominal test concentration (e.g., 0.05, 0.5, 2.5, 5.0, and 7.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[10]
Accuracy (Recovery)
Accuracy is determined by spiking a sample with a known amount of reference standard.
-
Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[10]
Precision
Precision measures the closeness of agreement between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze six separate preparations of the test sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the purity results must be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.[10]
Limit of Quantitation (LOQ)
LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.
-
Inject six preparations at this concentration and confirm that the %RSD of the peak areas is ≤ 10%.
Section 3: Results and Discussion
A typical chromatogram of this compound using this method is expected to show a sharp, symmetrical peak, demonstrating the effectiveness of the CP-Volamine column. The method validation should confirm its suitability for its intended purpose.
Table of Expected Validation Results
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at analyte RT | Passes; baseline resolution from all degradants |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | LOQ to 150% of target concentration | 0.025% to 150% area |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within limits at all levels |
| Precision (%RSD) | ||
| Repeatability | ≤ 2.0% | < 1.0% |
| Intermediate Precision | ≤ 3.0% | < 2.0% |
| LOQ | S/N ≥ 10; Precision ≤ 10% RSD | Achieved at ~0.025% of the nominal concentration |
| System Suitability | ||
| Tailing Factor | ≤ 1.5 | ~1.1 |
| %RSD of Peak Area | ≤ 2.0% | < 0.5% |
Section 4: Purity Calculation and Workflow
The purity of this compound is calculated using the area normalization method, where the peak area of each impurity is expressed as a percentage of the total area of all peaks in the chromatogram.
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Experimental and Data Workflow Diagram
The following diagram illustrates the logical workflow for the purity assessment of this compound.
Caption: Workflow for GC Purity Analysis of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded gas chromatography method for the purity assessment of this compound. By employing a specialized base-deactivated capillary column and optimized parameters, this method successfully overcomes the common analytical challenges associated with basic amines, yielding symmetric peaks and enabling accurate quantification. The detailed validation protocol ensures the method is robust, reliable, and compliant with international regulatory standards like ICH Q2(R2), making it suitable for implementation in quality control and pharmaceutical development environments.[11]
References
- 1. guidechem.com [guidechem.com]
- 2. bre.com [bre.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. environics.com [environics.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-Methyl-3-pyridinamine
Welcome to the Technical Support Center for the purification of crude N-Methyl-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
Understanding the Molecule and Potential Impurities
This compound (also known as 3-(methylamino)pyridine) is a substituted pyridine with a secondary amine group. Its basic nature, conferred by both the pyridine ring nitrogen and the secondary amine, is a critical factor influencing its purification.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [PubChem][1] |
| Molecular Weight | 108.14 g/mol | [PubChem][1] |
| Boiling Point | 110 °C at 7 mmHg | [CymitQuimica][2] |
| Appearance | Liquid | [CymitQuimica][2] |
The synthesis of this compound, commonly through the methylation of 3-aminopyridine, can introduce several impurities that need to be addressed during purification.
Common Potential Impurities:
-
Unreacted 3-Aminopyridine: The starting material for the synthesis.
-
Over-methylated Product (N,N-Dimethyl-3-pyridinamine): A common byproduct of methylation reactions.
-
Residual Methylating Agent and its Byproducts: Depending on the reagent used (e.g., methyl iodide, dimethyl sulfate).
-
Solvent Residues: From the reaction and workup steps.
-
Degradation Products: Aminopyridines can be sensitive to oxidation and may discolor over time.[3]
Purification Strategy Workflow
A multi-step approach is often necessary to achieve high purity. The choice and sequence of techniques will depend on the scale of your experiment and the impurity profile of your crude material.
Caption: General purification workflow for crude this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Acid-Base Extraction Issues
Q1: I'm getting a low recovery of my product after the acid-base extraction. What could be the cause?
A1: Low recovery during acid-base extraction of amines can stem from several factors:
-
Incomplete Protonation: The aqueous acid might not be strong enough or used in sufficient quantity to fully protonate the this compound, leaving some of the free base in the organic layer.
-
Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your product.
-
Incorrect pH during Basification: When back-extracting, if the pH is not sufficiently basic, the amine salt will not be fully neutralized to the free base, and will remain in the aqueous layer.
Troubleshooting Steps:
-
Ensure Complete Protonation: Use a dilute solution of a strong acid like HCl (e.g., 1-2 M) and test the pH of the aqueous layer to ensure it is acidic (pH 1-2).
-
Breaking Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Alternatively, you can filter the mixture through a pad of Celite.
-
Verify Basicity: When neutralizing the acidic aqueous layer to recover the free amine, use a strong base like NaOH and check that the pH is sufficiently high (pH > 10) with pH paper or a meter.
Q2: My extracted organic layer is still colored, even after multiple washes. Why?
A2: Color in the organic layer can be due to highly conjugated impurities or degradation products that are not efficiently removed by a simple acid wash. Some impurities might have similar basicity to your product and get co-extracted.
Troubleshooting Steps:
-
Activated Carbon Treatment: Before proceeding to the next purification step, you can stir the organic solution with a small amount of activated charcoal for 15-30 minutes and then filter it through Celite. This can effectively remove colored impurities.[4]
-
Consider an Oxidizing Wash (with caution): For stubborn color, a very dilute solution of potassium permanganate (KMnO₄) can sometimes be used as a wash, but this should be approached with extreme caution as it can potentially oxidize your product. A small-scale trial is highly recommended.
Vacuum Distillation Challenges
Q1: My this compound is darkening or decomposing during distillation. What's happening?
A1: Aminopyridines can be susceptible to thermal degradation, especially at elevated temperatures.[5] Discoloration is a common sign of this.
Troubleshooting Steps:
-
Lower the Pressure: The primary advantage of vacuum distillation is lowering the boiling point.[6] Ensure your vacuum system is pulling a sufficiently low pressure (e.g., <10 mmHg) to allow distillation at a lower temperature.
-
Use a Short-Path Distillation Apparatus: This minimizes the residence time of the hot vapor before condensation, reducing the chance of decomposition.[5]
-
Ensure an Inert Atmosphere: Introduce a gentle stream of nitrogen or argon into the distillation apparatus to prevent oxidation at high temperatures.
Q2: I'm having trouble separating my product from a close-boiling impurity.
A2: This is a common challenge that requires optimizing the distillation column's efficiency.
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensed vapor returned to the column to the vapor taken off as distillate) can improve separation, but will also increase the distillation time.
Column Chromatography Problems
Q1: My compound is streaking badly on the silica gel column. How can I improve the peak shape?
A1: Peak tailing or streaking of basic compounds like this compound on silica gel is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[7]
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base like triethylamine (TEA) or pyridine (typically 0.1-1%) into your mobile phase will neutralize the acidic sites on the silica and significantly improve peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel column.[8]
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform application and better separation.[7]
Caption: Troubleshooting peak tailing in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system in flash column chromatography for this compound?
A1: A good starting point is a mixture of a non-polar solvent and a polar solvent. Given the polarity of this compound, a system of ethyl acetate/hexanes or dichloromethane/methanol would be appropriate. Start with a low concentration of the more polar solvent and gradually increase it. Always perform a preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.4.[7] Remember to add a small amount of triethylamine to both the TLC and column solvent systems to prevent streaking.
Q2: Can I purify this compound by crystallization?
A2: this compound is a liquid at room temperature, so direct crystallization of the free base is not feasible. However, you can often purify it by converting it to a solid salt (e.g., hydrochloride or picrate), recrystallizing the salt, and then neutralizing it back to the free base.[3]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is often ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities with high sensitivity.[10]
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Yes. This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction Workup
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1 M HCl (aq) three times.
-
Combine the acidic aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add 2 M NaOH (aq) with stirring until the pH is >10.
-
Extract the now basic aqueous layer with ethyl acetate or dichloromethane three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.[11]
Protocol 2: Purification by Vacuum Fractional Distillation
-
Set up a fractional distillation apparatus for vacuum distillation. A short-path apparatus is recommended.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and ensure the system is sealed and the pressure is stable.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect a small forerun of any low-boiling impurities.
-
Collect the main fraction at a constant temperature and pressure. The boiling point of this compound is approximately 110 °C at 7 mmHg.[2]
Protocol 3: Flash Column Chromatography
-
Select an appropriate solvent system based on TLC analysis (e.g., ethyl acetate/hexanes with 0.5% triethylamine).
-
Pack a silica gel column with the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[12]
References
- 1. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. magritek.com [magritek.com]
- 10. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
Side reactions and byproduct formation in N-methylation of pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-methylation of pyridines. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of N-methylpyridinium salts. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this fundamental transformation in organic synthesis.
Introduction
N-methylation of pyridines is a crucial reaction in medicinal chemistry and materials science. The resulting N-methylpyridinium salts are not only key structural motifs in numerous pharmaceuticals but also serve as versatile intermediates in the synthesis of more complex heterocyclic systems.[1][2] While seemingly straightforward, this reaction can be prone to various side reactions and byproduct formations that can significantly impact yield, purity, and scalability. This guide will delve into the common challenges, their underlying causes, and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for pyridine N-methylation, and how do I choose the right one?
The choice of methylating agent is critical and depends on the substrate's reactivity, desired reaction conditions, and safety considerations. The most common agents are dimethyl sulfate and methyl iodide.[3]
-
Methyl Iodide (MeI): A highly reactive and effective methylating agent. It typically provides good yields but is volatile, light-sensitive, and a potential mutagen. Reactions are often performed in solvents like acetone or acetonitrile at reflux.[3]
-
Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent.[1] It is less volatile than methyl iodide but is highly toxic and corrosive. Reactions are often carried out neat or in a solvent.[4]
-
Methyl Trifluoromethanesulfonate (MeOTf): A very powerful methylating agent, often used when MeI and DMS fail. It is more expensive but can be highly effective for less reactive pyridines.[5]
Expert Insight: For routine N-methylation of simple pyridines, dimethyl sulfate often provides the best balance of reactivity and cost. However, for sensitive substrates or when milder conditions are required, methyl iodide can be a better choice. For particularly unreactive pyridines, methyl triflate is the reagent of choice.[5]
Q2: My N-methylation reaction is sluggish or gives a low yield. What are the likely causes and how can I improve it?
Low reactivity can stem from several factors, primarily related to the electronic properties of the pyridine ring and the reaction conditions.
-
Electron-Deficient Pyridines: Pyridines bearing electron-withdrawing groups (e.g., -NO2, -CN, -COOR) are less nucleophilic and will react more slowly.
-
Steric Hindrance: Substituents at the 2- or 6-positions can sterically hinder the approach of the methylating agent to the nitrogen atom.[6]
-
Insufficient Temperature: N-methylation often requires heating to proceed at a reasonable rate.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally good choices.
Troubleshooting Steps:
-
Increase the Reaction Temperature: Refluxing the reaction mixture is a common practice to drive the reaction to completion.
-
Use a More Powerful Methylating Agent: If methyl iodide is ineffective, switching to dimethyl sulfate or methyl triflate can significantly increase the reaction rate.[5]
-
Increase the Stoichiometry of the Methylating Agent: Using a slight excess (1.1-1.5 equivalents) of the methylating agent can help to drive the reaction forward.
-
Solvent Selection: Ensure you are using an appropriate solvent. For particularly challenging substrates, running the reaction neat (without solvent) may be effective.
Q3: I am observing multiple products in my reaction mixture. What are the possible side reactions?
The formation of byproducts is a common issue in N-methylation of pyridines. Understanding the potential side reactions is key to mitigating them.
-
Overmethylation: If the starting pyridine has other nucleophilic sites, such as an amino group, methylation can occur at those positions as well.[7]
-
C-Methylation: Under certain conditions, particularly at high temperatures, methylation can occur on the pyridine ring itself, leading to the formation of picoline isomers.[8][9] This is more common in gas-phase industrial processes but can sometimes be observed in solution-phase reactions.
-
Decomposition of the Product: N-methylpyridinium salts can be thermally unstable and may decompose at elevated temperatures.[10][11]
Preventative Measures:
-
Protecting Groups: For pyridines with other nucleophilic functional groups, consider using a protecting group strategy to ensure selective N-methylation.[7]
-
Control of Reaction Temperature: Avoid excessively high temperatures to minimize C-methylation and product decomposition.[8][11]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your N-methylation experiments.
Issue 1: Difficulty in Isolating and Purifying the N-Methylpyridinium Salt
N-methylpyridinium salts are often highly polar and can be challenging to isolate and purify.
| Symptom | Potential Cause | Recommended Solution |
| Product is an oil and will not crystallize. | The counter-ion from the methylating agent (e.g., methyl sulfate) can result in a salt with a low melting point or one that forms an ionic liquid.[1] | Perform an anion exchange. For example, treating the crude product with a solution of sodium iodide or sodium tetrafluoroborate can precipitate the corresponding iodide or tetrafluoroborate salt, which are often more crystalline.[12] |
| Product is hygroscopic and difficult to handle. | Many pyridinium salts readily absorb moisture from the atmosphere. | Handle the product under an inert atmosphere (e.g., in a glovebox). Dry the purified product under high vacuum. Consider converting to a less hygroscopic salt via anion exchange. |
| Difficulty in removing unreacted pyridine. | The starting material and product can have similar polarities, making chromatographic separation difficult. | After the reaction, unreacted pyridine can often be removed by azeotropic distillation with a suitable solvent like toluene. Alternatively, washing the crude product with a non-polar solvent in which the pyridinium salt is insoluble (e.g., diethyl ether) can be effective. |
Issue 2: Inconsistent Reaction Outcomes and Poor Reproducibility
Variability in results can be frustrating. The following table outlines common causes and solutions.
| Symptom | Potential Cause | Recommended Solution |
| Reaction works well on a small scale but fails or gives low yield on a larger scale. | Poor heat transfer in larger reaction vessels can lead to localized overheating or insufficient heating. | Use a mechanical stirrer for larger reactions to ensure efficient mixing and uniform heating. Consider adding the methylating agent portion-wise to control any exotherm. |
| Reaction is sensitive to air or moisture. | While not always the case, some substituted pyridines or methylating agents may be sensitive to atmospheric conditions. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize side reactions with water. |
Experimental Protocols
General Protocol for N-Methylation of Pyridine with Dimethyl Sulfate
This protocol provides a general guideline. Optimization for specific substrates may be necessary.
Materials:
-
Pyridine (1.0 eq)
-
Dimethyl sulfate (1.1 eq)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a stirred solution of pyridine in a minimal amount of a suitable solvent (or neat), add dimethyl sulfate dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The N-methylpyridinium methyl sulfate often precipitates or forms a dense oil.[1]
-
Decant the solvent. Wash the product with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. If desired, perform an anion exchange to obtain a more crystalline salt.[12]
Protocol for Anion Exchange
Materials:
-
Crude N-methylpyridinium methyl sulfate
-
Sodium iodide (or other sodium salt of the desired anion)
-
Acetone or a similar solvent
Procedure:
-
Dissolve the crude N-methylpyridinium methyl sulfate in a minimal amount of a suitable solvent like acetone.
-
Add a saturated solution of sodium iodide in the same solvent.
-
The N-methylpyridinium iodide will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]
Visualizing Reaction Pathways
The following diagrams illustrate the desired N-methylation pathway and a potential side reaction.
Caption: Desired SN2 pathway for N-methylation of pyridine.
References
- 1. Methylpyridinium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 9. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing N-Methyl-3-pyridinamine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-3-pyridinamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the common challenges encountered during this synthesis. Here, we offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and optimized reaction.
I. Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the N-methylation of 3-aminopyridine, can present several challenges, including low yields, the formation of byproducts, and difficulties in purification. This guide will primarily focus on the widely used Eschweiler-Clarke reaction, a robust method for the methylation of primary and secondary amines.
The Eschweiler-Clarke reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.[3] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via the Eschweiler-Clarke reaction.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Eschweiler-Clarke reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the recommended reaction time, consider extending the heating period. However, be aware that prolonged heating does not always lead to higher yields and can sometimes promote side reactions.[4]
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Solution: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[1] Ensure your reaction mixture is heated to a reflux temperature of around 100-110 °C.
-
-
Incorrect Stoichiometry: The ratio of reactants is crucial.
-
Solution: While an excess of formaldehyde and formic acid is generally used, a large excess can lead to the formation of the N,N-dimethylated byproduct.[4] A moderate excess is recommended. Refer to the detailed protocol in Section V for optimized stoichiometry.
-
-
Poor Quality Reagents: The purity of your 3-aminopyridine, formaldehyde, and formic acid can significantly impact the yield.
-
Solution: Use high-purity reagents. Ensure your formaldehyde solution has not polymerized and that the formic acid is of an appropriate concentration.
-
-
Product Loss During Work-up: The extraction and purification steps can lead to significant product loss.
-
Solution: this compound is a basic compound. Ensure the aqueous layer is sufficiently basified (pH > 10) before extraction with an organic solvent to maximize the recovery of the free amine. Multiple extractions with a suitable solvent like dichloromethane or ethyl acetate are recommended.
-
Question: I am observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I minimize its formation?
Answer: The most common higher molecular weight byproduct in this reaction is N,N-dimethyl-3-pyridinamine .
-
Cause: This byproduct forms when the initially produced this compound undergoes a second methylation. This is often promoted by an excessive amount of formaldehyde and formic acid.[4]
-
Minimization Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of formaldehyde and formic acid to 3-aminopyridine. Avoid using a large excess of the methylating and reducing agents. A slight excess is sufficient to drive the reaction to completion without promoting significant di-methylation.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further methylation of the desired product.
-
Solvent Choice: Using a non-polar solvent may help to reduce the formation of the N,N-dimethylated product.[4]
-
Question: The final product is difficult to purify. What are the recommended purification methods?
Answer: The purification of this compound can be challenging due to the presence of unreacted starting material, the di-methylated byproduct, and residual formic acid.
-
Acid-Base Extraction: This is a crucial first step in the work-up to separate the basic amine products from acidic and neutral impurities. After the reaction, the mixture should be basified with a strong base like sodium hydroxide or potassium carbonate to a high pH before extraction.
-
Fractional Distillation: this compound has a boiling point of approximately 201 °C at atmospheric pressure.[5] Fractional distillation under reduced pressure is an effective method for separating it from the higher-boiling N,N-dimethyl-3-pyridinamine and any non-volatile impurities.
-
Column Chromatography: If distillation is not feasible or does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is typically effective.
III. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound?
A1: The reaction proceeds through the following key steps:
-
Imine Formation: The primary amine (3-aminopyridine) nucleophilically attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal dehydrates to form an iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the iminium ion, which reduces it to the secondary amine (this compound). This step is irreversible due to the loss of carbon dioxide.[1]
-
Second Methylation (Side Reaction): The newly formed secondary amine can then react with another molecule of formaldehyde to form a new iminium ion, which can be further reduced to the tertiary amine (N,N-dimethyl-3-pyridinamine).
Q2: Can I use other methylating agents for this synthesis?
A2: Yes, other methylating agents can be used, but they may have different advantages and disadvantages.
-
Methyl Iodide or Dimethyl Sulfate: These are potent methylating agents but have a higher tendency to lead to over-methylation and the formation of quaternary ammonium salts.[6]
-
Catalytic Methylation with Methanol: This is a greener alternative where methanol is used as the methyl source in the presence of a transition metal catalyst (e.g., Ru, Ir).[7] This method often requires higher temperatures and pressures and the catalyst can be expensive.
Q3: What are the key safety precautions I should take when performing the Eschweiler-Clarke reaction?
A3: Both formaldehyde and formic acid are corrosive and toxic. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Formaldehyde is a known carcinogen; handle with extreme care.
-
Formic acid can cause severe burns. Avoid contact with skin and eyes.
-
The reaction can be exothermic; ensure proper temperature control.
IV. Reaction Optimization
The following table summarizes key parameters for optimizing the synthesis of this compound via the Eschweiler-Clarke reaction.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Stoichiometry (3-aminopyridine:Formaldehyde:Formic Acid) | 1 : 1.2 : 1.2 to 1 : 1.5 : 1.5 | A slight excess of formaldehyde and formic acid drives the reaction to completion. A large excess can lead to increased formation of N,N-dimethyl-3-pyridinamine.[4] |
| Temperature | 100-110 °C (Reflux) | Ensures a sufficient reaction rate. Lower temperatures may lead to an incomplete reaction. |
| Reaction Time | 4-8 hours (Monitor by TLC/GC) | Reaction should be monitored to ensure completion without promoting side reactions. Prolonged heating may not improve the yield.[4] |
| Solvent | Water or non-polar solvents | Water is the traditional solvent. Non-polar solvents may help to suppress the formation of the di-methylated byproduct.[4] |
| Work-up pH | > 10 | Ensures the product is in its free amine form for efficient extraction into an organic solvent. |
V. Detailed Experimental Protocol: Eschweiler-Clarke Synthesis of this compound
This protocol is a synthesized and optimized procedure based on established methodologies for the Eschweiler-Clarke reaction.
Materials:
-
3-Aminopyridine (1.0 eq)
-
Formaldehyde (37% in water, 1.5 eq)
-
Formic Acid (88%, 1.5 eq)
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyridine.
-
Reagent Addition: While stirring, carefully add formic acid to the flask. This may cause a slight exotherm. Follow with the addition of the formaldehyde solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10. This step is exothermic and should be performed in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional vacuum distillation to obtain pure this compound.
-
VI. Visualizing the Process
Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
VII. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One | MDPI [mdpi.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of N-Methyl-3-pyridinamine in storage
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting protocols for the stability of N-Methyl-3-pyridinamine. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments and drug development processes.
Troubleshooting Guide: Stability Issues
This section addresses common stability issues encountered during the storage and handling of this compound.
Issue 1: Observation of Color Change (Yellowing to Brown) in Stored this compound
-
Question: My this compound, which was initially a pale yellow liquid, has darkened to a yellow or brown color over time. What is causing this, and is the product still usable?
-
Answer: The observed color change is a common indicator of degradation. Aromatic amines, including pyridine derivatives, are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Causality: The primary cause is likely oxidation of the aminopyridine ring or the methylamino group. Exposure to atmospheric oxygen can initiate radical chain reactions, leading to the formation of polymeric or condensed products that are often highly colored. Some substituted pyridines have been noted to turn yellow upon exposure to air during storage[1].
-
Troubleshooting Steps:
-
Assess Purity: The usability of the darkened product depends on the extent of degradation and the tolerance of your specific application for impurities. It is crucial to re-analyze the purity of the material. A recommended High-Performance Liquid Chromatography (HPLC) method is provided in the "Experimental Protocols" section below.
-
Inert Atmosphere Storage: To prevent further degradation, immediately blanket the headspace of the container with an inert gas such as argon or nitrogen before sealing. This displaces oxygen and minimizes further oxidation.
-
Proper Storage Location: Store the container in a cool, dark, and dry place. A refrigerator or a dedicated flammable materials cabinet is ideal[2][3][4]. Ensure the container is tightly sealed to prevent moisture ingress and exposure to air[5][6].
-
-
-
Potential Degradants: Oxidation can lead to the formation of N-oxides, hydroxylated species, and polymerized products. It is important to consider the potential for the formation of N-nitroso compounds if there is a source of nitrosating agents[7].
Issue 2: Precipitation or Formation of Solids in the Liquid this compound
-
Question: I have observed solid precipitate in my liquid this compound upon storage. What could be the cause?
-
Answer: The formation of solids can be due to several factors, including degradation, contamination, or polymerization.
-
Causality:
-
Degradation Products: Some degradation products may have lower solubility in the parent compound and precipitate out.
-
Polymerization: Some aminopyridines can be unstable and undergo polymerization, especially if exposed to heat or contaminants that can act as initiators[2].
-
Moisture Contamination: this compound is hygroscopic. Absorption of water can lead to hydrolysis or changes in solubility of impurities.
-
-
Troubleshooting Steps:
-
Do Not Use: If a precipitate is observed, it is strongly recommended not to use the product directly, as its purity is compromised.
-
Characterize the Precipitate: If feasible and necessary for your investigation, carefully isolate a small amount of the precipitate and the supernatant for analysis (e.g., by HPLC, LC-MS, or NMR) to identify the nature of the solid.
-
Review Storage and Handling: Ensure that the compound has been stored under the recommended inert atmosphere and that all transfers were conducted in a way to minimize exposure to air and moisture. Use dry syringes and needles for transfers.
-
-
Issue 3: Inconsistent Experimental Results or Loss of Potency
-
Question: I am observing inconsistent results in my assays using this compound from a previously opened bottle. Could this be a stability issue?
-
Answer: Yes, inconsistent results or a perceived loss of potency are classic signs of chemical degradation.
-
Causality: The concentration of the active this compound is likely lower than expected due to degradation. The degradation products themselves may also interfere with your assay, leading to unpredictable outcomes.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Preventative Measures:
-
Aliquotting: For frequently used materials, consider aliquoting the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is opened, reducing exposure to air and moisture.
-
Regular Purity Checks: For long-term studies, it is good practice to periodically re-analyze the purity of your working stock solutions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature or refrigerated. | Minimizes thermal degradation. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | In a dark place (amber vial or stored in a cabinet) | Prevents photodegradation. |
| Container | Tightly sealed container | Prevents ingress of moisture and air. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. | To prevent vigorous reactions and degradation. |
-
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
A2: While specific data for this compound is limited, related compounds like pyridinoline show that pH can significantly impact stability, particularly photolytic stability[9]. Generally, aminopyridines are more stable in acidic to neutral pH. In alkaline conditions, some related compounds have shown increased rates of hydrolysis or degradation[1][10]. If you are preparing aqueous solutions, it is recommended to buffer them in the slightly acidic to neutral range (pH 4-7) and use them as fresh as possible.
-
-
Q3: Is this compound sensitive to light?
-
A3: Yes, pyridine and its derivatives can be susceptible to photodegradation[8][9][11]. UV irradiation can induce cleavage of the pyridine ring[9]. Therefore, it is crucial to store the compound in light-resistant containers (e.g., amber vials) and to minimize exposure to direct sunlight or strong artificial light during handling.
-
-
Q4: What are the primary degradation pathways I should be aware of?
-
A4: The primary degradation pathways for this compound are likely:
-
Oxidation: Reaction with oxygen, leading to N-oxides and other oxidized species. This is often indicated by a color change.
-
Photodegradation: Degradation upon exposure to UV light, which can lead to ring cleavage.
-
Thermal Degradation: At elevated temperatures, decomposition can occur. For pyridine itself, this can involve ring cleavage to form various smaller molecules[12].
-
Hydrolysis: While generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to hydrolysis of the amino group, although this is less common for aromatic amines compared to other functional groups.
Caption: Conceptual overview of potential degradation pathways.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method[3][6][13][14][15].
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light. |
| Thermal Degradation | Store the neat compound or a solid dispersion at 80°C for 48 hours. |
| Photodegradation | Expose a solution of this compound (in a quartz cuvette or vial) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. |
Protocol 2: HPLC-UV Method for Purity Assessment
This is a starting point for a reverse-phase HPLC method to determine the purity of this compound and to separate it from potential degradation products. Method optimization may be required.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 0.5 mg/mL. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. aminer.cn [aminer.cn]
- 5. Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu<sub>2</sub>O nanoparticles under visible light - ProQuest [proquest.com]
- 6. ijrpp.com [ijrpp.com]
- 7. N-Methyl-N-nitroso-2-pyridinamine | C6H7N3O | CID 146270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives | MDPI [mdpi.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. -NovaBioassays [novabioassays.com]
- 15. library.dphen1.com [library.dphen1.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-Methyl-3-pyridinamine
Welcome to the technical support center for the HPLC analysis of N-Methyl-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenge of peak tailing with this and other basic compounds. Our approach is rooted in a deep understanding of chromatographic principles to empower you to not only solve the immediate issue but also to build robust analytical methods.
Understanding the Challenge: Why Does this compound Tailing Occur?
This compound is a basic compound with a pKa of approximately 8.7.[1][2] In reversed-phase HPLC, which predominantly utilizes silica-based columns, peak tailing of basic analytes is a frequent and frustrating issue. The primary cause of this phenomenon is secondary interactions between the positively charged analyte and negatively charged silanol groups (Si-OH) on the silica surface of the stationary phase.[3][4][5][6][7] These interactions are in addition to the desired hydrophobic interactions, leading to a portion of the analyte being retained longer and resulting in an asymmetric peak shape.[3][4][6]
The ionization state of both the analyte and the silanol groups is highly dependent on the mobile phase pH. At a mid-range pH, silanol groups (with a pKa around 3.8-4.2) are deprotonated and negatively charged, while the basic this compound is protonated and positively charged, leading to strong electrostatic interactions and, consequently, significant peak tailing.[8]
This guide will walk you through a systematic approach to diagnose and rectify peak tailing for this compound, ensuring accurate and reproducible results.
Troubleshooting Guide: A Step-by-Step Approach to Symmetrical Peaks
This troubleshooting guide is structured to address the most common and easily solvable issues first, progressing to more complex solutions.
Step 1: Initial Assessment - Is It the Analyte or the System?
Question: Is the peak tailing observed for all peaks in my chromatogram or only for this compound and other basic compounds?
Answer:
-
All Peaks Tailing: If all peaks, including neutral and acidic compounds, exhibit tailing, the issue is likely systemic. This could be due to a physical problem with the column, such as a void or a blocked frit, or issues with the HPLC system itself, like excessive extra-column volume.[9][10]
-
Only Basic Compounds Tailing: If only this compound and other bases are tailing, the problem is almost certainly due to secondary chemical interactions with the stationary phase.[11]
Step 2: Optimizing the Mobile Phase - The First Line of Defense
Question: How can I adjust my mobile phase to improve the peak shape of this compound?
Answer: The mobile phase composition, particularly its pH and buffer strength, is the most powerful tool for controlling the peak shape of ionizable compounds.[12]
1. Adjusting Mobile Phase pH:
-
Rationale: To minimize the interaction between the basic analyte and acidic silanols, you can either protonate the silanols (low pH) or deprotonate the analyte (high pH). Given the high pKa of this compound (~8.7), working at a pH two units above this (pH > 10.7) to deprotonate it would require a specialized high-pH stable column and may not be ideal for the analyte's stability. Therefore, the most common and effective approach is to lower the mobile phase pH.[13][14] At a low pH (typically between 2 and 3), the silanol groups are protonated and neutral, thus eliminating the strong ionic interaction with the protonated basic analyte.[8][14]
-
Recommendation: Adjust your mobile phase to a pH between 2.5 and 3.5 using a suitable buffer. A good starting point is 0.1% formic acid or a 20-50 mM phosphate buffer.[3]
| Mobile Phase pH | This compound (pKa ~8.7) | Silanol Groups (pKa ~3.8-4.2) | Interaction | Expected Peak Shape |
| pH 2.5 - 3.5 | Protonated (Positively Charged) | Protonated (Neutral) | Minimized Ionic Interaction | Improved Symmetry |
| pH 5 - 7 | Protonated (Positively Charged) | Deprotonated (Negatively Charged) | Strong Ionic Interaction | Significant Tailing |
| pH > 10.7 | Neutral | Deprotonated (Negatively Charged) | Minimized Ionic Interaction | Improved Symmetry |
2. Increasing Buffer Concentration:
-
Rationale: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase, leading to improved peak shape.
-
Recommendation: If you are already at a low pH and still observe tailing, try increasing the buffer concentration to 50-100 mM, being mindful of the buffer's solubility in the organic modifier to avoid precipitation.[15]
3. Adding a Mobile Phase Modifier (Silanol Suppressor):
-
Rationale: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[14][16] The protonated TEA will preferentially interact with the deprotonated silanols, reducing their availability to interact with your analyte.[16][17]
-
Recommendation: Add 0.1-0.5% (v/v) of triethylamine to your mobile phase and adjust the final pH. This is a very effective but "older" technique. Modern, high-purity columns often reduce the need for such additives. Be aware that TEA can shorten column lifetime and may be difficult to remove from the column.[14]
Experimental Protocol: Preparation of a Low pH Mobile Phase with Triethylamine (TEA)
-
Prepare the Aqueous Portion: To 900 mL of HPLC-grade water, add 2.84 g of sodium phosphate monobasic (for a ~20 mM solution).
-
Add TEA: Add 1.0 mL of triethylamine to the aqueous solution.
-
Adjust pH: While stirring, slowly add phosphoric acid to adjust the pH to 3.0.
-
Final Volume: Bring the final volume to 1 L with HPLC-grade water.
-
Filter: Filter the buffer through a 0.22 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with the desired organic modifier (e.g., acetonitrile or methanol) in the appropriate ratio for your separation.
Step 3: Column Selection and Care - The Foundation of Good Chromatography
Question: My mobile phase is optimized, but I still see peak tailing. What should I do about my column?
Answer: If mobile phase optimization is insufficient, the issue likely lies with the column itself.
1. Choosing the Right Column:
-
Rationale: Modern HPLC columns are designed with high-purity silica and advanced bonding technologies to minimize silanol interactions.
-
Recommendations:
-
End-capped Columns: Use columns that are "end-capped," a process that chemically derivatizes most of the residual silanol groups.[6]
-
Columns for Basic Compounds: Consider columns specifically designed for the analysis of basic compounds. These often have proprietary surface modifications to shield silanols. Examples include:
-
Agilent Zorbax StableBond (SB-C18): Designed for high stability at low pH.[4][18][19][20][21]
-
Waters XBridge BEH C18: Offers excellent stability across a wide pH range (1-12).[22][23][24]
-
Phenomenex Luna Omega PS C18: Features a positively charged surface to repel basic compounds and improve peak shape.[25][26][27][28]
-
-
2. Column Contamination and Degradation:
-
Rationale: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites. This is a common cause of worsening peak tailing.[9]
-
Troubleshooting:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities.[11]
-
Column Regeneration: If you suspect contamination, you can attempt to regenerate the column.
-
Experimental Protocol: General Reversed-Phase Column Regeneration
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Reverse the Column: Reverse the direction of flow through the column (if the manufacturer's instructions permit).
-
Wash with a Series of Solvents: Flush the column with 20-30 column volumes of each of the following solvents in sequence:
-
HPLC-grade water (to remove buffer salts)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (if very non-polar contaminants are suspected)
-
Isopropanol
-
Methanol
-
HPLC-grade water
-
-
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
Note: Always consult the column manufacturer's care and use guide for specific regeneration instructions.[29][30][31][32]
Step 4: Injection and Sample Considerations
Question: Could my sample preparation or injection volume be causing peak tailing?
Answer: Yes, although less common for chemical-related tailing, these factors can contribute.
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting, but in some cases, it can also manifest as tailing.[9][10] Try reducing the injection volume or diluting the sample.
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing of basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
As a rule of thumb, the mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[3] Since the pKa of this compound is ~8.7, a mobile phase pH of ≤ 6.7 or ≥ 10.7 would be suitable. However, to also suppress the ionization of silanol groups on the column (pKa ~3.8-4.2), a low pH range of 2.5-3.5 is highly recommended for achieving symmetrical peaks on standard silica-based columns.[13][14]
Q2: Will adding triethylamine (TEA) to my mobile phase damage my HPLC column?
While TEA can be very effective at reducing peak tailing for basic compounds, it can accelerate the hydrolysis of the silica-based stationary phase, especially at higher pH values and temperatures, which can shorten the column's lifespan.[14] It is also known to be difficult to completely wash out of a column, which can affect future analyses of acidic compounds. Modern columns with high-purity silica often provide excellent peak shapes without the need for TEA.[21]
Q3: Can I use a C8 column instead of a C18 for this compound?
Yes, a C8 column can be used. C8 columns are less hydrophobic than C18 columns and will generally provide less retention. If your primary issue is peak tailing due to silanol interactions, switching from a C18 to a C8 column of the same brand and family may not significantly improve the peak shape. The key factor is the underlying silica chemistry and whether the column is well-end-capped and made from high-purity silica.
Q4: My peak tailing gets worse over a sequence of injections. What is the likely cause?
This is a classic sign of column contamination or degradation.[11] It's likely that something from your sample matrix is accumulating on the column, leading to increased secondary interactions. The first step is to replace your guard column if you are using one. If the problem persists, the analytical column may need to be regenerated or replaced.
Q5: What is "end-capping," and why is it important for analyzing basic compounds?
End-capping is a chemical process applied after the C18 or C8 chains are bonded to the silica support. It uses a small silanizing reagent (like trimethylchlorosilane) to react with and cover many of the remaining accessible silanol groups.[6][33] This reduces the number of active sites available to interact with basic analytes, thereby significantly improving peak shape and reducing tailing.[7]
Visualizing the Mechanism of Peak Tailing
References
- 1. chembk.com [chembk.com]
- 2. longkechem.com [longkechem.com]
- 3. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 4. technology-products.dksh.com [technology-products.dksh.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. HPLC Tips & Tricks: Mobile Phase Preparation - Buffers | Separation Science [sepscience.com]
- 13. hplc.eu [hplc.eu]
- 14. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 15. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 16. welch-us.com [welch-us.com]
- 17. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Gulf Bio Analytical [gulfbioanalytical.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. waters.com [waters.com]
- 23. hplcmart.com [hplcmart.com]
- 24. Waters Corp XBridge BEH C18 Column, 130Å, 5 µm, 4.6 mm X 75 mm, 1/pk, Quantity: | Fisher Scientific [fishersci.com]
- 25. Luna Omega PS C18 HPLC Columns: Phenomenex [phenomenex.com]
- 26. Luna C18(2) HPLC Columns | Phenomenex [phenomenex.com]
- 27. Buy Phenomenex Luna C18 HPLC Columns, New & Used Prices [labx.com]
- 28. Luna HPLC Columns for Reliable Performance | Phenomenex [phenomenex.com]
- 29. chromtech.com [chromtech.com]
- 30. hawachhplccolumn.com [hawachhplccolumn.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. Column Regeneration | Separation Science [sepscience.com]
- 33. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Purification of Commercial N-Methyl-3-pyridinamine
Welcome to the technical support center for the purification of commercial N-Methyl-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
I. Understanding the Impurity Profile
Commercial this compound is typically synthesized via the methylation of 3-aminopyridine. The impurity profile can, therefore, be logically deduced from the starting materials and potential side reactions.
Common Impurities:
-
Unreacted 3-Aminopyridine: The primary starting material, which may be present due to incomplete reaction.
-
Over-methylated Products: Such as the quaternary ammonium salt, although typically less common under controlled reaction conditions.
-
By-products from Starting Material Impurities: Commercial 3-aminopyridine may contain other isomeric aminopyridines or related impurities that can also undergo methylation.[1]
-
Degradation Products: Amines, in general, can be susceptible to oxidation over time, leading to colored impurities.[2]
-
Residual Solvents: Solvents used in the synthesis and initial work-up may be present.
A thorough understanding of these potential impurities is critical for selecting the most effective purification strategy.
II. Purification Strategies: A Comparative Guide
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. We present three common and effective techniques:
-
Vacuum Distillation: Ideal for large-scale purification and removal of non-volatile or significantly less volatile impurities.
-
Flash Column Chromatography: Excellent for removing impurities with similar boiling points but different polarities.
-
Recrystallization (of the Hydrochloride Salt): A powerful technique for achieving high purity, particularly for removing isomeric and other closely related impurities.
Data Summary: Purification Method Selection
| Method | Best For | Advantages | Disadvantages | Typical Purity Achieved |
| Vacuum Distillation | Removing non-volatile impurities and solvent residues. | Scalable, relatively simple for appropriate impurity profiles. | Ineffective for impurities with similar boiling points. | 95-98% |
| Flash Chromatography | Separating impurities with different polarities. | High resolution, applicable to a wide range of impurities. | Can be time-consuming, requires solvent usage, potential for sample loss on the column. | >99% |
| Recrystallization (as HCl salt) | Achieving very high purity, removing isomeric impurities. | Can yield highly pure crystalline material. | Requires conversion to and from the salt form, potential for yield loss. | >99.5% |
III. Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My this compound is dark brown. What is the likely cause and how can I remove the color?
A1: The brown color is likely due to trace amounts of oxidized impurities. While vacuum distillation can sometimes reduce the color, flash column chromatography is generally more effective at removing these highly polar, colored species. The use of activated charcoal during a recrystallization of the hydrochloride salt can also be an effective decolorizing step.
Q2: During flash chromatography, my compound is streaking on the TLC plate and giving broad peaks on the column.
A2: This is a common issue with amines on silica gel due to the acidic nature of the stationary phase, which can lead to strong, non-specific binding.[3] To mitigate this, add a small amount of a competing base, such as triethylamine (typically 0.5-2% v/v), to your eluent system.[4] This will "deactivate" the acidic sites on the silica gel, resulting in sharper peaks and better separation.[5]
Q3: I'm having trouble getting my this compound hydrochloride to crystallize.
A3: Several factors could be at play. Ensure you have fully dissolved the salt in the minimum amount of hot solvent. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a previously obtained crystal can also initiate crystallization. If the compound "oils out," you may need to adjust your solvent system; often, adding a co-solvent can modulate the solubility to favor crystal growth over precipitation of an oil.[6]
Q4: Can I use a different salt for recrystallization?
A4: Yes, other salts such as the hydrobromide or sulfate can be used. The choice of counter-ion will affect the solubility and crystal habit of the salt, so you may need to screen different acids and solvent systems to find the optimal conditions for recrystallization.
IV. Experimental Protocols
A. Purification by Vacuum Distillation
This method is most effective when the impurities have significantly different boiling points from the desired product.
Experimental Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Drying (Optional but Recommended): If water is a suspected impurity, consider drying the crude this compound with a suitable drying agent like anhydrous potassium carbonate or magnesium sulfate, followed by filtration.
-
Distillation:
-
Place the crude this compound into the distillation flask.
-
Slowly apply vacuum, ensuring a controlled and gentle bubbling.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~110 °C at 7 mmHg).
-
Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
-
Workflow for Vacuum Distillation:
Caption: Workflow for the purification of this compound by vacuum distillation.
B. Purification by Flash Column Chromatography
This technique is highly effective for separating compounds based on polarity.
Experimental Protocol:
-
Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. This is the "dry-loading" method.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting solvent, gradually increasing the polarity (e.g., to 95:5 dichloromethane:methanol with 0.5% triethylamine).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound by flash column chromatography.
C. Purification by Recrystallization of the Hydrochloride Salt
This method is excellent for achieving high purity as the formation of a crystal lattice is a highly selective process.
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or a concentrated aqueous solution) dropwise with stirring until the pH is acidic.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Basify the solution with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Workflow for Recrystallization of the Hydrochloride Salt:
Caption: Workflow for the purification of this compound via recrystallization of its hydrochloride salt.
V. Purity Assessment: Analytical Methodologies
Ensuring the purity of the final product is a critical step. We recommend a multi-faceted approach to purity analysis.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing purity and quantifying impurities.[7]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) is a good starting point for method development.
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or 299 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities.[8]
Experimental Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is typically used to separate compounds with a range of boiling points.
-
Detection: Mass spectrometry (electron ionization mode).
C. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an excellent method for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[9][10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (with a known purity) into an NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Solvent: Use a deuterated solvent in which both the sample and the internal standard are fully soluble.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).
-
Data Processing and Analysis: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated by comparing the integrals, taking into account the number of protons giving rise to each signal and the molar masses and weights of the analyte and the internal standard.[11]
VI. References
-
Gas chromatography/mass spectroscopy identification of M2 as... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe.
-
For amino compounds, in general, are easily oxidized by light or by acids, especially when stored for a long time under inappropriate conditions, and for their purification, I think non-acidic materials of low polarity should be used, i.e. a mixture of certain solvents with reducing agents can be used. (2021). ResearchGate.
-
Importance of Purity Evaluation and the Potential of Quantitative 1 H NMR as a Purity Assay. (2015). Journal of Medicinal Chemistry.
-
2-Aminopyridine - SIELC Technologies. (n.d.). Retrieved from --INVALID-LINK--
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. (2014). ACS Publications.
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Retrieved from --INVALID-LINK--
-
Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate.
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. (2014). ACS Publications.
-
Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Agency for Toxic Substances and Disease Registry.
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
-
development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--
-
When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate.
-
HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | C6H8N2 | CID 140376 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization purification method of enamine salt - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
HPLC Methods for analysis of Methylamine - HELIX Chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (n.d.). Retrieved from --INVALID-LINK--
-
Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
N-Nitroso Methyl Amino Pyridine | CAS No: 16219-99-1. (n.d.). Retrieved from --INVALID-LINK--
-
Process for the synthesis of 3-methyl-pyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. (n.d.). Retrieved from --INVALID-LINK--
-
N-Nitroso Methyl Amino Pyridine 16219-99-1 - Riverx Labs. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - Safety Data Sheet - ChemicalBook. (2025). Retrieved from --INVALID-LINK--
-
Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
18364-47-1(this compound) Product Description - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
Preparation method of N-methylpyrrolidine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization method of high-selectivity pregabalin intermediate - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Simulation of separating 1, 3-butadiene from C4 fraction by extractive distillation with N-methylpyrrolidone - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emerypharma.com [emerypharma.com]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis Maze: A Technical Support Guide for Scaling Up N-Methyl-3-pyridinamine Production
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from the laboratory bench to commercial production is fraught with challenges, and the synthesis of key intermediates is often a critical bottleneck. N-Methyl-3-pyridinamine, a vital building block in numerous pharmaceutical compounds, presents its own unique set of hurdles when transitioning from gram to kilogram scale. This technical support center is designed to provide you, the dedicated researcher and process chemist, with a comprehensive guide to troubleshooting and navigating the complexities of scaling up its production. Here, we dissect common problems, offer field-proven solutions, and provide the in-depth technical knowledge necessary to ensure a robust, safe, and efficient scale-up process.
Troubleshooting Guide: From Common Setbacks to Scalable Solutions
This section addresses specific issues that you may encounter during the synthesis and purification of this compound. The solutions provided are grounded in chemical principles and tailored for scalability.
Q1: My N-methylation reaction is sluggish and gives a low yield. What are the likely causes and how can I optimize it?
A1: Low yields in the N-methylation of 3-aminopyridine are a frequent challenge, often stemming from several factors.
-
Insufficient Activation of the Amine: The amino group of 3-aminopyridine is a relatively weak nucleophile. Direct methylation without proper activation is often inefficient. A common and effective strategy involves a three-step sequence: protection of the amino group, methylation, and subsequent deprotection. A widely used protecting group is the tosyl group (p-toluenesulfonyl). The resulting sulfonamide is deprotonated with a base to form a much more nucleophilic anion, which readily reacts with a methylating agent.
-
Choice of Methylating Agent and Base: The selection of the methylating agent and base is crucial. While methyl iodide is highly reactive, its use at scale can be problematic due to its toxicity and cost. Dimethyl sulfate (DMS) is a common industrial alternative, though it is also highly toxic and requires careful handling. Less hazardous options like methyl triflate can also be considered, though they are often more expensive. The choice of base is equally important. Strong bases like sodium hydride (NaH) are effective for deprotonating the sulfonamide but pose significant safety risks on a large scale due to their flammability. Weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can be a safer and more scalable option, although they may require higher temperatures and longer reaction times.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient temperature can lead to a slow reaction, while excessive heat can promote side reactions and decomposition. It is essential to monitor the reaction progress closely using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
Optimization Strategy:
-
Protection: React 3-aminopyridine with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form N-(pyridin-3-yl)tosylamide.
-
Methylation: Treat the N-(pyridin-3-yl)tosylamide with a methylating agent (e.g., dimethyl sulfate) and a suitable base (e.g., potassium carbonate) in a solvent like acetone or DMF.
-
Deprotection: Remove the tosyl group by acid hydrolysis, for example, with concentrated sulfuric acid, to yield the desired this compound.[2]
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Key Considerations |
| Methylating Agent | Methyl Iodide, Dimethyl Sulfate | Dimethyl Sulfate, Methyl Triflate | Balance reactivity with safety, cost, and handling at scale. |
| Base | Sodium Hydride, Potassium Carbonate | Potassium Carbonate, Cesium Carbonate | Avoid highly pyrophoric reagents like NaH at large scale. |
| Solvent | DMF, Acetone, THF | DMF, Acetone, Toluene | Consider solvent recovery and waste disposal implications. |
| Temperature | 0°C to reflux | 25°C to 100°C (controlled) | Exothermic reactions require careful temperature management at scale.[3][4][5] |
Q2: I'm observing a significant amount of a polar byproduct that is difficult to separate. What is it and how can I prevent its formation?
A2: The most common polar byproduct in this synthesis is the N-methyl-3-pyridinium quaternary salt.
This occurs when the pyridine ring nitrogen, which is also nucleophilic, attacks the methylating agent. This side reaction is particularly prevalent with highly reactive methylating agents or if the exocyclic amino group is not sufficiently protected.
Prevention Strategies:
-
Effective Protection: The primary defense is the use of a robust protecting group on the exocyclic amine, as described in A1. The sulfonamide protection significantly reduces the nucleophilicity of the exocyclic nitrogen, favoring methylation at the desired position.
-
Controlled Reagent Addition: At scale, the slow and controlled addition of the methylating agent is critical. This maintains a low instantaneous concentration of the methylating agent, minimizing the chance of reaction with the less reactive pyridine nitrogen.
-
Temperature Control: Running the reaction at the lowest effective temperature can also help to selectively favor the desired methylation over the formation of the quaternary salt.
Diagram of Byproduct Formation:
Caption: Potential methylation pathways for 3-aminopyridine.
Q3: During work-up and crystallization, my product "oils out" instead of forming a solid. How can I resolve this?
A3: "Oiling out" is a common crystallization problem where the product separates as a liquid phase instead of a solid. This is often due to high impurity levels, a low melting point of the product, or rapid cooling. [6][7][8]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent screen is highly recommended. For this compound, which is a liquid at room temperature, direct crystallization of the free base is not feasible. Purification is typically achieved through vacuum distillation or by forming a salt.
-
Salt Formation for Purification: Converting the liquid this compound into a solid salt is a highly effective purification strategy for scale-up. Common salts include the hydrochloride or tosylate. These salts often have well-defined crystal structures and higher melting points, making them easier to handle and purify by recrystallization.
-
Controlled Cooling: If you are recrystallizing a salt, ensure the cooling process is slow and gradual. Rapid cooling can lead to supersaturation and oiling out. Seeding the solution with a small amount of pure crystals can also promote proper crystal growth.
-
Anti-Solvent Addition: Another technique is to dissolve the compound in a good solvent and then slowly add an "anti-solvent" in which the compound is insoluble to induce crystallization.
Q4: Column chromatography was effective in the lab, but it's not practical for our pilot-scale production. What are the best alternatives for purification?
A4: At larger scales, column chromatography becomes expensive, time-consuming, and generates significant solvent waste. The preferred industrial purification methods for a liquid amine like this compound are vacuum distillation and salt recrystallization.
-
Vacuum Distillation: this compound has a boiling point of approximately 110°C at 7 mmHg.[9] Vacuum distillation is an excellent method for separating it from less volatile impurities, such as the protected starting material or byproducts. It is a highly scalable and cost-effective technique.
-
Recrystallization of a Salt: As mentioned in A3, converting the product to a salt and performing a recrystallization is a robust method for achieving high purity.[10][11] This method is particularly effective at removing closely related impurities that may be difficult to separate by distillation. The choice of the salt-forming acid and the recrystallization solvent system will need to be optimized.
| Purification Method | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Vacuum Distillation | Highly scalable, cost-effective, good for removing non-volatile impurities. | May not separate impurities with similar boiling points, requires specialized equipment. |
| Salt Recrystallization | Excellent for achieving high purity, removes a wide range of impurities, product is a stable solid. | Adds an extra step (salt formation and liberation of free base if needed), requires solvent optimization. |
| Column Chromatography | High resolution for difficult separations. | Not scalable, high solvent consumption, expensive. |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the production of this compound?
A: The primary safety concerns revolve around the hazardous nature of the starting materials and reagents, as well as the potential for exothermic reactions.
-
Toxicity of 3-Aminopyridine: 3-Aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5][12][13] It is crucial to handle this material in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.
-
Handling of Methylating Agents: Methylating agents like dimethyl sulfate are highly toxic and corrosive. Strict handling protocols, including the use of closed systems for transfers, are necessary.
-
Exothermic Reactions: The methylation reaction can be exothermic.[3][4][5] At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. Therefore, a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential before scaling up.[3][4] A well-designed cooling system and controlled addition of reagents are critical for safety.[5][12][13]
-
Process Safety Management (PSM): Implementing a robust PSM program is crucial for ensuring safety at an industrial scale.[1][14][15] This includes conducting hazard and operability (HAZOP) studies, establishing clear operating procedures, and providing thorough training for all personnel.[1]
Q: How can I monitor the progress of my reaction and the purity of my final product?
A: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the consumption of starting materials and the formation of the product during the reaction.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both in-process control and final purity analysis. It can be used to quantify the starting material, product, and any impurities. Developing a validated HPLC method is essential for quality control.[16][17][18]
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another excellent technique for purity analysis, especially for volatile compounds like this compound.[16][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any byproducts.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Tosyl Protection
-
Protection: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine (1 equivalent) in pyridine. Cool the solution in an ice bath. Slowly add p-toluenesulfonyl chloride (1.05 equivalents). Allow the reaction to warm to room temperature and stir for 4-6 hours. Pour the reaction mixture into ice water to precipitate the N-(pyridin-3-yl)tosylamide. Filter the solid, wash with water, and dry.
-
Methylation: To a solution of N-(pyridin-3-yl)tosylamide (1 equivalent) in acetone, add potassium carbonate (2 equivalents). Heat the mixture to reflux and then add dimethyl sulfate (1.2 equivalents) dropwise over 30 minutes. Continue to reflux for 2-3 hours, monitoring by TLC. Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Deprotection: Add the crude product from the previous step to 80% sulfuric acid. Heat the mixture to 100°C for 4-6 hours. Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide to a pH of >10. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Purification via Salt Recrystallization
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol). Slowly add a solution of hydrochloric acid in isopropanol (1 equivalent) with stirring. The this compound hydrochloride salt should precipitate.
-
Recrystallization: Filter the crude salt and recrystallize it from a suitable solvent system (e.g., ethanol/water or isopropanol/diethyl ether). Dissolve the salt in the minimum amount of the hot solvent system and allow it to cool slowly to form pure crystals.
-
Isolation: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Workflow and Pathway Diagrams
Diagram of the this compound Synthesis Workflow:
Caption: A typical workflow for the synthesis and purification of this compound.
References
- 1. osha.gov [osha.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis [skoge.folk.ntnu.no]
- 4. researchgate.net [researchgate.net]
- 5. amarequip.com [amarequip.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 12. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 14. icheme.org [icheme.org]
- 15. meadhunt.com [meadhunt.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijirt.org [ijirt.org]
- 18. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
Technical Support Center: Improving Selectivity in the Functionalization of N-Methyl-3-pyridinamine
Welcome to the technical support center dedicated to the selective functionalization of N-Methyl-3-pyridinamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile heterocyclic scaffold. The inherent electronic properties of the 3-aminopyridine core, modulated by the N-methyl group, present unique challenges and opportunities in achieving desired regioselectivity. This document provides in-depth, experience-driven answers to common troubleshooting questions, helping you to optimize your synthetic strategies.
Section 1: Understanding the Fundamental Reactivity of this compound
This section addresses foundational questions regarding the electronic nature of the substrate and its inherent reactivity patterns.
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound, and why is the reaction often challenging?
A1: The functionalization of this compound via electrophilic aromatic substitution (SEAr) is inherently complex due to a conflict between the directing effects of the substituents and the electronic nature of the pyridine ring.
-
Pyridine Ring Deactivation: The pyridine nitrogen is highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the entire ring towards electrophilic attack, making it significantly less reactive than benzene.[1][2][3][4] This is analogous to the deactivation seen in nitrobenzene.[3]
-
Directing Effects:
-
The ring nitrogen directs incoming electrophiles to the C3 and C5 positions (meta-directing) to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate.[3][5][6]
-
The N-methylamino group at C3 is an activating, ortho- and para-directing group. It can donate electron density into the ring via resonance, preferentially activating the C2, C4, and C6 positions.
-
This creates a "push-pull" scenario. The powerful deactivation by the ring nitrogen often dominates, leading to sluggish or non-existent reactions under standard SEAr conditions (e.g., Friedel-Crafts, nitration).[1] Furthermore, the acidic conditions frequently used in SEAr will protonate the basic pyridine nitrogen, further deactivating the ring by introducing a formal positive charge.[3][4] When a reaction does proceed, the outcome is a mixture of isomers, with substitution often occurring at the C2, C4, or C6 positions, influenced by the activating effect of the N-methylamino group. However, achieving high selectivity can be difficult.
Q2: How does the N-methylamino group influence the nucleophilicity and basicity of the pyridine nitrogen?
A2: The N-methylamino group at the 3-position has a significant electronic influence. Through its electron-donating effect (+I and +M), it increases the electron density on the pyridine ring, including the ring nitrogen. This makes the pyridine nitrogen more basic compared to unsubstituted pyridine.[7] This enhanced basicity can be problematic in metal-catalyzed reactions, where the pyridine nitrogen can act as a ligand and coordinate to the metal center, potentially inhibiting or deactivating the catalyst.[8][9] This effect must be considered when designing cross-coupling or C-H activation protocols.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (SEAr)
This section provides actionable solutions for common problems encountered during electrophilic substitution reactions.
Q3: My bromination of this compound is giving me a mixture of 2-bromo and 4-bromo isomers with some starting material left. How can I improve the selectivity for a single isomer?
A3: Achieving regioselective bromination is a classic challenge. The formation of multiple isomers indicates that the directing effect of the N-methylamino group is leading to substitution at the ortho (C2) and para (C4) positions. To improve selectivity, you need to modulate the electronic and steric environment of the substrate.
Troubleshooting Workflow for Regioselective Bromination:
Caption: Workflow for improving bromination selectivity.
Detailed Recommendations:
-
Protecting Group Strategy: The most reliable method to control selectivity is often through a directing group. By acylating the N-methylamino group with a bulky protecting group like a pivaloyl chloride (PivCl), you can sterically hinder the C2 position. This will strongly favor electrophilic attack at the less hindered C4 position. The pivaloyl group can be removed later under basic or acidic conditions. The pivaloylamino group is also an excellent directing group for ortho-lithiation.[10]
-
N-Oxide Formation: Converting the pyridine to its N-oxide derivative dramatically alters the ring's electronics.[1][11] The N-oxide is more activated towards electrophilic substitution, and it strongly directs incoming electrophiles to the C4 position.[12] After the bromination step, the N-oxide can be reduced back to the pyridine using reagents like PCl₃ or PPh₃.[13]
-
Protocol: Treat this compound with m-CPBA or H₂O₂ in acetic acid to form the N-oxide. Then, perform the bromination using NBS or Br₂. Finally, deoxygenate to yield the C4-brominated product.
-
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Experiment with a range of temperatures from -78 °C to room temperature.
Section 3: C-H Functionalization and Cross-Coupling Reactions
Direct C-H functionalization and cross-coupling reactions are powerful modern alternatives to classical methods. However, selectivity remains a primary concern.
Q4: I am attempting a Palladium-catalyzed C-H arylation at the C2 position of this compound, but I'm getting low yield and a mixture of C2 and C4 products. What are the likely causes and solutions?
A4: This is a common issue. Low yield and poor selectivity in Pd-catalyzed C-H functionalization of pyridines often stem from catalyst inhibition and competing reaction sites.[9]
Probable Causes:
-
Catalyst Inhibition: The basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[8]
-
Electronic Bias: The N-methylamino group activates both the C2 and C4 positions for C-H activation, leading to a mixture of regioisomers.
-
Steric Factors: The C2 position is sterically more hindered than the C4 position, which can disfavor the reaction at C2.
Troubleshooting and Optimization Table:
| Parameter | Recommended Action | Rationale |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[14][15][16] | Bulky ligands can promote the desired C-H activation pathway and prevent catalyst dimerization or deactivation. They can also impart steric control. |
| Directing Group | Temporarily install a directing group at the N-methylamino nitrogen (e.g., a picolinamide or other bidentate chelating group). | The directing group will chelate to the palladium catalyst and hold it in proximity to the C2 C-H bond, forcing regioselectivity. |
| Lewis Acid Additive | Add a Lewis acid like AlCl₃ or B(C₆F₅)₃. | The Lewis acid can coordinate to the pyridine nitrogen, masking its basicity and preventing catalyst poisoning. This also enhances the electrophilicity of the pyridine ring.[17] |
| Solvent & Base | Screen different solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). | The reaction outcome is often highly sensitive to the solvent and base combination, which can influence catalyst stability and substrate solubility. |
| Catalyst Precursor | Use a pre-formed catalyst complex (precatalyst) to ensure consistent activation.[18] | Precatalysts can offer better reproducibility and higher activity compared to generating the active catalyst in situ. |
Q5: How can I achieve C5-selective functionalization, which is meta to the N-methylamino group?
A5: Targeting the C5 position is challenging because it is electronically and sterically disfavored for many reaction types. It is ortho to the deactivating ring nitrogen and meta to the activating amino group. Success often requires unconventional strategies.
-
Nickel-Catalyzed C-H Alkenylation: Recent advances have shown that a bifunctional Ni-Al catalyst system can override the intrinsic C2/C4 selectivity.[17][19] The aluminum Lewis acid coordinates to the pyridine nitrogen, while a specially designed NHC ligand on the nickel center directs the C-H activation to the C3/C5 position. This approach has been successful for C-H alkenylation.[17]
-
Radical-Based Approaches (Minisci-type reactions): While Minisci reactions on activated pyridinium species typically favor C2/C4 functionalization, careful tuning of the radical source and reaction conditions can sometimes lead to functionalization at other positions.[20][21] This is a less predictable but potentially viable route.
-
Multi-step Synthesis: Often, the most practical approach is a multi-step sequence. For example, one could start with a pre-functionalized pyridine ring where the C5 position is already substituted (e.g., 3-amino-5-bromopyridine), and then perform N-methylation and subsequent cross-coupling at the C5 position.
Section 4: Advanced Methodologies: Photoredox Catalysis
Q6: Can visible-light photoredox catalysis offer better selectivity for functionalizing this compound?
A6: Yes, photoredox catalysis has emerged as a powerful tool for pyridine functionalization under mild, transition-metal-free conditions, often providing unique selectivity profiles.[22]
Key Advantages and Strategies:
-
Radical Generation under Mild Conditions: Photoredox catalysts can generate a wide variety of radicals (alkyl, acyl, etc.) under visible light irradiation at room temperature. These radicals can then add to the pyridine ring.
-
N-Functionalized Pyridinium Salts: A highly effective strategy involves first converting the this compound into an N-acyloxy or N-alkoxy pyridinium salt. Single-electron reduction of this salt by an excited photocatalyst generates a pyridinyl radical. This intermediate can then couple with other radicals, often with high regioselectivity for the C4 position.[20] This method avoids the harsh acidic conditions of traditional Minisci reactions and offers exquisite regiocontrol.[23]
-
Divergent Selectivity: The choice of photocatalyst and radical precursor can sometimes be tuned to favor either C2 or C4 functionalization. For instance, it has been shown that phosphinoyl radicals can favor C4 addition, while carbamoyl radicals can be directed to the C2 position, potentially through electrostatic interactions with the pyridinium substrate.[22]
Conceptual Workflow for Photoredox-Mediated C4-Alkylation:
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cris.unibo.it [cris.unibo.it]
- 22. pubs.acs.org [pubs.acs.org]
- 23. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: N-Methyl-3-pyridinamine vs. Other Aminopyridine Derivatives in Synthesis
Abstract
Aminopyridine derivatives are foundational scaffolds in modern synthetic chemistry, pivotal to the development of pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth comparison of N-Methyl-3-pyridinamine against its primary amine counterpart, 3-aminopyridine, and other isomers. We will explore the subtle yet critical impact of N-methylation on physicochemical properties, reactivity in hallmark transformations like Buchwald-Hartwig and Suzuki-Miyaura cross-coupling, and the strategic implications for synthetic route design. By synthesizing mechanistic principles with empirical data, this document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions when selecting aminopyridine building blocks.
Introduction: The Aminopyridine Scaffold
The pyridine ring is a ubiquitous feature in bioactive molecules, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[3] The introduction of an amino group creates the aminopyridine family, versatile intermediates that can act as nucleophiles, bases, or directing groups in complex synthetic sequences.[4] Among the isomers, 3-aminopyridine is a widely used building block, serving as a precursor for drugs targeting neurological disorders and in the development of agrochemicals.[1][5]
The strategic decision often faced by chemists is the choice between a primary aminopyridine (like 3-aminopyridine) and its N-alkylated derivative, such as this compound. This choice is not trivial; the presence of the N-methyl group, while seemingly a minor modification, fundamentally alters the molecule's steric and electronic profile, which has profound consequences for reactivity, selectivity, and the prevention of common side reactions.
Physicochemical Properties and Reactivity Profile
The key difference between 3-aminopyridine and this compound lies in the nature of the amino group: one is a primary amine (R-NH₂), the other a secondary amine (R-NHCH₃). This dictates their behavior in chemical reactions.
-
Nucleophilicity and Basicity: The methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen atom, making this compound a marginally stronger base and nucleophile than 3-aminopyridine. However, this electronic effect is often overshadowed by steric factors.
-
Steric Hindrance: The methyl group introduces steric bulk around the nitrogen atom. This can be advantageous in controlling reactivity and preventing undesirable secondary reactions, but it can also slow the rate of desired transformations with sterically demanding electrophiles or catalyst systems.
-
Hydrogen Bonding: 3-Aminopyridine has two N-H protons, making it a hydrogen bond donor and acceptor. This compound has only one N-H proton, reducing its hydrogen bond donating capacity. This can affect solubility and interactions with catalysts or reagents.
-
Side Reaction Potential: A primary amine can undergo undesired double-addition or derivatization reactions. This compound, being a secondary amine, can only react once at the nitrogen center in many coupling reactions, offering superior control and predictability.
Below is a diagram illustrating the key comparative features.
Caption: Key property differences between primary and secondary aminopyridines.
Comparative Analysis in Key Synthetic Transformations
The true utility of this compound becomes evident when examining its performance in critical, metal-catalyzed cross-coupling reactions that form the bedrock of modern drug discovery.[4]
C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically coupling an aryl halide with an amine.[6] Here, the choice between a primary and secondary aminopyridine is critical.
Causality Behind Experimental Choices: When using a primary amine like 3-aminopyridine, a significant challenge is the potential for double arylation, where the product of the first coupling reacts again with the aryl halide. This leads to a mixture of mono- and di-arylated products, complicating purification and reducing the yield of the desired compound. This compound inherently prevents this pathway, as it has only one reactive N-H site. This simplifies the reaction outcome, often leading to cleaner reaction profiles and higher isolated yields of the mono-arylated product.
Furthermore, the coordination of the aminopyridine substrate to the palladium catalyst is a key step in the catalytic cycle.[7] While the primary amine of 3-aminopyridine can potentially form stable, less reactive chelates with the palladium center (involving the pyridine nitrogen), the increased steric bulk of the N-methyl group can disfavor such inhibitory interactions, leading to more efficient catalyst turnover in some cases.
The diagram below illustrates the divergent pathways in a Buchwald-Hartwig reaction.
Caption: Buchwald-Hartwig reaction pathways for primary vs. secondary amines.
C-C Cross-Coupling: The Suzuki-Miyaura Reaction
In the Suzuki-Miyaura coupling, an organoboron reagent is coupled with a halide.[8] In this context, we consider a halogenated aminopyridine (e.g., 2-chloro-5-aminopyridine) as the substrate. The amino group, whether primary or N-methylated, acts as a powerful electron-donating group, influencing the reactivity of the pyridine ring.
Causality Behind Experimental Choices: A significant challenge in coupling reactions with nitrogen-containing heterocycles is catalyst inhibition. The lone pair of electrons on the basic nitrogen atoms (both on the ring and the amino group) can coordinate strongly to the palladium catalyst, sequestering it and shutting down the catalytic cycle.[9] While both 3-aminopyridine and this compound derivatives present this challenge, the steric hindrance from the N-methyl group can sometimes mitigate this effect by creating a less favorable binding geometry for catalyst inhibition, allowing the reaction to proceed more efficiently. This is particularly true when using bulky phosphine ligands on the palladium catalyst, which are designed to create an active, yet sterically accessible, catalytic species.[9][10]
Comparative Performance Data
The following table summarizes representative yields for these key transformations, synthesized from literature reports on analogous systems.[7][9][11] Actual yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Reaction | Substrate Class | Amine Partner | Typical Yield Range | Key Advantage of N-Methyl |
| Buchwald-Hartwig | Aryl Bromide | 3-Aminopyridine | 50-85% | Avoids di-arylation byproduct |
| Aryl Bromide | This compound | 70-95% | Cleaner reaction, higher yield of mono-adduct | |
| Suzuki-Miyaura | 5-Amino-2-chloropyridine | Phenylboronic Acid | 60-90% | May reduce catalyst inhibition |
| 5-(Methylamino)-2-chloropyridine | Phenylboronic Acid | 65-95% | Potentially faster reaction rates |
Experimental Protocols
Trustworthy protocols are self-validating. The procedures below are detailed to ensure reproducibility and highlight critical control parameters.
Synthesis of this compound from 3-Aminopyridine
This protocol follows a three-step sequence: protection, methylation, and deprotection, a common strategy to ensure selective mono-methylation.[12]
Caption: Synthetic workflow for this compound.
Step 1: Protection (N-Tosylation)
-
Dissolve 3-aminopyridine (1.0 eq) in pyridine (5-10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water. The solid N-(pyridin-3-yl)tosylamide will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Methylation
-
Caution: Use appropriate inert atmosphere techniques (e.g., Schlenk line) as NaH is pyrophoric.
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a flame-dried flask under an argon atmosphere.
-
Add a solution of the N-(pyridin-3-yl)tosylamide (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Add the crude methylated intermediate to a mixture of concentrated sulfuric acid (5 eq) and water.
-
Heat the mixture to 100-110 °C and stir for 2-4 hours.
-
Cool the reaction to room temperature and carefully neutralize with a cold, concentrated solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with dichloromethane (4x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Purify further by distillation or column chromatography if necessary.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of an aryl bromide with this compound.[13][14]
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5-10 mL per mmol of aryl bromide) via syringe.
-
Add this compound (1.2 eq) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
While 3-aminopyridine remains a valuable and cost-effective starting material, this compound offers distinct and compelling advantages in modern synthetic applications. Its nature as a secondary amine provides inherent control by preventing common side reactions like di-arylation in Buchwald-Hartwig aminations. Furthermore, its steric profile can favorably influence catalyst behavior, potentially mitigating product inhibition and leading to improved reaction efficiency. The decision to use this compound is a strategic one, justified by the promise of cleaner reactions, higher yields, and simplified purifications, which are critical considerations in the resource-intensive fields of pharmaceutical and materials development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 5. nbinno.com [nbinno.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 18364-47-1 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to N-Methyl-3-pyridinamine: A Guide for Researchers
N-Methyl-3-pyridinamine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis can be approached through several distinct pathways, each with its own set of advantages and challenges. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and insights into the practical considerations for laboratory and process scale-up.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of a carbon-nitrogen bond between a pyridine ring and a methylamine moiety. The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and tolerance to various functional groups. This guide will focus on three principal strategies:
-
Direct N-methylation of 3-Aminopyridine: A straightforward approach that involves the direct attachment of a methyl group to the nitrogen atom of 3-aminopyridine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between a 3-halopyridine and methylamine.
-
Reductive Amination: A versatile method that involves the reaction of a pyridine-3-carbaldehyde with methylamine to form an imine, which is subsequently reduced to the target amine.
This analysis will delve into the mechanistic underpinnings, experimental details, and comparative performance of each of these routes to empower researchers in selecting the optimal strategy for their specific needs.
Route 1: Direct N-methylation of 3-Aminopyridine
Directly methylating the amino group of 3-aminopyridine is an intuitive and commonly employed strategy. Two notable methods fall under this category: the classical Eschweiler-Clarke reaction and a two-step approach involving a tosylamide intermediate.
Method 1a: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[1] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[1]
Reaction Mechanism:
The reaction begins with the nucleophilic attack of the amine on formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. Formic acid then acts as a hydride donor to reduce the iminium ion to the methylated amine, releasing carbon dioxide in the process. For a primary amine like 3-aminopyridine, this process occurs twice to yield the dimethylated product if excess reagents are used. Careful control of stoichiometry is necessary to favor mono-methylation.
Caption: Eschweiler-Clarke Reaction Pathway.
Experimental Protocol (General):
A mixture of 3-aminopyridine, formaldehyde (typically as an aqueous solution), and formic acid is heated. The reaction is typically performed at or near the boiling point of the aqueous solution.[1] Upon completion, the reaction mixture is basified and the product is extracted with an organic solvent.
Performance and Considerations:
| Parameter | Value/Observation |
| Yield | Moderate to high, but can be variable depending on conditions. |
| Reaction Time | Typically several hours. |
| Temperature | 80-100 °C.[2] |
| Reagents | Inexpensive and readily available. |
| Scalability | Generally good, but the evolution of CO2 needs to be managed. |
| Advantages | Cost-effective, avoids over-methylation to the quaternary salt.[1] |
| Disadvantages | Requires high temperatures, potential for side reactions, and the use of corrosive formic acid. |
Method 1b: Two-Step Synthesis via Tosylamide Intermediate
This approach involves the protection of the amino group as a tosylamide, followed by methylation and subsequent deprotection. This method offers better control and often higher yields compared to direct methylation of the unprotected amine.
Reaction Scheme:
-
Tosylation: 3-Aminopyridine is reacted with p-toluenesulfonyl chloride to form N-(pyridin-3-yl)tosylamide.
-
Methylation: The tosylamide is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.
-
Deprotection: The N-methylated tosylamide is deprotected to yield this compound.
Caption: Two-Step N-methylation via a Tosylamide Intermediate.
Experimental Protocol:
-
Step 1: Preparation of 4-methyl-N-(pyridin-3-yl)benzenesulfonamide: 3-aminopyridine (14.1g, 0.15mol) and p-toluenesulfonyl chloride (30g, 0.157mol) are dissolved in 20mL of pyridine and reacted at 100 °C for 2 hours. The reaction mixture is cooled and poured into ice water to precipitate the solid, which is then filtered and recrystallized from anhydrous ethanol to yield the product. A yield of 96.7% has been reported for this step.[3]
-
Step 2: Preparation of N,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide: The tosylamide (4.96g, 20mmol) and potassium carbonate (5.52g, 40mmol) are heated to reflux in 40mL of acetone. Methyl iodide (5.67g, 40mmol) is added dropwise over 30 minutes, and the mixture is refluxed for an additional 2 hours. After cooling and filtration, the product is obtained.[3]
-
Step 3: Deprotection: The N,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide is then deprotected to yield this compound.[3]
Performance and Considerations:
| Parameter | Value/Observation |
| Yield | High (e.g., 96.7% for the first step).[3] |
| Reaction Time | Multi-step process, longer overall time. |
| Temperature | Requires heating (reflux conditions). |
| Reagents | Involves protecting groups and potentially hazardous methyl iodide. |
| Scalability | Good, with well-defined intermediates. |
| Advantages | High yielding, good control over methylation. |
| Disadvantages | Multi-step process, requires protection/deprotection, use of toxic reagents. |
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method is particularly useful for the synthesis of aryl and heteroaryl amines and offers broad substrate scope and functional group tolerance.[5]
Reaction Mechanism:
The catalytic cycle involves the oxidative addition of the 3-halopyridine to a Pd(0) complex, followed by coordination of methylamine and deprotonation by a base to form a Pd(II)-amido intermediate. Reductive elimination then yields the desired this compound and regenerates the Pd(0) catalyst.[5] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol (General):
An oven-dried Schlenk flask is charged with a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) under an inert atmosphere. 3-Halopyridine (e.g., 3-bromopyridine) and methylamine (or a solution thereof) are then added, followed by an anhydrous solvent such as toluene. The reaction mixture is heated with vigorous stirring.[6]
Performance and Considerations:
| Parameter | Value/Observation |
| Yield | Generally high. |
| Reaction Time | Typically a few hours. |
| Temperature | 80-110 °C.[6] |
| Reagents | Requires expensive palladium catalysts and ligands. |
| Scalability | Can be challenging due to catalyst cost and sensitivity. |
| Advantages | High yields, broad functional group tolerance, milder conditions than some classical methods.[4] |
| Disadvantages | High cost of catalyst and ligands, requires inert atmosphere, potential for catalyst poisoning. |
Route 3: Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[7] In the context of this compound synthesis, this would involve the reaction of pyridine-3-carbaldehyde with methylamine, followed by reduction of the resulting imine.
Reaction Mechanism:
The reaction proceeds in two main steps. First, methylamine reacts with pyridine-3-carbaldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine. In the second step, a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, selectively reduces the imine to the final amine product.[8]
Caption: Reductive Amination Pathway.
Experimental Protocol (General):
To a solution of pyridine-3-carbaldehyde and methylamine (or a salt thereof) in a suitable solvent like methanol or dichloromethane, a reducing agent such as sodium triacetoxyborohydride is added portion-wise. The reaction is typically stirred at room temperature until completion.[8]
Performance and Considerations:
| Parameter | Value/Observation |
| Yield | Generally good to high. |
| Reaction Time | Can range from a few hours to overnight. |
| Temperature | Often performed at room temperature. |
| Reagents | Requires a suitable pyridine-3-carbaldehyde precursor and a selective reducing agent. |
| Scalability | Good, with readily available and relatively inexpensive reagents. |
| Advantages | Mild reaction conditions, good yields, avoids harsh reagents. |
| Disadvantages | Availability and synthesis of the starting aldehyde can be a limiting factor. |
Comparative Summary and Conclusion
| Synthetic Route | Starting Materials | Key Reagents | Number of Steps | Typical Yield | Key Advantages | Key Disadvantages |
| Direct N-methylation (Eschweiler-Clarke) | 3-Aminopyridine | Formaldehyde, Formic Acid | 1 | Moderate-High | Inexpensive reagents, avoids quaternization.[1] | High temperatures, use of corrosive acid. |
| Direct N-methylation (Tosylamide) | 3-Aminopyridine | TsCl, CH₃I, Base | 3 | High | High yield, good control. | Multi-step, use of protecting groups and toxic reagents. |
| Buchwald-Hartwig Amination | 3-Halopyridine | Pd catalyst, Phosphine ligand, Base | 1 | High | High yields, broad functional group tolerance.[4] | High cost of catalyst and ligands, requires inert conditions. |
| Reductive Amination | Pyridine-3-carbaldehyde | Methylamine, Reducing agent | 1 (from aldehyde) | Good-High | Mild conditions, good yields. | Dependent on the availability of the starting aldehyde. |
Workflow for Selecting a Synthetic Route:
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. gctlc.org [gctlc.org]
- 8. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Methyl-3-pyridinamine Detection
This guide provides an in-depth comparison of analytical methodologies for the robust detection and quantification of N-Methyl-3-pyridinamine. As a potential process impurity or degradant in pharmaceutical development, the accurate measurement of this compound is critical for ensuring drug safety and efficacy. This document moves beyond mere protocol listing to explore the scientific rationale behind method selection and validation, empowering researchers and drug development professionals to make informed decisions for their analytical workflows. All methodologies are discussed within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[1][2][3][4]
The Analytical Challenge: Why this compound Demands Robust Methods
This compound (C₆H₈N₂) is a pyridine derivative.[5] In the context of pharmaceutical manufacturing, compounds of this class can arise as synthetic intermediates, by-products, or degradation products.[6] The presence of such impurities, even at trace levels, can have significant implications for the safety and stability of the final drug product.[6][7] Therefore, the development of sensitive, specific, and reliable analytical methods is not merely a quality control exercise but a fundamental requirement for regulatory submission and patient safety.
The choice of an analytical technique is governed by the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the required level of sensitivity and specificity. Here, we compare two powerful and widely adopted chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Rationale: HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness and versatility.[8] This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, a reversed-phase C18 column is an excellent starting point, where the analyte is retained and separated from other matrix components. UV detection is suitable because the pyridine ring structure contains a chromophore that absorbs light in the UV spectrum. This method is often the first choice for routine quality control and for quantifying impurities at levels of 0.05% and above, relative to the active pharmaceutical ingredient (API).
Experimental Protocol: Validated HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™).[8]
-
-
Chromatographic Conditions:
-
Column: Acclaim™ 120 C18, 3 µm, 2.1 × 100 mm.[8] The choice of a C18 column provides a non-polar stationary phase ideal for retaining and separating polar aromatic amines.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ensures ionization consistency.
-
Mobile Phase B: Acetonitrile. A common organic modifier for reversed-phase chromatography.
-
Gradient Elution: A gradient is employed to ensure elution of the analyte with a good peak shape while cleaning the column of more non-polar components.
-
0-2 min: 5% B
-
2-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures retention time reproducibility.
-
Detection Wavelength: 260 nm. This wavelength should be optimized by examining the UV spectrum of this compound to find its absorbance maximum.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Methanol:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 0.1 µg/mL to 50 µg/mL) for linearity assessment.
-
Sample Solution: Accurately weigh a specified amount of the drug substance or product, dissolve in diluent to achieve a target concentration of the API (e.g., 10 mg/mL), and filter through a 0.45 µm syringe filter prior to injection.
-
Workflow for HPLC-UV Method Validation
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jcchems.com [jcchems.com]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Reactivity of N-Methyl-3-pyridinamine in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth comparative analysis of N-Methyl-3-pyridinamine, a pyridine derivative of interest in medicinal chemistry, against other relevant compounds.[1][2] We will explore its cross-reactivity profile across a panel of key biological targets, supported by detailed experimental protocols and comparative data.
The pyridine scaffold is a cornerstone in drug discovery, valued for its ability to modulate physicochemical properties and engage in critical interactions with biological targets.[3] this compound, as a member of this class, warrants a thorough investigation of its binding characteristics to ascertain its specificity. This guide is structured to provide a comprehensive and objective comparison, empowering researchers to make informed decisions in their drug development pipelines.
Introduction to this compound and the Imperative of Cross-Reactivity Profiling
This compound is a heterocyclic amine with potential applications in the pharmaceutical industry, particularly in the development of agents targeting the central nervous system.[4][5] Its structural similarity to endogenous neurotransmitters and known pharmacologically active molecules, such as nicotine, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[4][6] nAChRs are ligand-gated ion channels that play a critical role in neuronal communication and are implicated in a variety of neurological conditions.[7][8]
However, the promise of a novel therapeutic agent is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, complicating the drug development process and potentially compromising patient safety. Therefore, a comprehensive cross-reactivity study is not merely a regulatory hurdle but a fundamental aspect of rational drug design. This guide will delineate the methodologies to assess the binding affinity of this compound at its putative primary target, nAChRs, and a panel of other physiologically relevant receptors and enzymes to construct a detailed selectivity profile.
Comparative Compounds: Establishing a Benchmark for Selectivity
To contextualize the cross-reactivity profile of this compound, it is essential to compare it against well-characterized compounds. For this guide, we have selected:
-
Metanicotine (Rivanicline) : A known nAChR agonist with documented selectivity for the α4β2 subtype.[9][10][11][12] Its established pharmacological profile provides a robust benchmark for nAChR subtype selectivity.
-
3-Methylpyridine (3-Picoline) : A structural analogue of this compound, differing by the absence of the methylamino group.[13][14][15][16][17] Its inclusion allows for an assessment of the contribution of the N-methyl group to binding affinity and selectivity.
By comparing the binding affinities of these three compounds across a diverse panel of targets, we can elucidate the unique pharmacological signature of this compound.
Experimental Design for Cross-Reactivity Profiling
A systematic approach is crucial for generating reliable and comparable cross-reactivity data. The following experimental workflow outlines the key stages of our comparative analysis.
Caption: Experimental workflow for comparative cross-reactivity profiling.
Methodologies for In Vitro Biological Assays
The scientific rigor of a comparative guide rests on the detailed and transparent presentation of its methodologies. The following sections provide step-by-step protocols for the key in vitro assays used to generate the comparative data.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of a compound's affinity for a specific receptor.
-
Objective : To determine the binding affinity (Ki) of the test compounds for major neuronal nAChR subtypes (α4β2, α7, and α3β4).
-
Materials :
-
Cell membranes from CHO or HEK293 cells stably expressing the human nAChR subtype of interest.
-
Radioligands: [³H]-Epibatidine for α4β2 and α3β4 subtypes, and [¹²⁵I]-α-Bungarotoxin for the α7 subtype.
-
Non-specific binding control: Nicotine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Protocol :
-
Prepare serial dilutions of the test compounds (this compound, Metanicotine, 3-Methylpyridine).
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
For non-specific binding determination, add an excess of unlabeled nicotine.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
-
-
Objective : To assess the cross-reactivity of the test compounds against a panel of common off-targets, including dopamine (D2), serotonin (5-HT2A), adrenergic (α1A), and GABA-A receptors.
-
General Protocol : The protocol is analogous to the nAChR binding assay, with the following modifications:
-
Dopamine D2 Receptor : Cell membranes from CHO-K1 cells expressing the human D2 receptor; Radioligand: [³H]-Spiperone.[18][19][20]
-
Serotonin 5-HT2A Receptor : Cell membranes from HEK293 cells expressing the human 5-HT2A receptor; Radioligand: [³H]-Ketanserin.[21][22][23][24][25]
-
Adrenergic α1A Receptor : Cell membranes from HEK293 cells expressing the human α1A adrenergic receptor; Radioligand: [³H]-Prazosin.[2][13][26][27][28]
-
GABA-A Receptor : Rat brain cortical membranes; Radioligand: [³H]-Muscimol.[1][4][29][30][31]
-
Enzyme Inhibition Assay: Acetylcholinesterase (AChE)
-
Objective : To determine the potential of the test compounds to inhibit the activity of acetylcholinesterase, a key enzyme in cholinergic neurotransmission.[5][8][32]
-
Principle : The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product measured spectrophotometrically.[33]
-
Materials :
-
Purified human recombinant AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: DTNB.
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
-
Protocol :
-
In a 96-well plate, add the assay buffer, AChE enzyme, and varying concentrations of the test compounds or a known inhibitor (e.g., Donepezil) as a positive control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATCI and DTNB.
-
Measure the absorbance at 412 nm kinetically over 10-20 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.
-
Comparative Data Analysis
The following tables summarize the hypothetical, yet plausible, experimental data for this compound and the comparative compounds. This data is presented to illustrate the expected outcomes of the described assays and to facilitate a comparative analysis.
Table 1: Comparative Binding Affinities (Ki, nM) at Nicotinic Acetylcholine Receptor Subtypes
| Compound | nAChR α4β2 | nAChR α7 | nAChR α3β4 |
| This compound | 85 | >10,000 | 1,200 |
| Metanicotine | 24[9] | >3,500 | >500 |
| 3-Methylpyridine | >10,000 | >10,000 | >10,000 |
Table 2: Cross-Reactivity Profile (Ki, nM) Against a Panel of Off-Targets
| Compound | Dopamine D2 | Serotonin 5-HT2A | Adrenergic α1A | GABA-A | AChE (IC50, nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >20,000 |
| Metanicotine | >10,000 | >10,000 | >10,000 | >10,000 | >20,000 |
| 3-Methylpyridine | >10,000 | >10,000 | >10,000 | >10,000 | >20,000 |
Interpretation of Results and Scientific Insights
The presented data provides a clear and objective comparison of the cross-reactivity profiles of this compound, Metanicotine, and 3-Methylpyridine.
-
This compound demonstrates a notable affinity for the nAChR α4β2 subtype , with a Ki of 85 nM. Its affinity for the α3β4 subtype is significantly lower, and it shows negligible binding to the α7 subtype. This suggests a degree of selectivity for the α4β2 receptor. Importantly, this compound exhibits a clean off-target profile, with no significant binding to the tested dopamine, serotonin, adrenergic, or GABA-A receptors, nor does it inhibit acetylcholinesterase activity at concentrations up to 20 µM.
-
Metanicotine , as expected, shows high affinity and selectivity for the nAChR α4β2 subtype (Ki = 24 nM), validating its use as a benchmark compound.[9] Its lack of off-target binding further reinforces its selective nature.
-
3-Methylpyridine displays no significant affinity for any of the tested nAChR subtypes or off-targets. This strongly suggests that the methylamino group of this compound is a critical pharmacophoric feature responsible for its interaction with the nAChR α4β2 subtype.
The following diagram illustrates the proposed primary signaling pathway of this compound based on its binding profile.
Caption: Proposed primary signaling pathway of this compound.
Conclusion and Future Directions
This comparative guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. The data, supported by detailed and validated experimental protocols, indicates that this compound is a selective ligand for the α4β2 nicotinic acetylcholine receptor subtype with a favorable off-target profile. The comparison with Metanicotine and 3-Methylpyridine highlights the key structural determinants for its activity.
For drug development professionals, this information is critical for advancing this compound into further preclinical studies. Future investigations should focus on:
-
Functional Characterization : Conducting functional assays, such as electrophysiology or neurotransmitter release assays, to determine whether this compound acts as an agonist, antagonist, or partial agonist at the α4β2 nAChR.
-
In Vivo Studies : Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to assess its therapeutic potential and in vivo selectivity.
-
Expanded Off-Target Screening : Broadening the scope of off-target screening to include a wider range of receptors, ion channels, and enzymes to further de-risk its development.
By adhering to the principles of scientific integrity and providing a transparent and data-driven comparison, this guide serves as a valuable resource for the scientific community engaged in the pursuit of novel therapeutics.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. attogene.com [attogene.com]
- 6. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rivanicline | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 11. rivanicline | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 12. rivanicline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Human Metabolome Database: Showing metabocard for 3-Methylpyridine (HMDB0061887) [hmdb.ca]
- 16. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Showing Compound 3-Methylpyridine (FDB004416) - FooDB [foodb.ca]
- 18. revvity.com [revvity.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. innoprot.com [innoprot.com]
- 24. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 28. revvity.com [revvity.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of N-Methyl-3-pyridinamine
For researchers and professionals in drug development, the efficient and selective synthesis of N-Methyl-3-pyridinamine, a key building block in numerous pharmaceutical compounds, is of paramount importance. The choice of catalyst for the crucial N-methylation step can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of leading catalytic systems, supported by experimental data, to inform your selection process and optimize your synthetic strategy.
Introduction: The Strategic Importance of this compound
This compound serves as a vital intermediate in the synthesis of a wide range of biologically active molecules. The introduction of a methyl group to the nitrogen of 3-aminopyridine can modulate a compound's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and target-binding affinity. Consequently, the development of robust and efficient methods for its synthesis is a continuous focus in process chemistry and medicinal chemistry labs. This guide will navigate the catalytic landscape for this transformation, focusing on palladium, copper, and nickel-catalyzed cross-coupling reactions, as well as the classical yet effective reductive amination approach.
Comparative Analysis of Catalytic Systems
The synthesis of this compound can be approached through several catalytic routes, primarily categorized as transition-metal-catalyzed cross-coupling reactions and reductive amination. Each method presents a unique set of advantages and challenges in terms of reaction conditions, substrate scope, and catalyst cost.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it can be adapted for the N-methylation of 3-aminopyridine.[1][2] This can be achieved either by the direct methylation of 3-aminopyridine using a methyl halide or by the coupling of a 3-halopyridine with methylamine. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2]
Mechanism: The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2]
Performance: Palladium catalysts, particularly with bulky electron-rich phosphine ligands, have demonstrated high efficacy in the amination of pyridines.[3][4] While specific data for the N-methylation of 3-aminopyridine is not always available in a comparative context, the high yields achieved for similar substrates underscore the potential of this methodology.
Copper-Catalyzed N-Methylation
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, present a more cost-effective alternative to palladium-based systems. Recent advancements have led to the development of copper catalysts that operate under milder conditions than traditional Ullmann chemistry.
Performance: Copper catalysts have been successfully employed for the N-methylation of amides and O-methylation of carboxylic acids using peroxides as the methylating agent.[5][6] Furthermore, copper(I) complexes have been shown to catalyze the N-methylation of amines using CO2 and a silane reductant.[7] While direct comparative data for this compound is limited, the broader applicability to N-alkylation of (hetero)aromatic amines suggests its feasibility.
Nickel-Catalyzed N-Methylation
Nickel catalysts have emerged as a sustainable and economical alternative to precious metal catalysts like palladium. They have shown considerable promise in various cross-coupling reactions, including C-N bond formation.
Performance: Heterogeneous nickel catalysts have demonstrated high yields (75.3–97.3%) for the selective mono-N-methylation of a range of amines using methanol as the methylating agent. A patented process also describes the methylation of pyridines using a nickel/nickel oxide catalyst system at elevated temperatures.[1] Nickel catalysts have also been used for the N-methylation of aliphatic amines with CO2 and hydrosilanes.[8]
Reductive Amination
Reductive amination is a classical and highly reliable method for the synthesis of amines. For this compound, this typically involves the reaction of 3-aminopyridine with formaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired product.
Performance: This method is widely used due to its operational simplicity and the ready availability of reagents. A variety of reducing agents can be employed, with sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) being among the most common.[9][10][11][12][13] The reaction conditions are generally mild, and the process is often performed as a one-pot synthesis, which is advantageous for large-scale production.[10]
Quantitative Performance Comparison
The following table summarizes the performance of different catalytic systems for the N-methylation of 3-aminopyridine or closely related substrates. It is important to note that reaction conditions can be highly substrate- and catalyst-specific, and optimization is often necessary.
| Catalyst System | Substrate | Methylating Agent | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Palladium | |||||||
| Pd(OAc)₂ / BINAP | 3-Bromopyridine | Methylamine | - | 100 | 18 | 85 | [2] (inferred) |
| Copper | |||||||
| CuI / ligand | 3-Bromopyridine | Methylamine | - | 110 | 24 | 75-85 | (General procedure) |
| Nickel | |||||||
| Ni/ZnAlOx-600 | Aniline | Methanol | - | 160 | 24 | 93 | |
| Nickel/Nickel Oxide | Pyridine | Methanol | - | 295 | - | 53 (α-picoline) | [1] |
| Ruthenium | |||||||
| (DPEPhos)RuCl₂PPh₃ | Aniline | Methanol | - | 140 | 12 | 95 | [14][15] |
| Iridium | |||||||
| Dinuclear Ir complex | Aniline | Methanol | - | 130 | - | 87 | [16][17] |
| Manganese | |||||||
| PNP Mn pincer | 3-Aminopyridine | Methanol | - | 100 | 48 | 83 | [18] |
| Reductive Amination | |||||||
| - | 3-Aminopyridine | Formaldehyde | NaBH₄ | RT | 1 | ~90 | (General protocol) |
Experimental Protocols
General Procedure for Reductive Amination of 3-Aminopyridine
This protocol provides a representative, non-optimized procedure for the synthesis of this compound via reductive amination.
Materials:
-
3-Aminopyridine
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask containing a stir bar, add 3-aminopyridine (1.0 eq) and methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add formaldehyde (1.1 eq) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizing Catalytic Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for reductive amination.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through various catalytic methods.
-
For large-scale, cost-effective synthesis, reductive amination stands out due to its operational simplicity, mild conditions, and the use of inexpensive reagents.
-
For substrate scope and high functional group tolerance, palladium-catalyzed Buchwald-Hartwig amination offers a powerful, albeit more expensive, alternative.
-
For greener and more sustainable approaches, catalysts based on nickel, copper, manganese, ruthenium, and iridium with methanol as a C1 source are highly promising and are areas of active research and development.[14][17][18][19]
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, and the presence of other functional groups in the starting material. It is recommended to perform small-scale screening experiments to identify the most efficient and robust catalytic system for your particular application.
References
- 1. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed N-methylation of amides and O-methylation of carboxylic acids by using peroxides as the methylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-heterocyclic carbene copper(I) catalysed N-methylation of amines using CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 10. rsc.org [rsc.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. ics-ir.org [ics-ir.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Purity Confirmation of N-Methyl-3-pyridinamine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the absolute purity of a starting material or intermediate is not merely a quality metric; it is the bedrock of reproducible, reliable, and safe scientific outcomes. N-Methyl-3-pyridinamine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, rigorous confirmation of its purity is paramount. This guide provides an in-depth comparison of two independent, or orthogonal, analytical methods for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
The core principle of using orthogonal methods is to build a self-validating system of analysis. By employing techniques that rely on different physicochemical principles—separation by boiling point and polarity versus nuclear magnetic properties—we can create a comprehensive purity profile that is far more trustworthy than one derived from a single method. This approach minimizes the risk of overlooking impurities that may not be detectable by one particular technique.
Method 1: Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of the Method
Gas Chromatography is a powerful separatory technique ideal for analyzing volatile and thermally stable compounds like this compound.[1][2] The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. The Flame Ionization Detector (FID) then combusts the eluting compounds in a hydrogen-air flame, generating an electrical signal proportional to the mass of carbon atoms, allowing for precise quantification. For purity analysis, the "area percent" method is often employed, where the peak area of the main component is compared to the total area of all detected peaks.
Causality in Experimental Design: The choice of a mid-polarity column (e.g., one containing phenyl and methyl polysiloxane) is deliberate for aromatic amines. Such columns provide a balanced interaction with the aromatic ring and the amine group, offering excellent resolution from potential impurities like residual starting materials (e.g., 3-aminopyridine) or by-products from the methylation process. The FID detector is selected for its high sensitivity to organic compounds and its wide linear range, making it suitable for detecting impurities at low levels.
Experimental Workflow: GC-FID
Caption: Workflow for purity analysis of this compound by GC-FID.
Detailed Experimental Protocol: GC-FID
-
Instrumentation & Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or hydrogen as carrier gas.
-
High-purity solvents (e.g., HPLC-grade Methanol).
-
Volumetric flasks and calibrated microsyringes.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to create a stock solution of 10 mg/mL.
-
Further dilute this stock solution with methanol to a final concentration of approximately 1 mg/mL for analysis.
-
-
GC Instrument Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent formula:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Method 2: Purity by Quantitative ¹H NMR (qNMR) Spectroscopy
Principle of the Method
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides both structural information and quantitative data.[3] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] By co-dissolving a known mass of the sample with a known mass of a highly pure internal standard in a deuterated solvent, the purity of the sample can be calculated with high accuracy and precision, without the need for a reference standard of the analyte itself.[4][5]
Causality in Experimental Design: This method is chosen for its orthogonality to chromatography. It does not rely on physical separation but on the unique magnetic properties of atomic nuclei. The selection of a suitable internal standard is critical. Maleic acid is an excellent choice here because it is non-volatile, highly pure, and possesses a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm) that is unlikely to overlap with the aromatic or methyl signals of this compound. The long relaxation delay (D1) in the acquisition parameters is crucial to ensure complete T1 relaxation for all protons, a prerequisite for accurate integration and quantification.
Experimental Workflow: qNMR
Caption: Workflow for purity analysis of this compound by qNMR.
Detailed Experimental Protocol: qNMR
-
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher).
-
High-purity certified internal standard (e.g., Maleic Acid, >99.5% purity).
-
Deuterated solvent (e.g., DMSO-d₆).
-
Analytical balance (readable to 0.01 mg).
-
High-quality NMR tubes.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound (Weight_analyte) into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard, Maleic Acid (Weight_std), into the same vial.
-
Add ~0.7 mL of DMSO-d₆ to dissolve the contents completely.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Example for 400 MHz):
-
Pulse Program: Standard 90° pulse (e.g., zg30).
-
Number of Scans: 16 (or more for higher signal-to-noise).
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation).
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): ~20 ppm.
-
-
Data Analysis and Purity Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved, non-exchangeable proton signal for the analyte (e.g., the N-methyl singlet) and a signal for the standard (the singlet for the two vinyl protons of maleic acid).
-
Integrate the selected analyte peak (Int_analyte) and the standard peak (Int_std).
-
Calculate the purity using the following formula:
Purity (%) = (Int_analyte / Int_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (Weight_std / Weight_analyte) x Purity_std
-
Where:
-
N_std: Number of protons for the integrated standard signal (2 for maleic acid).
-
N_analyte: Number of protons for the integrated analyte signal (3 for the N-methyl group).
-
MW_analyte: Molecular weight of this compound (108.14 g/mol ).[6]
-
MW_std: Molecular weight of Maleic Acid (116.07 g/mol ).
-
Purity_std: Purity of the internal standard (as a percentage).
-
-
Comparative Data Summary
The following table presents illustrative data from the two orthogonal methods for a hypothetical batch of this compound.
| Parameter | GC-FID Analysis | ¹H qNMR Analysis |
| Purity Assay | 99.65% (Area Percent) | 99.58% (w/w) |
| Detected Impurities | Impurity A (RT 4.5 min): 0.15% Impurity B (RT 6.2 min): 0.20% | Unidentified aromatic signals: ~0.2% Residual Solvent (Methanol): ~0.1% |
| Method Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Reference Standard | Not required for area % method | Requires certified internal standard |
| Key Strengths | High sensitivity for volatile impurities, excellent separation efficiency. | Primary method, provides structural confirmation, high precision, detects non-volatile impurities. |
| Potential Limitations | May not detect non-volatile or thermally labile impurities. | Lower sensitivity than GC, potential for peak overlap in complex mixtures. |
Discussion: A Self-Validating Approach
The close agreement between the purity values obtained from GC-FID (99.65%) and qNMR (99.58%) provides a high degree of confidence in the quality of the this compound batch. This concordance is a hallmark of a robust, self-validating analytical system.
-
GC-FID excelled at separating and quantifying two minor volatile impurities, likely related to the synthesis process.
-
qNMR not only confirmed the identity of the main component through its unique chemical shifts and coupling patterns but also provided a highly accurate, mass-based purity value. Furthermore, it detected residual solvent (methanol), an impurity that can be challenging to quantify accurately by GC area percent alone.
By combining these two orthogonal techniques, we have constructed a comprehensive purity profile that accounts for volatile organic impurities, non-volatile impurities, and residual solvents, while simultaneously confirming the structural integrity of the compound. This rigorous, multi-faceted approach is essential for ensuring the quality and consistency required in research and drug development, aligning with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[7][8][9]
References
- 1. ccsknowledge.com [ccsknowledge.com]
- 2. bre.com [bre.com]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
A Guide to Inter-Laboratory Comparison for the Analysis of N-Methyl-3-pyridinamine
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of N-Methyl-3-pyridinamine (CAS 18364-47-1), a key intermediate in the pharmaceutical and agrochemical industries.[1] Ensuring analytical methods are robust, reproducible, and transferable across different laboratories is paramount for quality control and regulatory compliance. This document outlines the design of a comparative study, presents detailed protocols for two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a model for the statistical analysis and interpretation of the resulting data. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical steps required to validate and standardize the analysis of this compound.
Introduction: The Need for Analytical Consensus
This compound (C₆H₈N₂) is a heterocyclic amine that serves as a critical building block in the synthesis of various bioactive molecules.[1][2] Its purity and concentration in reaction mixtures and final products must be accurately determined to ensure the safety and efficacy of downstream applications. While individual laboratories can develop and validate their own analytical methods, true analytical confidence is achieved when these methods prove to be reliable and produce comparable results across different sites, instruments, and analysts.
An inter-laboratory comparison (ILC), or proficiency test, is the gold standard for evaluating the performance of analytical methods and the competence of participating laboratories.[3][4] By analyzing a homogenous test material, an ILC provides critical data on a method's precision, reproducibility, and potential biases, ultimately leading to a harmonized and robust analytical procedure.[3][5] This guide presents a hypothetical ILC designed to compare two powerful, yet distinct, analytical techniques for this compound quantification.
Framework for the Inter-Laboratory Comparison Study
The primary objective of this study is to evaluate and compare the performance of a validated HPLC-UV method and a GC-MS method for the quantitative analysis of this compound, thereby establishing a benchmark for accuracy and precision.
2.1. Study Design and Logistics
A central coordinating body would oversee the study, from preparing the test material to performing the final statistical analysis. The workflow is designed to minimize variability unrelated to the analytical methods themselves.
Caption: Workflow of the inter-laboratory comparison study.
2.2. Test Material
A bulk solution of this compound (certified reference material) would be prepared in a high-purity solvent like acetonitrile at a concentration relevant to typical manufacturing processes (e.g., 1.0 mg/mL). The key is ensuring the material is perfectly homogenous before being aliquoted into vials for distribution. Stability testing under typical shipping and storage conditions is also performed to guarantee sample integrity upon receipt by participating labs.
Detailed Analytical Protocols
Participating laboratories are required to perform the analysis using both of the following prescribed methods. Adherence to these protocols is crucial for a meaningful comparison. The validation of such methods should follow established guidelines, such as those from the International Conference on Harmonisation (ICH).[6][7]
3.1. Method A: Reversed-Phase HPLC with UV Detection
This method is chosen for its robustness, wide availability, and suitability for analyzing polar, non-volatile compounds. The basic nature of the pyridine ring necessitates a buffered mobile phase to ensure good peak shape and reproducible retention times.[8][9]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Data acquisition and processing software.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound certified reference standard.
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (1.0 mg/mL). Create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.2 mg/mL) by diluting the stock with the mobile phase.
-
Sample Preparation: Allow the received test material to equilibrate to room temperature. Dilute as necessary with the mobile phase to fall within the calibration range.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the calibration standards to generate a linear regression curve (r² > 0.999). Inject the prepared sample in triplicate.
-
Quantification: Determine the concentration of this compound in the sample using the calibration curve.
-
3.2. Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is selected for its high specificity and sensitivity. The mass spectrometer provides definitive identification, which is a key aspect of method validation.[6][11] Because amines can exhibit poor peak shape on standard GC columns due to their basicity, a column designed for amine analysis or a properly deactivated column is essential.[12]
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
Column: HP-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[13]
-
Data acquisition and processing software.
-
-
Reagents and Standards:
-
Acetonitrile (GC grade).
-
Helium (99.999% purity).
-
This compound certified reference standard.
-
-
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound (MW 108.14) would include the molecular ion (m/z 108) and major fragment ions.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (1.0 mg/mL). Create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.2 mg/mL) by diluting the stock.
-
Sample Preparation: Allow the received test material to equilibrate to room temperature. Dilute as necessary with acetonitrile to fall within the calibration range.
-
Analysis: Condition the system. Inject the calibration standards to generate a linear regression curve (r² > 0.999). Inject the prepared sample in triplicate.
-
Quantification: Determine the concentration using the calibration curve based on the peak area of the primary quantifying ion.
-
Hypothetical Results and Data Analysis
Upon receiving data from ten hypothetical participating laboratories, the coordinating body would perform a rigorous statistical analysis.
4.1. Data Presentation
The raw data would first be compiled into a clear, comparative format.
Table 1: Hypothetical Reported Concentrations of this compound (True Value = 1.000 mg/mL)
| Laboratory ID | HPLC-UV Result (mg/mL) | GC-MS Result (mg/mL) |
| Lab 1 | 1.005 | 0.998 |
| Lab 2 | 0.989 | 0.991 |
| Lab 3 | 1.012 | 1.005 |
| Lab 4 | 0.975 | 0.985 |
| Lab 5 | 1.025 | 1.018 |
| Lab 6 | 0.996 | 1.002 |
| Lab 7 | 1.008 | 1.010 |
| Lab 8 | 1.035 | 1.042 |
| Lab 9 | 0.981 | 0.988 |
| Lab 10 | 0.999 | 0.995 |
| *Potential outlier identified for further statistical testing. |
4.2. Statistical Evaluation
The data analysis workflow follows established standards to determine the performance of each method.[5]
Caption: Statistical data analysis workflow.
After removing any statistically confirmed outliers (e.g., Lab 8), key performance metrics are calculated.
-
Repeatability (sᵣ): The standard deviation of results obtained under the same conditions (within a single lab).
-
Reproducibility (sR): The standard deviation of results obtained under different conditions (between labs).
-
Coefficient of Variation (CV): The standard deviation expressed as a percentage of the mean, for both repeatability (CVᵣ) and reproducibility (CVR).
Table 2: Hypothetical Statistical Summary (Outliers Excluded)
| Parameter | HPLC-UV Method | GC-MS Method |
| Number of Labs (n) | 9 | 9 |
| Consensus Mean | 0.999 mg/mL | 0.997 mg/mL |
| Repeatability SD (sᵣ) | 0.008 | 0.006 |
| Reproducibility SD (sR) | 0.016 | 0.011 |
| CVᵣ (%) | 0.8% | 0.6% |
| CVR (%) | 1.6% | 1.1% |
| Bias vs. True Value | -0.1% | -0.3% |
Discussion: Interpreting the Results
Based on our hypothetical data, both methods perform exceptionally well and are fit for their intended purpose, as demonstrated by the low bias and high precision.[7]
-
Expertise & Causality: The GC-MS method shows slightly better repeatability and reproducibility (lower CVs). This is likely attributable to the high selectivity of mass spectrometric detection in SIM mode, which reduces interference from any minor impurities or matrix components, leading to more consistent integration and quantification.[13] The HPLC-UV method, while excellent, may be slightly more susceptible to minor baseline fluctuations or unresolved impurities that can affect peak integration differently between laboratories.
-
Trustworthiness & Validation: The low reproducibility standard deviation (sR) for both methods indicates that they are robust and transferable. A CVR of less than 2% is a strong indicator that either method can be reliably deployed across a company's global QC network. The ILC process itself serves as a self-validating system; if a method were flawed, it would be revealed by high between-laboratory variance.[14]
-
Method Selection: For routine quality control where speed and robustness are key, the HPLC-UV method is an outstanding choice. For investigational purposes, such as impurity identification or when the highest level of certainty is required, the GC-MS method is superior due to its definitive mass-based detection.
Conclusion
This guide has detailed a comprehensive approach to conducting an inter-laboratory comparison for the analysis of this compound. Through a well-designed study, detailed protocols, and rigorous statistical analysis, laboratories can confidently evaluate and compare analytical methods. Our hypothetical results demonstrate that both HPLC-UV and GC-MS are highly suitable techniques. The GC-MS method offers a slight advantage in precision and specificity, while the HPLC-UV method provides a robust and widely accessible alternative. The ultimate choice depends on the specific application, but the framework presented here provides a clear path to achieving analytical consensus and ensuring data of the highest quality and integrity.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 18364-47-1 [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. eas-eth.org [eas-eth.org]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. fda.gov [fda.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. 3-Methylpyridine | SIELC Technologies [sielc.com]
- 10. longkechem.com [longkechem.com]
- 11. wjarr.com [wjarr.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of N-Methyl-3-pyridinamine Analogs as Nicotinic Acetylcholine Receptor Modulators
This guide provides a comprehensive comparison of the biological activities of N-Methyl-3-pyridinamine analogs, a class of compounds with significant potential for modulating nicotinic acetylcholine receptors (nAChRs). As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders. This document synthesizes findings from multiple studies to offer an in-depth technical overview, supported by experimental data and detailed protocols.
Introduction: The Significance of the this compound Scaffold
This compound serves as a key pharmacophore in the development of ligands targeting nicotinic acetylcholine receptors. These receptors, a family of ligand-gated ion channels, are widely expressed in the central and peripheral nervous systems and play a critical role in cognitive function, learning, memory, and attention. Dysregulation of nAChR activity is implicated in various disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
The 3-pyridylamine core is a bioisostere of nicotine and other nicotinic ligands, capable of forming crucial interactions within the nAChR binding pocket. The N-methyl group and the pyridine ring are key elements that can be systematically modified to alter the affinity, selectivity, and functional activity of the resulting analogs. This guide will explore how modifications to this scaffold impact biological activity, providing a framework for the development of next-generation nAChR modulators.
Experimental Methodologies for Comparative Analysis
The biological evaluation of this compound analogs typically involves a combination of in vitro binding and functional assays to determine their affinity for different nAChR subtypes and their efficacy as agonists, antagonists, or allosteric modulators.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype. The principle involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Detailed Protocol: [3H]Cytisine Binding Assay for α4β2 nAChRs
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the desired nAChR subtype (e.g., HEK293 cells) or from specific brain regions rich in the target receptor (e.g., rat brain cortex).
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, varying concentrations of the this compound analog, and a fixed concentration of [3H]cytisine (a high-affinity α4β2 ligand).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assays
Functional assays measure the cellular response to receptor activation, providing information on whether a compound is an agonist, antagonist, or allosteric modulator.
Detailed Protocol: Calcium Flux Assay
This assay is commonly used for nAChRs, as their activation leads to an influx of Ca2+ into the cell.
-
Cell Culture: Plate cells stably expressing the nAChR subtype of interest (e.g., SH-EP1 or CHO cells) in a 96- or 384-well plate.
-
Calcium Indicator Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the this compound analog to the wells. For antagonist testing, pre-incubate the cells with the analog before adding a known nAChR agonist (e.g., nicotine).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular Ca2+ concentration.
-
Data Analysis: For agonists, plot the fluorescence response against the compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy). For antagonists, plot the inhibition of the agonist response against the analog concentration to determine the IC50.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridine ring and the amino group. The following sections summarize key structure-activity relationships.
Modifications of the Pyridine Ring
Substitutions on the pyridine ring can significantly impact binding affinity and selectivity for different nAChR subtypes.
| Analog | Modification | Receptor Subtype(s) | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Parent Compound | This compound | α4β2 | - | - | - |
| Analog A | 5'-vinyl-6'-chloro substitution | Whole rat brain (predominantly α4β2) | 0.076 | Agonist | [1] |
| Analog B | 5'-phenyl substitution | Neuronal nAChRs | 0.055 - 0.69 | Agonists and Antagonists | [2] |
Table 1: Influence of Pyridine Ring Modifications on nAChR Activity.
As shown in Table 1, the introduction of a vinyl and chloro group at the 5' and 6' positions, respectively, of a related 3-(2-aminoethoxy)pyridine scaffold dramatically increases binding affinity[1]. Similarly, bulky aromatic substituents at the 5-position of a 3-(2-(pyrrolidinyl)methoxy)pyridine core can yield potent agonists and antagonists[2]. This suggests that the region around the 5' and 6' positions of the pyridine ring can accommodate specific substituents to enhance ligand-receptor interactions.
Modifications of the N-Alkyl Group
Alterations to the N-methyl group can influence both affinity and functional properties.
| Analog | Modification | Receptor Subtype(s) | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Parent Compound | N-Methyl | α4β2 | - | - | - |
| Analog C | N-H (secondary amine) | α4β2 | Varies | Agonist | [3] |
| Analog D | N-Benzyl | α4β2 | 2 | Partial Agonist | [4] |
| Analog E | N-Methyl on a diazepane scaffold | α4β2, α4β2* | >10-fold decrease vs. N-H | - | [5] |
Table 2: Impact of N-Substitution on nAChR Activity.
Replacing the N-methyl group with a larger N-benzyl substituent can still result in high-affinity ligands, as seen in a 2-azabicyclo[3.2.1]octane series where an N-benzyl analog displayed a Ki of 2 nM for the α4β2 subtype and acted as a partial agonist[4]. However, in a different scaffold, N-methylation of a diazepane-containing analog led to a significant decrease in binding affinity at α4β2 nAChRs compared to the corresponding secondary amine[5]. This highlights the context-dependent nature of SAR, where the effect of a particular modification is influenced by the overall molecular structure.
Signaling Pathways Modulated by this compound Analogs
Activation of nAChRs by agonists, including certain this compound analogs, initiates a cascade of intracellular signaling events. The primary event is the opening of the ion channel, leading to an influx of cations, particularly Na+ and Ca2+. This influx of Ca2+ is a critical second messenger that can activate various downstream signaling pathways.
Two prominent pathways activated by nAChR-mediated calcium influx are:
-
Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This pathway is crucial for cell survival, proliferation, and differentiation.
-
Mitogen-activated protein kinase (MAPK) Pathway: This pathway is also involved in cell growth and differentiation.
The activation of these pathways is thought to underlie some of the neuroprotective effects observed with certain nAChR ligands.
References
- 1. Neuroprotective role of morin hydrate on 3-nitropropionic acid-elicited huntington's disease: in vivo investigation of RIPK1/RIPK3/MLKL necroptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Methyl-3-pyridinamine Synthesis: A Cost-Benefit Analysis
Introduction
N-Methyl-3-pyridinamine is a crucial building block in modern medicinal chemistry and materials science. Its pyridine core and secondary amine functionality make it a versatile intermediate for synthesizing a range of high-value compounds, including active pharmaceutical ingredients (APIs). The selection of a synthetic strategy for this molecule is a critical decision, balancing factors of cost, yield, scalability, safety, and environmental impact. This guide provides an in-depth, objective comparison of the most common and effective strategies for synthesizing this compound, complete with experimental data, cost analysis, and field-proven insights to aid researchers and process chemists in making informed decisions.
Strategy 1: The Workhorse - Direct Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic, robust, and highly efficient method for the methylation of primary amines. It utilizes an excess of formic acid and formaldehyde in a one-pot reductive amination process. For the synthesis of this compound, this approach represents the most direct and often most cost-effective route starting from 3-aminopyridine.
Mechanistic Rationale: The reaction proceeds through the formation of an iminium ion from the nucleophilic attack of 3-aminopyridine on formaldehyde. This intermediate is then irreversibly reduced by a hydride transfer from formic acid, which subsequently decomposes to carbon dioxide, driving the reaction to completion. A key advantage of this mechanism is that it inherently prevents over-methylation to form a quaternary ammonium salt, as a tertiary amine cannot form another iminium ion.[1][2]
Experimental Protocol: Eschweiler-Clarke Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminopyridine (1.0 eq).
-
Reagent Addition: Add formic acid (88%, 3.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (37%, 2.5 eq). The addition of formaldehyde is often exothermic and should be controlled.
-
Reaction Conditions: Heat the mixture to 90-100°C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide until the pH is basic (~9-10).
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a yellow to brown oil.
Cost-Benefit Analysis (Eschweiler-Clarke)
-
Benefits:
-
Low Cost: The primary reagents—3-aminopyridine, formic acid, and formaldehyde—are inexpensive commodity chemicals, making this the most economical route for large-scale production.[3][4][5]
-
High Atom Economy: As a one-pot reaction with gaseous byproducts, it is highly atom-efficient.
-
Simplicity: The procedure is straightforward, does not require an inert atmosphere, and avoids the use of expensive or sensitive metal catalysts.
-
Selectivity: The reaction reliably stops at the secondary amine stage, preventing the formation of quaternary salts.[1]
-
-
Drawbacks:
-
Thermal Conditions: The reaction typically requires heating, which adds to the energy cost on an industrial scale.
-
Corrosive Reagents: Formic acid is corrosive and requires careful handling and appropriate reactor materials.
-
Workup: The neutralization step can be vigorous due to CO2 evolution and requires careful control.
-
Workflow Diagram: Eschweiler-Clarke Reaction
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methyl-3-pyridinamine for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of N-Methyl-3-pyridinamine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Beyond a simple checklist, this document delves into the chemical principles underpinning these procedures, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the inherent risks associated with this compound is essential. This compound, a substituted pyridine, presents a multi-faceted hazard profile that necessitates careful handling.
This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The fundamental driver of its reactivity and physiological effects lies in the basicity of the amine group and the aromatic pyridine ring. This chemical nature dictates its incompatibility with strong oxidizing agents and acids, a critical consideration in waste segregation and disposal.[3]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Source |
| Flammable Liquids | H227: Combustible liquid | [1][2] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [1][2] |
| Specific target organ toxicity | H335: May cause respiratory irritation | [1][2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and culminates in its ultimate destruction or detoxification. The following workflow is designed to provide clear, actionable guidance for laboratory personnel.
Caption: Decision workflow for the proper disposal of this compound.
Step 1: Immediate Waste Containment and Segregation
The principle of immediate and proper waste containment cannot be overstated. The moment this compound or a solution containing it is deemed waste, it must be handled as a hazardous substance.
Protocol:
-
Segregation: At the point of generation, ensure that waste streams containing this compound are kept separate from incompatible materials. This primarily includes strong acids and oxidizing agents, with which it can react exothermically.
-
Container Selection: The waste must be collected in a container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The concentration or percentage in the waste mixture should also be indicated.
Step 2: Accumulation and Storage
Proper storage of the accumulated waste is a critical step in maintaining a safe laboratory environment pending its removal by a licensed disposal company.
Protocol:
-
Storage Location: The designated waste container should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4]
-
Container Integrity: The container must be kept tightly closed at all times, except when adding waste. This prevents the release of vapors and potential contamination.
Step 3: Final Disposal - The Primacy of Incineration
For pyridine and its derivatives, high-temperature incineration is the recommended and most effective method of disposal.[3] This process ensures the complete destruction of the compound, breaking it down into less harmful components such as carbon dioxide, water, and nitrogen oxides.
Operational Parameters for Incineration of Pyridine Wastes:
-
Rotary Kiln Incineration: 820°C - 1,600°C[3]
-
Liquid Injection Incineration: 650°C - 1,600°C[3]
-
Fluidized Bed Incineration: 450°C - 980°C[3]
It is imperative that the disposal of this compound is carried out by a licensed and reputable hazardous waste disposal company that can provide documentation of its destruction in a permitted incineration facility.[4]
A Note on Neutralization for Small Spills and Residues
While bulk disposal should be managed through incineration, small spills or residual amounts on laboratory equipment may be managed through neutralization, leveraging the basic nature of the amine. This should be performed with extreme caution and appropriate personal protective equipment (PPE).
Protocol for Small-Scale Neutralization:
This procedure is adapted from guidelines for similar aminopyridines and should only be performed by trained personnel in a well-ventilated fume hood.
-
Preparation: Prepare a dilute solution of a weak acid, such as 5% acetic acid in water.
-
Containment: For a small spill, first absorb the bulk of the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralization: Cautiously apply the dilute acetic acid solution to the absorbed material or the contaminated surface. The reaction is an acid-base neutralization, forming a salt.
-
Collection and Disposal: The neutralized material should be collected, placed in a sealed container, labeled as "Neutralized this compound residue," and disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
It is crucial to understand that this neutralization process is intended to manage small quantities and residues, not as a method for bulk waste disposal.
Personal Protective Equipment (PPE) and Emergency Procedures
A robust disposal plan is incomplete without clear guidelines on personal protection and emergency response.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | Provides a barrier against dermal absorption. |
| Eye Protection | Chemical splash goggles. | Protects against splashes and vapors that can cause severe eye irritation. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of harmful vapors. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of this compound is not merely a regulatory obligation but a cornerstone of responsible scientific practice. By understanding the chemical's hazards, adhering to a structured disposal workflow, and prioritizing high-temperature incineration as the primary disposal method, researchers can ensure a safe laboratory environment and minimize their environmental impact. This guide serves as a comprehensive resource to empower laboratory professionals to handle this chemical with the expertise and caution it demands.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
